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  • Product: 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride
  • CAS: 1228070-80-1

Core Science & Biosynthesis

Foundational

Spectral analysis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

An In-Depth Technical Guide to the Spectral Analysis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride Foreword: The Imperative of Structural Certainty In the landscape of modern drug discovery and development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

Foreword: The Imperative of Structural Certainty

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is the bedrock upon which all subsequent research is built. 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride, a molecule featuring a confluence of key pharmacophoric groups—a piperidine core, a sulfonamide linker, and a morpholine moiety—represents a class of compounds with significant potential as synthetic building blocks. Its purity, identity, and stability, if left unconfirmed, can jeopardize entire research programs. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive structural elucidation of this compound. It is designed not merely as a set of instructions, but as a framework for critical thinking, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to approach their own analytical challenges with confidence and scientific rigor.

Molecular Overview and Analytical Strategy

The target molecule, 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride, possesses a unique combination of a flexible, saturated heterocyclic system (piperidine and morpholine rings) and a rigid, electron-withdrawing sulfonyl group. The presence of a primary amine, protonated to its hydrochloride salt form, further influences its chemical and spectral properties. Our analytical approach is therefore designed to probe each of these structural features systematically.

A multi-spectroscopic approach is non-negotiable for complete characterization. We will employ:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy to map the carbon-hydrogen framework and establish connectivity.

  • Infrared (IR) Spectroscopy to identify and confirm the presence of key functional groups.

  • Mass Spectrometry (MS) to determine the molecular weight and gain insight into the molecule's fragmentation patterns, further corroborating its structure.

The following diagram illustrates the logical workflow for this comprehensive analysis.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Prep Pristine Sample of 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR Disperse for analysis IR FT-IR Spectroscopy Prep->IR Disperse for analysis MS LC-MS Analysis Prep->MS Disperse for analysis Interpret Correlate & Interpret Spectral Data NMR->Interpret Generate spectra IR->Interpret Generate spectra MS->Interpret Generate spectra Structure Confirm Molecular Structure Interpret->Structure Validate against predicted structure

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, we will utilize ¹H NMR to identify all unique proton environments and their connectivities, and ¹³C NMR to identify the unique carbon environments.

Expertise & Causality: Experimental Design Choices
  • Solvent Selection: As a hydrochloride salt, the compound is expected to have high polarity and good solubility in polar protic solvents. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. D₂O offers the advantage of exchanging with the labile N-H protons of the ammonium group (R-NH₃⁺), causing their signals to disappear, which can be a useful diagnostic tool. DMSO-d₆, being aprotic, will allow for the observation of these N-H proton signals, typically as a broad peak. For this guide, we will proceed with DMSO-d₆ to enable the characterization of all protons.

  • Protonation Effects: The protonation of the primary amine at position 4 of the piperidine ring significantly influences the electronic environment. This protonation, along with the strong electron-withdrawing effect of the adjacent sulfonyl group, will cause protons on the piperidine ring, especially those alpha to the nitrogen (H-2/H-6), to be deshielded and appear at a lower field (higher ppm) than in a neutral piperidine.[1]

  • 2D NMR for Unambiguous Assignment: The ¹H NMR spectrum will likely feature several overlapping multiplets from the methylene protons of the piperidine and morpholine rings.[2] To overcome this, a Heteronuclear Single Quantum Coherence (HSQC) experiment is essential. This experiment correlates each proton signal directly to the carbon to which it is attached, leveraging the typically better-resolved ¹³C spectrum to assign overlapping proton signals definitively.[2]

Experimental Protocol: ¹H, ¹³C, and HSQC NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride and dissolve it in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed on the sample to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum at 298 K.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • HSQC Acquisition:

    • Perform a gradient-selected HSQC experiment using standard instrument parameters to establish one-bond ¹H-¹³C correlations.

Predicted Spectral Data and Interpretation

The following diagram and table detail the predicted NMR assignments.

G Chemical Structure with Atom Numbering img_node

Caption: Structure of the target compound with numbering for NMR assignments.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

Atom #Predicted ¹H δ (ppm)Predicted MultiplicityPredicted ¹³C δ (ppm)Rationale for Chemical Shift
1~3.20m~45.0Methine proton adjacent to protonated amine (NH₃⁺).
2a, 6a~2.05m~30.0Axial protons on piperidine ring.
2e, 6e~3.75m~30.0Equatorial protons on piperidine, deshielded by adjacent sulfonyl group.
3, 5~3.15m~44.5Protons alpha to the piperidine nitrogen, deshielded by the sulfonyl group.[3]
7, 11~3.65t~65.5Protons adjacent to oxygen in the morpholine ring.
8, 10~3.25t~45.5Protons adjacent to nitrogen in the morpholine ring.
NH₃⁺~8.30br s-Protons of the ammonium salt, typically broad and downfield.

Note: 'a' denotes axial, 'e' denotes equatorial. Multiplicity: m = multiplet, t = triplet, br s = broad singlet.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid and definitive confirmation of the key functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Interpreting Vibrational Modes

The diagnostic power of IR spectroscopy lies in the fact that specific chemical bonds vibrate at characteristic frequencies. For our target compound, the most informative regions of the spectrum will be:

  • The S=O Stretch: The sulfonyl group (SO₂) is a powerful infrared absorber. It will exhibit two distinct, strong stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The exact positions are influenced by the electronegativity of the attached atoms.[4][5] For a sulfonamide, these are expected around 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹, respectively.[6]

  • The N-H Bends and Stretches: The primary ammonium group (R-NH₃⁺) will display characteristic broad stretching absorptions in the 3000-2800 cm⁻¹ region, often overlapping with C-H stretches. Additionally, bending vibrations (scissoring) are expected around 1600-1500 cm⁻¹.

  • C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong, characteristic C-O-C stretching band, typically found in the 1150-1085 cm⁻¹ region.[7]

  • C-H Stretches: Aliphatic C-H stretching from the piperidine and morpholine rings will be visible as a series of peaks just below 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride powder directly onto the crystal of the ATR accessory.

  • Data Acquisition:

    • Firmly apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to achieve a high-quality spectrum.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer software.

Predicted Spectral Data

Table 2: Predicted Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3000-2800Medium-Strong, BroadN-H StretchPrimary Ammonium (R-NH₃⁺)
~2950-2850MediumC-H StretchAliphatic (Piperidine, Morpholine)
~1610-1500MediumN-H BendPrimary Ammonium (R-NH₃⁺)
~1350StrongS=O Asymmetric StretchSulfonamide (-SO₂-N<)[6]
~1160StrongS=O Symmetric StretchSulfonamide (-SO₂-N<)[6]
~1120StrongC-O-C StretchEther (Morpholine)
~930MediumS-N StretchSulfonamide

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

Expertise & Causality: Ionization and Fragmentation Logic
  • Ionization Technique: Electrospray Ionization (ESI) is the ideal method for this molecule. As a pre-formed salt, the compound is already charged in solution, making it perfectly suited for ESI in positive ion mode. We expect to observe the protonated molecule [M+H]⁺, where 'M' is the free base form of the compound.

  • Expected Molecular Ion: The free base, 1-(Morpholine-4-sulfonyl)piperidin-4-amine, has a molecular formula of C₉H₁₉N₃O₃S and a monoisotopic mass of approximately 249.12 Da. Therefore, the primary ion observed in positive mode ESI-MS should be the [M+H]⁺ ion at an m/z of ~250.13.

  • Fragmentation Pathways: High-energy collision-induced dissociation (CID) in an MS/MS experiment will induce fragmentation at the weakest bonds. The most probable cleavage points are the sulfonamide bonds (C-S and S-N) and the bonds within the heterocyclic rings. Observing these specific fragment ions provides powerful confirmation of the proposed structure.[8][9]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid to ensure the amine remains protonated.

  • Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer.

  • Mass Spectrometry:

    • Analyze the eluent using an ESI source in positive ion mode.

    • Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the precursor ion at m/z 250.13 to generate a fragmentation spectrum.

Predicted Spectral Data and Fragmentation

Table 3: Predicted ESI-MS Data

m/z (approx.)Ion IdentityDescription
250.13[M+H]⁺Protonated molecular ion (parent ion) of the free base.
163.11[M+H - C₄H₈NO]⁺Loss of the morpholine radical from the sulfonyl group.
149.03[C₄H₈NO₂S]⁺Morpholine sulfonyl fragment.
101.11[C₅H₁₃N₂]⁺Piperidin-4-amine fragment following cleavage of the N-S bond.
87.06[C₄H₉NO]⁺Morpholine fragment.

The following diagram illustrates the most likely fragmentation pathway for the [M+H]⁺ ion.

G parent [M+H]⁺ m/z = 250.13 (C₉H₂₀N₃O₃S)⁺ frag1 m/z = 101.11 (C₅H₁₃N₂)⁺ parent->frag1 Cleavage of N-S bond frag2 m/z = 149.03 (C₄H₈NO₂S)⁺

Caption: Predicted primary fragmentation of the protonated parent molecule.

Conclusion: A Unified Structural Portrait

By integrating the data from NMR, IR, and MS, we can construct a self-validating and unambiguous structural proof for 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride. The NMR data will have established the complete C-H framework and connectivity. The IR spectrum will have confirmed the presence of the critical sulfonyl, ammonium, and ether functional groups. Finally, the mass spectrum will have verified the molecular weight and provided fragmentation data perfectly consistent with the proposed structure. This rigorous, multi-faceted approach ensures the highest level of confidence in the material's identity, providing a solid foundation for its application in research and development.

References

  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B, 45B, 1686-1691.

  • Society for Applied Spectroscopy. Spectra–Structure Correlations in the Mid- and Far-infrared.

  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.

  • Gillespie, R. J., & Robinson, E. A. (1962). Characteristic vibrations of the sulphuryl group. Canadian Journal of Chemistry, 40(4), 644-657.

  • Dalla Pozza, M., et al. (2020). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate.

  • Iriepa, I., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 23(6), 454-457.

  • Miyazaki, Y., et al. (2015). Mass spectra of morpholine cation and fragment ions. ResearchGate.

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10.

  • Dutasta, J. P., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(25), 9342-9351.

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

  • Infrared Spectroscopy Absorption Table. (2023). Chemistry LibreTexts.

  • NIST. (n.d.). Morpholine hydrochloride. In NIST Chemistry WebBook.

  • ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum.

  • SpectraBase. (n.d.). Morpholine hydrochloride.

  • ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides.

Sources

Exploratory

Predictive ADMET Profiling and Experimental Validation Workflow for 1-(Morpholine-4-sulfonyl)piperidin-4-amine Hydrochloride

Executive Summary The development of novel therapeutics requires a rigorous understanding of a molecule’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. 1-(Morpholine-4-sulfonyl)piperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics requires a rigorous understanding of a molecule’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride presents a unique pharmacokinetic challenge. Structurally, it is a highly polar, aliphatic diamine linked by a sulfamide moiety. While its low molecular weight and high aqueous solubility make it an attractive scaffold, its basic nature and hydrophilicity necessitate a targeted approach to evaluate its membrane permeability and clearance mechanisms.

This whitepaper provides an in-depth, mechanistic guide to predicting, analyzing, and experimentally validating the ADMET profile of this compound, utilizing state-of-the-art in silico engines and self-validating in vitro protocols.

Physicochemical Deconstruction & Causality

Before deploying computational models, a Senior Application Scientist must deconstruct the molecule to understand the causality behind its predicted behavior. The core structure (free base MW: 249.33 g/mol ) contains three critical domains:

  • The Primary Amine (Piperidine C4): With a predicted pKa of ~10, this amine is >99% protonated at physiological pH (7.4). This cationic state guarantees excellent aqueous solubility (further enhanced by its hydrochloride salt form) but imposes a severe energetic penalty for desolvation, drastically reducing passive transcellular permeability.

  • The Sulfamide Linkage (-N-SO₂-N-): Unlike standard amides (which are planar and susceptible to enzymatic hydrolysis by amidases), the tetrahedral sulfamide group is highly resistant to metabolic cleavage. However, it contributes significantly to the molecule's Topological Polar Surface Area (TPSA), driving the LogP down.

  • The Morpholine Ring: While improving solubility, the morpholine ring introduces a metabolic vulnerability. The alpha-carbons adjacent to the morpholine oxygen are classic sites for Cytochrome P450 (CYP)-mediated oxidation, often leading to ring-opening or morpholinone (lactam) formation.

In Silico ADMET Prediction Workflow

To establish a baseline profile, we employ a triad of orthogonal predictive engines. This multi-model approach mitigates the algorithmic bias inherent in any single software.

ADMET_Workflow cluster_insilico In Silico Predictive Engines Input 1-(Morpholine-4-sulfonyl) piperidin-4-amine HCl (SMILES Input) Desalt Salt Stripping & Protonation State (pH 7.4) Input->Desalt Swiss SwissADME (PhysChem & Lipinski) Desalt->Swiss ADMETlab ADMETlab 3.0 (DMPNN PK/Tox Models) Desalt->ADMETlab pkCSM pkCSM (Graph-based Signatures) Desalt->pkCSM InVitro In Vitro Validation (Caco-2, HLM, hERG) Swiss->InVitro ADMETlab->InVitro pkCSM->InVitro Decision Lead Optimization & Go/No-Go Decision InVitro->Decision

Caption: Step-by-step in silico to in vitro ADMET validation workflow.

Computational Protocol
  • Preparation: Convert the chemical structure to its canonical SMILES string. Strip the hydrochloride salt (.Cl) to isolate the free base, as most predictive models are trained on neutral or physiologically ionized parent structures.

  • Physicochemical Profiling: Process the SMILES through SwissADME [1]. This tool utilizes the BOILED-Egg model to estimate passive gastrointestinal absorption and blood-brain barrier (BBB) penetration based on WLOGP and TPSA.

  • Pharmacokinetic & Toxicity Mapping: Submit the structure to ADMETlab 3.0 [2]. This platform leverages a multi-task deep message passing neural network (DMPNN) architecture, which is highly sensitive to aliphatic oxidations and provides robust predictions for 119 ADMET endpoints, including CYP inhibition and human liver microsome stability.

  • Signature Validation: Cross-reference the toxicity and clearance data using pkCSM [3]. By utilizing distance-based graph signatures, pkCSM provides an orthogonal validation for critical safety endpoints like hERG channel blockade and hepatotoxicity.

Mechanistic ADMET Analysis

Absorption & Permeability

Despite strict compliance with Lipinski’s Rule of 5, the compound is predicted to have low passive GI absorption . The causality lies in the Henderson-Hasselbalch equation: at intestinal pH, the primary amine is ionized. The hydration shell surrounding the cation prevents partitioning into the hydrophobic core of the enterocyte lipid bilayer. Absorption in vivo will likely depend on paracellular transport (tight junctions) or active uptake via Organic Cation Transporters (OCTs).

Distribution

The extreme hydrophilicity and cationic state restrict the molecule from crossing the Blood-Brain Barrier (BBB). The Volume of Distribution ( Vd​ ) is predicted to be low, indicating the drug will primarily reside in the systemic circulation and extracellular fluids rather than partitioning into deep tissue compartments.

Metabolism & Clearance

The sulfamide core is metabolically inert, shifting the metabolic burden to the peripheral rings.

Metabolic_Pathways Parent Parent Compound (Highly Polar, Cationic) CYP3A4 CYP3A4 Oxidation (Morpholine Ring) Parent->CYP3A4 Minor/Moderate NAT N-Acetyltransferases (Primary Amine) Parent->NAT Minor Renal Renal Excretion (Unchanged) Parent->Renal Dominant Pathway Metab1 Morpholinone Derivative CYP3A4->Metab1 Metab2 N-Acetylated Metabolite NAT->Metab2

Caption: Predicted metabolic and clearance pathways for 1-(Morpholine-4-sulfonyl)piperidin-4-amine.

Because the molecule is so polar, hepatic extraction will be low. Renal excretion of the unchanged parent drug is predicted to be the dominant clearance pathway.

Toxicity (hERG Liability)

Basic amines are notorious for binding to the hERG potassium channel, leading to QT prolongation. However, hERG binding requires the basic amine to be flanked by lipophilic aromatic systems to interact with the channel's hydrophobic cavity. Because this molecule lacks aromaticity and is highly polar, the hERG toxicity risk is predicted to be exceptionally low.

Data Synthesis: Predicted ADMET Profile

ParameterPredicted Value / CategoryMechanistic Rationale
Molecular Weight 249.33 g/mol (Free base)Highly favorable for oral absorption (Rule of 5 compliant).
LogP (Lipophilicity) < 0.5Highly hydrophilic; favors aqueous solubility over membrane partitioning.
Topological Polar Surface Area ~80 ŲModerate TPSA, but combined with positive charge, restricts BBB penetration.
GI Absorption Low (Passive)Permanent ionization at pH 7.4 prevents passive transcellular diffusion.
BBB Permeability NegativeHydrophilicity and cationic state prevent crossing of the blood-brain barrier.
Metabolic Stability HighSulfamide linkage resists hydrolysis; low lipophilicity reduces CYP affinity.
hERG Toxicity Low RiskLacks the lipophilic flanking regions required for hERG channel binding.
Clearance Pathway Renal (Dominant)High water solubility drives excretion of the unchanged parent drug.

Experimental Validation Protocols (Self-Validating Systems)

To bridge the gap between in silico predictions and physical reality, the following self-validating in vitro assays must be executed.

Protocol A: Bidirectional Caco-2 Permeability Assay

Objective: Validate the predicted low passive permeability and assess potential active transport (efflux/uptake). Self-Validating Mechanism: The inclusion of Lucifer Yellow ensures monolayer integrity. Bidirectional testing (A-to-B and B-to-A) allows for the calculation of the Efflux Ratio (ER), distinguishing passive diffusion from transporter-mediated movement.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell filter inserts. Culture for 21 days to allow differentiation into enterocyte-like cells.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only with wells demonstrating TEER > 250 Ω·cm².

  • Dosing: Prepare 10 µM of the test compound in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling & Analysis: Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify intrinsic hepatic clearance ( CLint​ ) and isolate CYP-mediated metabolism. Self-Validating Mechanism: Running a parallel control without NADPH isolates non-CYP degradation (e.g., amidases). If the compound degrades in the minus-NADPH control, the sulfamide linkage is unexpectedly unstable.

  • Preparation: Thaw HLM on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (final concentration 1 mM) to initiate CYP metabolism. (Control: Add plain buffer instead of NADPH).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, remove aliquots and immediately mix with 3 volumes of ice-cold acetonitrile (containing an internal standard) to precipitate proteins.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

References

  • [2] Fu, L., et al. "ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support." Nucleic Acids Research, 2024. URL:[Link]

  • [3] Pires, D. E. V., Blundell, T. L., & Ascher, D. B. "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • [1] Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Application of Lipinski's Rule of Five for 1-(Morpholine-4-sulfonyl)piperidin-4-amine

Executive Summary In the landscape of early-stage drug discovery, the efficient identification of candidates with favorable pharmacokinetic properties is paramount. Lipinski's Rule of Five serves as a foundational chemoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the efficient identification of candidates with favorable pharmacokinetic properties is paramount. Lipinski's Rule of Five serves as a foundational chemoinformatic filter, providing a rapid, empirically derived assessment of a compound's potential for oral bioavailability. This guide offers a detailed analysis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine, a molecule of interest in medicinal chemistry, through the lens of this critical framework. By deconstructing the molecule's physicochemical properties—Molecular Weight (MW), lipophilicity (LogP), and hydrogen bonding capacity—we demonstrate a systematic evaluation against Lipinski's criteria. The analysis reveals that the compound comfortably adheres to all tenets of the rule, classifying it as a "drug-like" molecule with a high probability of possessing favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making it a promising candidate for further development.

Introduction to Lipinski's Rule of Five: A Framework for Druglikeness

In 1997, Christopher A. Lipinski and his team at Pfizer formulated a set of guidelines that would become a cornerstone of modern drug discovery.[1] This framework, known as Lipinski's Rule of Five (Ro5), is a rule of thumb used to evaluate the "druglikeness" of a chemical compound, specifically its potential to be an orally active drug in humans.[1][2] The rule is not designed to predict pharmacological activity but rather to forecast a molecule's pharmacokinetic profile, particularly its absorption and permeation.[1] Candidate molecules that comply with the Ro5 tend to have lower attrition rates during clinical trials.[1]

The rule was derived from the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[1] It provides four simple physicochemical parameter cutoffs, which are multiples of five, to identify compounds that are likely to have poor absorption or permeation.

The Four Pillars of the Rule of Five

The predictive power of Lipinski's rule lies in four key molecular properties:

  • Molecular Weight (MW) ≤ 500 Daltons: The size of a molecule is a fundamental determinant of its ability to be absorbed via passive diffusion across the gut wall.[3][4] Smaller molecules generally exhibit better absorption characteristics as they can more readily permeate the lipid bilayer of cell membranes.[3][4] Exceeding a molecular weight of 500 g/mol often correlates with decreased permeability and, consequently, poor oral bioavailability.[3]

  • Octanol-Water Partition Coefficient (LogP) ≤ 5: LogP is the measure of a molecule's lipophilicity (its affinity for a fatty, non-polar environment) versus its hydrophilicity (its affinity for a watery, polar environment).[5][6] For a drug to be orally absorbed, it must navigate a journey from the aqueous environment of the gastrointestinal tract into and through the lipid-rich cell membranes of the intestinal wall.[7] A LogP value that is too high (>5) can cause the compound to become sequestered in fatty tissues or have very poor aqueous solubility, hindering absorption and distribution.[6][7] Conversely, a very low (negative) LogP indicates high water solubility, which can make it difficult for the compound to cross lipid membranes.[5]

  • Hydrogen Bond Donors (HBD) ≤ 5: Hydrogen bond donors are typically hydroxyl (-OH) and amine (-NH) groups.[1] These groups form hydrogen bonds with water molecules. For a compound to pass from the aqueous gut into a lipid membrane, it must shed its "hydration shell," an energetically costly process.[8] A large number of hydrogen bond donors can lead to a high desolvation penalty, reducing the molecule's ability to permeate the membrane.[8][9]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: Hydrogen bond acceptors are typically nitrogen or oxygen atoms.[1] Similar to donors, a high number of acceptor sites increases a molecule's polarity and its interaction with water, which can impede membrane crossing.[8][10]

An orally active drug is generally considered to have "drug-like" properties if it violates no more than one of these four criteria.[1][11]

Analysis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine

To apply Lipinski's Rule of Five, the analysis must be performed on the neutral, free-base form of the molecule, as this is the species that undergoes passive diffusion across biological membranes. The hydrochloride salt form is relevant for formulation and solubility but not for the core Ro5 assessment.

Structural Deconstruction and Property Calculation

The free-base structure of the target molecule is 1-(Morpholine-4-sulfonyl)piperidin-4-amine .

  • Molecular Weight (MW): The molecular formula of the free base is C9H19N3O3S. Its calculated molecular weight is approximately 249.33 g/mol .

  • Hydrogen Bond Donors (HBD): We count the number of N-H and O-H bonds.

    • The primary amine (-NH2) on the piperidine ring contains two N-H bonds.

    • There are no other N-H or O-H bonds in the molecule.

    • Total HBD Count = 2 .

  • Hydrogen Bond Acceptors (HBA): We count all nitrogen and oxygen atoms.

    • Morpholine ring: 1 Oxygen + 1 Nitrogen = 2

    • Sulfonyl group (-SO2-): 2 Oxygens = 2

    • Piperidine ring nitrogen (part of the sulfonamide): 1 Nitrogen = 1

    • Primary amine group (-NH2): 1 Nitrogen = 1

    • Total HBA Count = 6 .

  • LogP (Lipophilicity): While experimental determination provides the most accurate value, LogP is frequently calculated (cLogP) in early discovery. Based on the structure, which contains multiple heteroatoms and polar functional groups (amine, sulfonamide, morpholine ether), the molecule is expected to have a relatively low and certainly non-excessive lipophilicity. A computed XLogP3-AA value for the closely related compound 4-(Piperazine-1-sulfonyl)-morpholine is -1.6, indicating high hydrophilicity.[12] For the target molecule, computational models predict a cLogP value in the range of -0.5 to 0.5 , reflecting a balanced hydrophilic/lipophilic character.

Step-by-Step Evaluation Against Lipinski's Criteria

We can now systematically evaluate the molecule against each rule:

  • Is MW ≤ 500 Da?

    • Yes. The molecular weight is 249.33 Da, which is well below the 500 Da threshold.

  • Is LogP ≤ 5?

    • Yes. The calculated LogP is approximately -0.5 to 0.5, which is significantly less than 5. This value suggests sufficient water solubility for dissolution in the gut without being so hydrophilic as to prevent membrane passage.[5]

  • Is HBD Count ≤ 5?

    • Yes. The molecule has 2 hydrogen bond donors, which is below the maximum of 5. This suggests a manageable desolvation energy penalty upon entering a lipid environment.[8]

  • Is HBA Count ≤ 10?

    • Yes. The molecule has 6 hydrogen bond acceptors, which is under the limit of 10.

Workflow for In Silico Druglikeness Assessment

Computational Protocol

The assessment of a compound against Lipinski's Rule of Five is a standard and critical step in computational drug design. The workflow is as follows:

  • Input Molecular Structure: Obtain the 2D or 3D structure of the neutral (free-base) form of the candidate molecule, typically as a SMILES string or SDF file.

  • Canonicalization: Ensure the structure is represented in a standardized format.

  • Property Calculation: Utilize validated chemoinformatics software (e.g., RDKit, ChemDraw, MOE, Schrödinger Suite) to calculate the four key physicochemical properties:

    • Molecular Weight (MW)

    • Calculated LogP (numerous algorithms exist, such as cLogP, XLogP3, AlogP)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

  • Rule Evaluation: Compare each calculated property against its corresponding Lipinski threshold.

  • Violation Count: Sum the number of rules violated.

  • Classification:

    • If Violations ≤ 1: The compound is classified as "drug-like" and passes the initial filter.

    • If Violations > 1: The compound is flagged for potential oral bioavailability issues. This does not necessarily lead to termination but indicates that poor ADME properties are more likely and may require significant medicinal chemistry efforts to mitigate.[11]

Visualization of the Assessment Workflow

The decision-making process for the Lipinski analysis can be visualized as a straightforward workflow.

Lipinski_Rule_of_Five_Workflow cluster_input Input cluster_analysis Lipinski Parameter Analysis cluster_evaluation Rule Evaluation cluster_result Final Assessment Molecule 1-(Morpholine-4-sulfonyl) piperidin-4-amine MW MW 249.33 Da LogP cLogP ~ -0.5 to 0.5 HBD HBD 2 HBA HBA 6 MW_Eval MW ≤ 500? MW->MW_Eval LogP_Eval LogP ≤ 5? LogP->LogP_Eval HBD_Eval HBD ≤ 5? HBD->HBD_Eval HBA_Eval HBA ≤ 10? HBA->HBA_Eval Result Pass (0 Violations) MW_Eval->Result LogP_Eval->Result HBD_Eval->Result HBA_Eval->Result

Caption: Lipinski's Rule of Five assessment workflow for the target molecule.

Summary and Conclusion

Tabular Summary of Findings
Lipinski ParameterRuleCalculated ValueResult
Molecular Weight (MW) ≤ 500 Da249.33 DaPass
Lipophilicity (cLogP) ≤ 5~ -0.5 to 0.5Pass
Hydrogen Bond Donors (HBD) ≤ 52Pass
Hydrogen Bond Acceptors (HBA) ≤ 106Pass
Total Violations ≤ 1 0 Pass
Interpretation and Implications

The analysis demonstrates that 1-(Morpholine-4-sulfonyl)piperidin-4-amine exhibits a highly favorable profile according to Lipinski's Rule of Five. With zero violations, the molecule is strongly predicted to possess the fundamental physicochemical characteristics necessary for good oral bioavailability.

  • Implications for Drug Development: This positive result provides confidence for advancing the compound in a drug discovery pipeline. It suggests that resources are less likely to be spent on overcoming fundamental absorption and permeation issues. The molecule's balanced properties—low molecular weight, moderate polarity, and controlled hydrogen bonding potential—are indicative of a compound that can successfully navigate the complex journey from oral administration to systemic circulation. While this analysis does not guarantee therapeutic efficacy or a lack of other ADME-Tox issues, it successfully clears a critical, early-stage hurdle in the path toward a viable drug candidate.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Wikipedia. (2024). Lipinski's rule of five. [Link]

  • Moon Garden. (2025, April 16). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. [Link]

  • Neurelis, Inc. (2025, August 16). What Is Log P and How Does It Predict Chemical Behavior?. [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615–2623. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Jacobson, M. P., & Pincus, D. L. (2009). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Mini reviews in medicinal chemistry, 9(6), 704–711. [Link]

  • Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. [Link]

  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. [Link]

  • Ribas, J. (2018, June 13). Putting the “rule of five” of drug research in context. Mapping Ignorance. [Link]

  • Scribd. (n.d.). Lipinski's Rule of Five Overview. [Link]

  • ResearchGate. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. [Link]

  • Journal of Pharmaceutical Sciences and Research. (2024, May 17). The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. [Link]

  • Coimbra, J. T. S., Feghali, R., Ribeiro, R. P., Ramos, M. J., & Fernandes, P. A. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(3), 1739-1749. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Barlow, N., Chalmers, D. K., Williams-Noonan, B. J., Thompson, P. E., & Norton, R. S. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS chemical biology, 15(8), 2070–2078. [Link]

  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced drug delivery reviews, 63(11), 867–885. [Link]

  • Barlow, N., Chalmers, D. K., Williams-Noonan, B. J., Thompson, P. E., & Norton, R. S. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS chemical biology, 15(8), 2070–2078. [Link]

  • Drug Hunter. (2025, August 4). How to Design More Permeable Compounds?. [Link]

  • PubChem. (n.d.). 1-(Morpholine-4-sulfonyl)-N-{[4-(propan-2-yloxy)phenyl]methyl}piperidine-3-carboxamide. [Link]

  • Collection of Czechoslovak Chemical Communications. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. [Link]

  • Chemazone. (n.d.). 1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]piperidin-4-amine. [Link]

  • PubChem. (n.d.). 4-(Piperazine-1-sulfonyl)-morpholine. [Link]

  • NextSDS. (n.d.). 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride — Chemical Substance Information. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Chemsrc. (n.d.). CAS#:5625-93-4 | 4-(1-piperazinylsulfonyl)morpholine(SALTDATA: HCl). [Link]

  • Chapman University Digital Commons. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

Foreword: A Proactive Approach to Physicochemical Characterization In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a regul...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Approach to Physicochemical Characterization

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a regulatory requirement but a cornerstone of rational drug design. The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive framework for the evaluation of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride, a molecule featuring a sulfonamide, a piperidine, and a morpholine moiety. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document emphasizes a proactive, first-principles approach. It is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and detailed experimental protocols necessary to thoroughly characterize this and structurally related compounds.

Physicochemical Properties: A Snapshot

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on extensive experimental studies. For 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride, the following information has been collated from available chemical databases.

PropertyValue/InformationSource
Chemical Name 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride[1]
CAS Number 1228070-80-1[1][2]
Molecular Formula C₉H₂₀ClN₃O₃S[2]
Molecular Weight 285.79 g/mol [2]
Predicted Properties Specific experimental data for pKa and aqueous solubility are not readily available. Computational prediction tools can provide initial estimates to guide experimental design.

The presence of a primary amine on the piperidine ring suggests basic character, which will significantly influence its pH-dependent solubility. The sulfonamide group and the morpholine ether linkages introduce polarity, which will also play a role in its solubility profile.

Aqueous and Solvent Solubility Assessment: A Multi-faceted Approach

The solubility of an API is a critical factor influencing its absorption and, consequently, its bioavailability.[3] A comprehensive solubility assessment should be conducted across a range of physiologically and pharmaceutically relevant conditions.

Rationale for Solvent Selection

The choice of solvents for solubility determination should be systematic and justified. The following categories of solvents are recommended:

  • Aqueous Buffers: To understand the pH-dependent solubility, which is crucial for predicting oral absorption, a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) should be utilized.[4]

  • Biorelevant Media: To better simulate the conditions in the gastrointestinal tract, solubility studies in simulated gastric fluid (SGF) and simulated intestinal fluid (FaSSIF and FeSSIF) are highly recommended.[5]

  • Organic Solvents: A selection of common organic solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, acetone) is useful for understanding the compound's general solubility characteristics and for developing analytical methods.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.[6]

Objective: To determine the equilibrium solubility of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride in various media at a controlled temperature.

Materials:

  • 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated alternative quantitative method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

    • Prepare each solvent system in triplicate.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Clarify the sample by centrifugation followed by filtration through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the clarified filtrate with a suitable mobile phase.

    • Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.

  • Data Reporting:

    • Express the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise table.

Solvent/MediumpHTemperature (°C)Solubility (mg/mL) ± SD
0.1 M HCl1.225[Experimental Data]
Acetate Buffer4.525[Experimental Data]
Phosphate Buffer6.825[Experimental Data]
Water~7.025[Experimental Data]
FaSSIF6.537[Experimental Data]
FeSSIF5.037[Experimental Data]
EthanolN/A25[Experimental Data]
AcetonitrileN/A25[Experimental Data]
Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_replicates Prepare triplicates prep_solvent->prep_replicates equilibration Shake at controlled temperature (24-72h) prep_replicates->equilibration sampling Withdraw supernatant equilibration->sampling centrifuge Centrifuge sampling->centrifuge filtration Filter (0.22 µm) centrifuge->filtration dilution Dilute filtrate filtration->dilution hplc Quantify by HPLC dilution->hplc data Report solubility (mg/mL) hplc->data

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of a drug substance is mandated by regulatory bodies like the International Council on Harmonisation (ICH) and is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.[7][8] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[9]

Predicted Chemical Liabilities

Based on the structure of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride, the following potential degradation pathways can be hypothesized:

  • Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving to form morpholine and the piperidine-4-amine-1-sulfonic acid derivative. The ether linkages in the morpholine ring are generally stable to hydrolysis.[10]

  • Oxidation: The primary amine on the piperidine ring and the nitrogen atom within the piperidine ring are potential sites for oxidation.[11]

  • Photodegradation: While the molecule lacks a strong chromophore, prolonged exposure to UV light could potentially induce degradation.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The piperidine ring itself can undergo cleavage at high temperatures.[12][13]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a Photodiode Array (PDA) detector and ideally coupled to a Mass Spectrometer (MS).

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Also, heat a solution of the compound.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a developed stability-indicating HPLC-PDA/MS method.

    • The goal is to achieve 5-20% degradation of the parent compound.[11]

  • Data Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Assess peak purity of the parent compound in the presence of its degradants.

Data Presentation: Summary of Forced Degradation
Stress ConditionReagent/ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis0.1 M HCl[Time]60°C[Experimental Data][Experimental Data]
Base Hydrolysis0.1 M NaOH[Time]RT/40°C[Experimental Data][Experimental Data]
Oxidation3% H₂O₂[Time]RT[Experimental Data][Experimental Data]
Thermal (Solid)Dry Heat[Time]80°C[Experimental Data][Experimental Data]
Thermal (Solution)Heat[Time]60°C[Experimental Data][Experimental Data]
Photolytic (Solid)ICH Q1B[ICH specified]N/A[Experimental Data][Experimental Data]
Photolytic (Solution)ICH Q1B[ICH specified]N/A[Experimental Data][Experimental Data]
Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare stock solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute neutralize->dilute hplc Analyze by HPLC-PDA/MS dilute->hplc degradation Calculate % degradation hplc->degradation products Identify degradation products hplc->products mass_balance Assess mass balance hplc->mass_balance

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent drug from its degradation products and any process impurities.[14]

Key Considerations for Method Development:

  • Column Chemistry: A C18 reversed-phase column is a common starting point for the separation of small molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of all components.

  • pH of Mobile Phase: The pH of the aqueous mobile phase should be carefully selected to ensure good peak shape for the basic amine-containing compound.

  • Detection: A PDA detector is essential for assessing peak purity and for developing a method at a wavelength where all components have a reasonable response. Mass spectrometric detection is invaluable for identifying the mass of the degradation products, which aids in their structural elucidation.

Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive and scientifically grounded framework for assessing the solubility and stability of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate the critical data required to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of this potential therapeutic agent. The proactive investigation of these fundamental properties is an indispensable step in the journey from a promising molecule to a viable drug candidate.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency. Published August 1, 2003. [Link]

  • ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Biosynce. What is the stability of piperidine? Published August 25, 2023. [Link]

  • Cysewski P, Jeliński T. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. Int J Pharm. 2019;570:118682. [Link]

  • Hanaee J, Jouyban A, Dastmalchi S, Adibkia K. Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences. 2005;13(2):37-45. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Absorption Systems. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Published January 22, 2024. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Published March 19, 2023. [Link]

  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • European Pharmaceutical Review. Forced degradation studies: A critical lens into pharmaceutical stability. Published November 10, 2023. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Published January 17, 2013. [Link]

  • ACS Publications. Morpholine Derivatives in Agrochemical Discovery and Development. Published August 15, 2023. [Link]

  • Biosynce. What are the storage stability of Piperidine Series compounds over time? Published June 17, 2025. [Link]

  • PMC. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Published May 12, 2023. [Link]

  • PharmaCompass. Forced Degradation in Pharmaceuticals – A Regulatory Update. Published April 23, 2023. [Link]

  • Nature. An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. Published March 25, 2021. [Link]

  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. Published December 08, 2025. [Link]

  • PMC. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • ResearchGate. Degradation of sulfonamides as a microbial resistance mechanism. [Link]

  • NextSDS. 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride — Chemical Substance Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the essential safety and handling protocols for 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride (CAS No....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling protocols for 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride (CAS No. 1228070-80-1). As a novel compound in drug discovery and development, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document synthesizes available data to offer a comprehensive resource for the safe utilization of this compound.

Hazard Identification and Classification

1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride is classified as a hazardous substance. The primary hazards associated with this compound are outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classifications:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)-H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.Warning
Skin Corrosion/IrritationSkin Irrit.H315: Causes skin irritation.Warning
Serious Eye Damage/Eye IrritationEye Irrit. 2AH319: Causes serious eye irritation.Warning
Specific Target Organ Toxicity (Single Exposure)STOT SE 3H336: May cause drowsiness or dizziness.Warning

Data sourced from Notified C&L.

The chemical structure, featuring a morpholine sulfonyl group and a piperidine amine hydrochloride salt, suggests that the compound may exhibit properties of secondary amines and sulfonyl-containing molecules. The hydrochloride salt form can enhance water solubility and may contribute to its irritant properties. The morpholine moiety itself is a basic secondary amine.

Exposure Controls and Personal Protective Equipment (PPE)

A risk-based approach should be adopted to minimize exposure. The following engineering controls and personal protective equipment are recommended based on the known hazards.

Engineering Controls
  • Ventilation: All handling of solid and dissolved forms of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is essential to control airborne concentrations and prevent inhalation exposure.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station must be available in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact, and inhalation.

  • Eye and Face Protection: Chemical safety goggles that conform to EU EN166 or US NIOSH standards are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves must be worn. Given the lack of specific permeation data for this compound, it is prudent to select gloves made of nitrile or butyl rubber and to change them frequently. Gloves must be inspected for any signs of degradation before use.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Protective Clothing: For larger quantities or in situations with a high risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to maintaining a safe laboratory environment.

Handling
  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition sources.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE as outlined in Section 2.2.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials containing 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride must be handled as hazardous waste.

  • Dispose of the compound and its containers in accordance with local, state, and federal regulations.

  • Do not allow the material to enter the sewer system or waterways.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.

G cluster_prep Preparation and Risk Assessment cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal a Review SDS and Technical Guide b Identify Hazards (Acute Tox, Irritant) a->b c Select Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Verify Engineering Controls (Fume Hood, Eyewash) c->d e Work in Fume Hood d->e Proceed to Handling f Weigh and Prepare Solutions e->f g Conduct Experiment f->g h Store Compound Securely g->h i Decontaminate Glassware and Work Area h->i Proceed to Cleanup j Segregate Hazardous Waste i->j k Dispose of Waste via Authorized Channels j->k l Remove and Dispose of PPE k->l

Caption: Experimental workflow from preparation to disposal.

G cluster_response Immediate Response Actions cluster_followup Follow-up and Reporting spill Spill or Exposure Event evacuate Evacuate Area (if necessary) spill->evacuate alert Alert Supervisor and Emergency Services spill->alert first_aid Administer First Aid (as per Section 4.1) spill->first_aid contain Contain Spill (if safe to do so) spill->contain report Complete Incident Report alert->report cleanup Professional Cleanup (for large spills) contain->cleanup If spill is large review Review and Revise Safety Procedures report->review

Caption: Logical relationship of emergency response procedures.

References

  • NextSDS. 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride — Chemical Substance Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Penta Chemicals. Morpholine - SAFETY DATA SHEET. [https://www.pentachemicals.eu/en/sds/110-91-8]([Link]

Exploratory

Strategic Sourcing and Analytical Validation of 1-(Morpholine-4-sulfonyl)piperidin-4-amine Hydrochloride

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on the procurement of high-purity, structurally pre-validated building blocks. 1-(Morpholine-4-sulfonyl)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on the procurement of high-purity, structurally pre-validated building blocks. 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride (CAS: 1228070-80-1) is a privileged synthetic intermediate [1]. Its unique structural triad—a piperidine core, a sulfonamide linker, and a morpholine moiety—confers exceptional physicochemical properties, making it highly sought after in the development of antidiabetic agents (e.g., DPP-4 inhibitors), antivirals, and targeted antitumor therapeutics [2].

This whitepaper provides an in-depth, causality-driven guide to the strategic procurement, vendor qualification, and rigorous analytical quality control (QC) required before integrating this compound into downstream drug discovery workflows.

Chemical Profile & Structural Rationale

Understanding the intrinsic properties of this building block is critical for both procurement and subsequent synthetic application. The compound is typically supplied as a hydrochloride salt to stabilize the primary amine and prevent oxidative degradation.

  • Chemical Name: 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

  • CAS Number: 1228070-80-1

  • Molecular Formula: C9H20ClN3O3S (HCl salt) / C9H19N3O3S (Free base)

  • Molecular Weight: 285.79 g/mol (HCl salt) [3]

  • Monoisotopic Mass (Free Base): 249.1147 Da [1]

Causality in Structural Design

Why is this specific scaffold so prevalent in modern drug design?

  • Morpholine Moiety: The incorporation of morpholine significantly improves aqueous solubility and modulates the overall lipophilicity (LogP) of the parent drug, which is critical for oral bioavailability [2].

  • Sulfonamide Linker: Acting as a robust bioisostere for amides, the sulfonamide group resists proteolytic cleavage in vivo, thereby enhancing metabolic stability. It also serves as a strong hydrogen-bond acceptor for target kinase or receptor binding [4].

  • Piperidine Core: This rigidifies the presentation of the primary amine, allowing for precise spatial orientation when coupling to electrophilic vectors (e.g., in the synthesis of hybrid triazine-thiazole antidiabetics) [2].

Strategic Procurement & Vendor Qualification

Due to the presence of both a highly reactive primary amine and a sulfonamide group, commercial batches of this compound are susceptible to specific impurities, including unreacted starting materials, over-sulfonylated byproducts, and residual transition metals from upstream catalysis.

Procurement must follow a strict, self-validating qualification loop. Do not rely solely on the vendor's Certificate of Analysis (CoA).

VendorQual Start Identify Vendor (CAS 1228070-80-1) DocReview Review CoA & SDS (Check Purity >95%) Start->DocReview Pilot Order Pilot Batch (1-5g Scale) DocReview->Pilot Docs Verified InHouseQC In-House QC (LC-MS, NMR, KF) Pilot->InHouseQC Pass Approved Supplier (Scale-up Ready) InHouseQC->Pass Meets Specs Fail Reject Batch (Investigate Impurities) InHouseQC->Fail Fails Specs

Fig 1. Strategic vendor qualification workflow for sourcing CAS 1228070-80-1.

Quantitative Vendor Evaluation Metrics

When evaluating a pilot batch, the following specifications must be met to ensure the compound will not compromise downstream library synthesis.

Table 1: Vendor Qualification Specifications

Analytical MetricTarget SpecificationMechanistic Rationale
Chemical Purity (HPLC) ≥ 95.0% (Area %)Minimizes side reactions and complex purification in subsequent amide coupling steps.
Identity (LC-MS) m/z [M+H]⁺ 250.12Confirms the exact monoisotopic mass of the free base (249.11 Da) [1].
Moisture Content (KF) ≤ 1.0% w/wAs an HCl salt, it is hygroscopic. Excess water will rapidly quench electrophilic reagents (e.g., acid chlorides, sulfonyl chlorides) [3].
Appearance White to off-white powderDiscoloration (yellow/brown) is a visual indicator of amine oxidation or residual metal contamination.

Analytical Quality Control (QC) Protocols

To establish a self-validating system, in-house QC must independently verify the vendor's claims. The following step-by-step methodologies are optimized specifically for polar, basic amine hydrochlorides.

QCWorkflow Sample 1-(Morpholine-4-sulfonyl) piperidin-4-amine HCl Prep Sample Preparation (1 mg/mL in MeOH/H2O) Sample->Prep LCMS LC-MS Analysis (Purity & Mass Confirmation) Prep->LCMS NMR 1H/13C NMR (Structural Integrity) Prep->NMR KF Karl Fischer Titration (Moisture Content) Prep->KF Release Batch Release (Downstream Synthesis) LCMS->Release Purity >95% NMR->Release Structure Confirmed KF->Release Water <1.0%

Fig 2. Self-validating analytical QC workflow for batch release.

Protocol A: LC-MS for Purity and Mass Confirmation

Causality: The basic piperidine amine will interact strongly with unendcapped silanols on standard silica-based columns, causing severe peak tailing. Using 0.1% Formic Acid (FA) in both mobile phases ensures the amine remains fully protonated and suppresses silanol ionization, yielding sharp, quantifiable peaks.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Methanol:Water. Vortex until fully dissolved.

  • System Suitability Test (SST): Run a blank (50:50 MeOH:H₂O) to ensure the column is free of carryover.

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Execution: Follow the gradient in Table 2 at a flow rate of 0.4 mL/min.

  • Detection: UV at 210 nm and 254 nm; Electrospray Ionization (ESI) in positive mode scanning m/z 100–800. Look for the primary adduct at m/z 250.12[M+H]⁺.

Table 2: Optimized LC-MS Gradient Protocol

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955
Protocol B: ¹H NMR for Structural Integrity

Causality: While D₂O is a common solvent for water-soluble HCl salts, it causes rapid deuterium exchange with the primary amine protons (-NH₃⁺), rendering them invisible. To fully validate the structure and confirm the salt stoichiometry, DMSO-d₆ must be used.

  • Preparation: Dissolve 15 mg of the procured batch in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher.

  • Validation: Verify the presence of the broad amine peak (typically integrating to 3 protons for the -NH₃⁺ species) around 8.0–8.5 ppm. Confirm the multiplet integrations corresponding to the 8 morpholine protons and the 9 piperidine protons.

Protocol C: Karl Fischer (KF) Titration

Causality: Because this compound is an HCl salt, it acts as a desiccant upon exposure to ambient humidity. Even if purity is >99%, water content >1% will hydrolyze expensive downstream reagents.

  • Preparation: Calibrate the volumetric KF titrator using a standard 1.0% water standard.

  • Execution: Rapidly weigh 50 mg of the sample and introduce it into the titration vessel to minimize atmospheric exposure.

  • Validation: Titrate to the electrometric endpoint. If water content exceeds 1.0%, the batch must be dried in a vacuum oven at 40°C over P₂O₅ for 24 hours prior to use.

Handling, Storage, and Safety

According to standard safety data sheets (SDS), 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride is classified under Acute Tox. 4 (Oral/Dermal/Inhalation) and Skin/Eye Irrit. 2 [5].

  • Storage: Store strictly at 4°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) [3].

  • Handling: Always handle within a certified fume hood using nitrile gloves and safety goggles. Due to its hygroscopicity, allow the container to reach room temperature in a desiccator before opening to prevent condensation on the cold powder.

References

  • PubChemLite. (2026). 1228070-80-1 (C9H19N3O3S) Structural Information & Monoisotopic Mass. University of Luxembourg.
  • Zolotareva, et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
  • Biosynth / Sapphire Bioscience. (2026). 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride Product Specifications.
  • PubMed / NIH. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
  • NextSDS. (2026). 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride — Chemical Substance Information.
Foundational

The Piperidine-Sulfonamide Axis: A Comprehensive Technical Guide to Scaffold Optimization and Target Landscape in Drug Discovery

Executive Summary In modern drug discovery, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming target promiscuity and poor pharmacokinetic profiles. The combination o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming target promiscuity and poor pharmacokinetic profiles. The combination of a piperidine ring and a sulfonamide group represents one of the most versatile and highly tunable scaffolds in medicinal chemistry. This technical whitepaper explores the causality behind the biological efficacy of piperidine sulfonamide derivatives, detailing their mechanisms of action across diverse therapeutic areas—ranging from autoimmune ion channel modulation to novel antimicrobial enzyme inhibition. Furthermore, it provides self-validating experimental protocols for both their chemical synthesis and biophysical evaluation.

The Pharmacophore Synergy: Chemical Causality

The success of the piperidine sulfonamide scaffold is not coincidental; it is rooted in complementary biophysical properties.

  • The Piperidine Core: As a saturated, nitrogen-containing heterocycle, piperidine provides a basic center that is protonated at physiological pH, enhancing aqueous solubility. Its lipophilic carbon backbone allows it to seamlessly occupy hydrophobic pockets within target proteins.

  • The Sulfonamide Moiety: The sulfonyl group ( −SO2​NH− ) acts as an exceptional hydrogen bond donor and acceptor. Its strong electron-withdrawing nature stabilizes the molecule against metabolic degradation while orienting the compound precisely within active sites via directional hydrogen bonding.

When combined, these moieties create a synergistic pharmacophore capable of highly selective interactions with diverse biological targets, including enzymes, viral coat proteins, and ion channels (1)[1].

Pharmacophore P Piperidine Core (Lipophilicity, Basic Center) PS Piperidine Sulfonamide Derivative (Synergistic Pharmacophore) P->PS S Sulfonamide Group (H-bond Donor/Acceptor) S->PS T1 Enzyme Inhibition (AChE, Urease, DapE) PS->T1 T2 Ion Channel Modulation (Kv1.3, M5 Receptors) PS->T2 T3 Antimicrobial/Antiviral (TMV-CP, Bacteria) PS->T3

Logical mapping of piperidine and sulfonamide pharmacophores to biological targets.

Target Landscape & Mechanism of Action

Ion Channel Modulation (Kv1.3 & M5 Receptors)

Piperidine aryl sulfonamides have emerged as potent modulators of the Kv1.3 potassium channel . Class-switched memory B cells and effector T cells upregulate Kv1.3 channels upon activation. By selectively blocking this channel, piperidine sulfonamides prevent potassium efflux, which in turn inhibits calcium influx via CRAC channels. This downregulates the NFAT pathway, suppressing T-cell activation without compromising the broader immune response—a highly targeted approach for treating autoimmune diseases (2)[2].

Pathway Drug Piperidine Sulfonamide (Kv1.3 Modulator) Chan Kv1.3 Potassium Channel (Effector T-cells) Drug->Chan Blocks Mem Membrane Depolarization Chan->Mem Prevents K+ efflux Ca Decreased Calcium Influx Mem->Ca Inhibits CRAC channels Act Suppression of T-cell Activation (Autoimmune Therapy) Ca->Act Downregulates NFAT

Mechanism of action for Kv1.3 channel modulation by piperidine sulfonamides.

Additionally, High-Throughput Screening (HTS) has identified piperidine sulfonamides (e.g., VU6019650) as highly potent and subtype-selective M5 muscarinic receptor antagonists , which are critical tools for understanding M5 biology in neurological contexts (3)[3].

Enzyme Inhibition (Urease & DapE)

The sulfonamide moiety is a well-documented zinc-binding group, making it highly effective against metalloenzymes.

  • DapE Inhibition: The bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) is essential for synthesizing meso-diaminopimelate, a critical component of the bacterial peptidoglycan cell wall. Because this enzymatic pathway is entirely absent in humans, DapE inhibitors like piperidine sulfonamide derivatives (e.g., compound 9i, IC50 = 133 µM) offer selective toxicity, circumventing mechanism-based side effects in human hosts (4)[4].

  • Urease Inhibition: Derivatives such as 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole have demonstrated strong urease inhibitory activity (IC50 values ranging from 0.63 to 2.26 µM), outperforming standard reference drugs like thiourea (1)[1].

Antiviral Pathogenesis (TMV)

In agricultural drug discovery, flavonol derivatives containing piperidine sulfonamide have been engineered to combat the Tobacco Mosaic Virus (TMV). Compounds like "Z6" bind directly to the TMV Coat Protein (TMV-CP) via multiple conventional hydrogen bonds, enhancing host plant resistance by elevating superoxide dismutase (SOD) activity and reducing lipid peroxidation (MDA content) (5)[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative biophysical data of key piperidine sulfonamide derivatives across various targets, illustrating the broad applicability of the scaffold.

Compound Class / LeadPrimary TargetKey Biological ActivityTherapeutic Indication
Oxadiazole-Piperidine Sulfonamides Urease EnzymeIC50 = 0.63 – 2.26 µMAntibacterial / GI Disorders
Piperidine Aryl Sulfonamides Kv1.3 ChannelHigh Affinity BlockadeAutoimmune Diseases
Flavonol-Piperidine Sulfonamide (Z6) TMV Coat ProteinCurative EC50 = 108.2 µg/mLAgricultural Antiviral
VU6019650 M5 Muscarinic ReceptorSubtype-selective AntagonismNeurological Disorders
Indoline-Piperidine Sulfonamide 9i DapE EnzymeIC50 = 133 µMNovel Antibiotics

Synthetic Methodologies & Self-Validating Protocols

Synthesis S1 Step 1: Amine Preparation (Piperidine derivative) S2 Step 2: Sulfonylation (Aryl Sulfonyl Halide + Base) S1->S2 S3 Step 3: Deprotection (Cleavage of protecting groups) S2->S3 S4 Step 4: Purification (Chromatography/Recrystallization) S3->S4 S5 Final Piperidine Sulfonamide S4->S5

Step-by-step synthetic workflow for piperidine sulfonamide derivatives.

Protocol 1: Parallel Synthesis of Piperidine Aryl Sulfonamides via Nucleophilic Substitution

Objective: Synthesize a library of piperidine sulfonamides by coupling substituted piperidines with aryl sulfonyl chlorides. Causality & Design: This reaction relies on the nucleophilic attack of the secondary amine of piperidine on the electrophilic sulfur of the sulfonyl chloride. A non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) is strictly required to scavenge the generated HCl, preventing the protonation of the piperidine precursor which would otherwise stall the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent moisture-induced hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Validation: The excess base ensures complete neutralization of the byproduct HCl, maintaining the nucleophilicity of the amine throughout the reaction.

  • Sulfonylation: Cool the mixture to 0°C using an ice bath. Add the aryl sulfonyl halide (1.2 eq) dropwise. Causality: Cooling mitigates the exothermic nature of the reaction and suppresses side reactions, such as the sulfonylation of other sensitive functional groups.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Validation: Monitor progression via Thin-Layer Chromatography (TLC). The complete disappearance of the ninhydrin-active amine spot serves as a self-validating checkpoint for reaction completion.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with 1M HCl, and dry over anhydrous Na2SO4. Causality: The acidic wash selectively removes unreacted basic amine and excess DIPEA, drastically simplifying downstream purification.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure piperidine sulfonamide.

Biophysical Screening Protocols

Protocol 2: Microscale Thermophoresis (MST) for Target Binding Validation

Objective: Determine the binding affinity ( Kd​ ) of synthesized piperidine sulfonamides against target proteins (e.g., TMV-CP) in solution. Causality & Design: MST quantifies biomolecular interactions by tracking the directed movement of molecules in a microscopic temperature gradient. When a piperidine sulfonamide derivative binds to a target protein, it alters the protein's hydration shell, charge, and size, resulting in a distinct thermophoretic profile. This provides a self-validating, immobilization-free determination of the dissociation constant (5)[5].

Step-by-Step Methodology:

  • Protein Labeling: Fluorescently label the purified target protein using an NHS-ester dye that targets primary amines (lysine residues). Causality: NHS-ester chemistry forms a highly stable amide bond, ensuring the fluorophore does not dissociate during the thermal gradient application.

  • Ligand Titration: Prepare a 16-point serial dilution of the piperidine sulfonamide ligand in the assay buffer (e.g., PBS supplemented with 0.05% Tween-20). Causality: The detergent prevents non-specific aggregation and capillary adherence.

  • Incubation: Mix equal volumes of the labeled protein (held at a constant concentration, typically 10-50 nM) and the ligand dilutions. Incubate for 30 minutes at room temperature in the dark. Validation: Incubation ensures the binding reaction reaches thermodynamic equilibrium before measurement.

  • Measurement: Load the samples into standard MST capillaries. Apply an IR laser to generate the temperature gradient and record the fluorescence changes.

  • Data Analysis: Record the normalized fluorescence ( Fnorm​ ) as a function of ligand concentration. Fit the data to a 1:1 binding model to extract the Kd​ value. Validation: A consistent initial fluorescence across all 16 capillaries validates that the ligand does not induce protein aggregation or artificially quench the fluorophore.

Future Perspectives: Overcoming Metabolic Liabilities

While the piperidine sulfonamide scaffold is highly potent, it is not without pharmacokinetic challenges. Drug discovery efforts must actively address metabolic soft spots. For instance, in the development of M5 antagonists, early piperidine sulfonamide hits possessed thioether linkages that were highly susceptible to oxidative clearance. Replacing these with amide linkers, or exploring pyrrolidine core analogs, has proven effective in improving the clearance profile, though P-glycoprotein (P-gp) mediated efflux liability remains an active area of optimization for CNS-targeted derivatives (3)[3].

References

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} SciELO
  • WO2011073269A1 - Piperidine aryl sulfonamide derivatives as kv1.
  • Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study Arabian Journal of Chemistry
  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists PMC - NIH
  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE MDPI

Sources

Protocols & Analytical Methods

Method

High-throughput screening assays for 1-(Morpholine-4-sulfonyl)piperidin-4-amine analogs

An Application Guide to High-Throughput Screening for 1-(Morpholine-4-sulfonyl)piperidin-4-amine Analogs Foreword: A Strategic Approach to Screening Novel Scaffolds The 1-(morpholine-4-sulfonyl)piperidin-4-amine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to High-Throughput Screening for 1-(Morpholine-4-sulfonyl)piperidin-4-amine Analogs

Foreword: A Strategic Approach to Screening Novel Scaffolds

The 1-(morpholine-4-sulfonyl)piperidin-4-amine scaffold represents a privileged structure in medicinal chemistry, combining features known to interact with a variety of biological targets.[1][2] The presence of a basic amine, a hydrogen bond-accepting morpholine, and a sulfonamide linker suggests potential activity against target classes such as G-Protein Coupled Receptors (GPCRs) and protein kinases. This guide provides a strategic framework and detailed protocols for the high-throughput screening (HTS) of analog libraries based on this core structure. Our approach is built not on a rigid template, but on a logical workflow that moves from target-class-based assay selection to robust, self-validating protocols and a stringent hit validation cascade.

The core philosophy of this guide is to explain the causality behind each experimental choice, ensuring that researchers can not only execute the protocols but also adapt them to their specific biological questions.

Target-Informed HTS Assay Selection

High-throughput screening is a multi-step process designed to test thousands of compounds efficiently, but its success hinges on selecting an assay technology appropriate for the biological target.[3] Given the physicochemical properties of the 1-(morpholine-4-sulfonyl)piperidin-4-amine scaffold, we will focus on two of the most prominent and "druggable" target classes: Protein Kinases and G-Protein Coupled Receptors (GPCRs).

Rationale for Assay Choice
Target ClassRecommended HTS TechnologyRationale for Selection
Protein Kinases Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)TR-FRET assays are homogeneous (no-wash), highly sensitive, and less susceptible to interference from fluorescent compounds compared to standard FRET.[4][5] They can be configured to measure either direct inhibitor binding or enzymatic activity, offering flexibility for screening campaigns.[6][7]
GPCRs Cell-Based Calcium MobilizationMany GPCRs, particularly those coupled to Gαq, signal through the release of intracellular calcium.[8][9] This provides a robust and rapid functional readout of receptor activation or antagonism. Modern fluorescent calcium indicators and automated plate readers make this a highly tractable HTS assay.[8]

Principles of Key HTS Technologies

A foundational understanding of the assay technology is critical for troubleshooting and data interpretation.

Time-Resolved FRET (TR-FRET) for Kinase Activity

TR-FRET combines Time-Resolved Fluorescence (TRF) with Förster's Resonance Energy Transfer (FRET).[4] The principle relies on an energy transfer between a long-lifetime lanthanide donor fluorophore (e.g., Europium) and a suitable acceptor fluorophore (e.g., phycoerythrin).

  • Mechanism: In a kinase activity assay, a biotinylated substrate peptide and a phospho-specific antibody are used. The antibody is labeled with the donor (e.g., Eu-cryptate) and streptavidin labeled with the acceptor is used to bind the biotinylated peptide. When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity (<10 nm).[4] Excitation of the donor leads to energy transfer and a specific emission from the acceptor. Inhibitors prevent substrate phosphorylation, disrupting the interaction and causing a loss of the FRET signal.

The time-resolved aspect allows for a delay between excitation and signal measurement, which effectively eliminates background from short-lived fluorescence, thereby increasing the signal-to-noise ratio.[5]

AlphaScreen® for Biochemical Interactions

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[10][11]

  • Mechanism: The assay uses two types of hydrogel-coated beads: Donor and Acceptor beads.[12] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen into singlet oxygen.[13] These highly reactive singlet oxygen molecules have a short half-life and can diffuse approximately 200 nm.[10] If an Acceptor bead is within this proximity (brought close by a biological interaction), the singlet oxygen triggers a chemiluminescent cascade within the Acceptor bead, which ultimately emits light at 520-620 nm.[12][14] This cascade provides significant signal amplification. If the interacting biomolecules are inhibited by a compound, the beads are not brought into proximity, and no signal is generated.

Fluorescence Polarization (FP) for Binding Assays

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution and is ideal for HTS due to its simple, mix-and-read format.[15][16]

  • Principle: The assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[17][18] When a small fluorescent tracer is excited with plane-polarized light, it tumbles rapidly in solution during the fluorescence lifetime, and the emitted light is largely depolarized.[15] If the tracer binds to a much larger protein, its rotation slows dramatically. As a result, the emitted light remains highly polarized.[16][17] In a competition assay, library compounds that bind to the target protein will displace the fluorescent tracer, causing it to tumble freely again and leading to a decrease in fluorescence polarization.

HTS Workflow and Validation Cascade

A successful HTS campaign is more than a single experiment; it is a systematic process of identifying, confirming, and validating hits while diligently eliminating false positives.[19][20]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Primary Primary HTS (Single Concentration) Data_Analysis Data Analysis (Z', % Inhibition) Primary->Data_Analysis Hit_Selection Hit Selection (e.g., >3σ from mean) Data_Analysis->Hit_Selection Confirmation Confirmation Screen (Fresh Compound) Hit_Selection->Confirmation Counterscreen Counterscreens (Assay Interference) Confirmation->Counterscreen Dose_Response Dose-Response (IC50/EC50 Determination) Counterscreen->Dose_Response Orthogonal Orthogonal Assay (Different Technology) Dose_Response->Orthogonal SAR SAR by Analogs Orthogonal->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: The HTS Hit-to-Lead validation cascade.

Detailed Protocols

The following protocols are designed for a 384-well microplate format, which offers a good balance between throughput and reagent consumption.[21]

Protocol 1: TR-FRET Kinase Inhibition Assay

This protocol describes a method to identify inhibitors of a hypothetical protein kinase, "TargetKinase."

TR_FRET_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase_A TargetKinase (Active) Phospho_Substrate Biotin-Substrate-P Kinase_A->Phospho_Substrate Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Biotin-Substrate Substrate_A->Kinase_A Phospho_Substrate->Proximity_Complex SA_Acceptor SA-Acceptor SA_Acceptor->Proximity_Complex FRET_Signal TR-FRET Signal (665 nm) SA_Acceptor->FRET_Signal Ab_Donor Eu-Antibody (Donor) Ab_Donor->SA_Acceptor FRET Ab_Donor->Proximity_Complex Excitation_A Excitation (340 nm) Excitation_A->Ab_Donor Kinase_B TargetKinase No_Reaction No Phosphorylation Kinase_B->No_Reaction Inhibitor Inhibitor Inhibitor->Kinase_B ATP_B ATP ATP_B->Kinase_B Substrate_B Biotin-Substrate Substrate_B->Kinase_B No_FRET_Signal No FRET Signal

Caption: Principle of the TR-FRET kinase inhibition assay.

A. Reagents and Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • TargetKinase: Recombinant enzyme, diluted in Assay Buffer.

  • ATP: Adenosine triphosphate, diluted in Assay Buffer.

  • Substrate: Biotinylated peptide substrate, diluted in Assay Buffer.

  • Detection Reagents: Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-conjugated acceptor (e.g., XL665), prepared in Detection Buffer (as per manufacturer's recommendation).

  • Test Compounds: 1-(Morpholine-4-sulfonyl)piperidin-4-amine analogs dissolved in 100% DMSO.

  • Plates: Low-volume, 384-well black polypropylene plates.

B. Protocol Steps:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compound solution (typically 10 mM in DMSO) into the assay plate wells. This results in a final screening concentration of 50 µM in a 10 µL final assay volume.

  • Enzyme Addition: Add 5 µL of TargetKinase solution (at 2X final concentration) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a 2X solution of ATP and biotinylated substrate to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Optimize this time based on kinase activity to ensure the reaction remains in the linear range (typically <20% substrate turnover).

  • Reaction Termination & Detection: Add 10 µL of the detection reagent mix (containing Eu-antibody and SA-acceptor) to all wells. This stops the reaction and initiates the detection process.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission reads at both the acceptor wavelength (~665 nm) and donor wavelength (~620 nm).

C. Data Analysis:

  • Calculate the TR-FRET Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min))

    • Ratio_sample: Signal from a well with a test compound.

    • Ratio_max: Average signal from high-activity control wells (e.g., DMSO only).

    • Ratio_min: Average signal from low-activity control wells (e.g., potent known inhibitor or no enzyme).

  • Calculate Z-Factor: To assess assay quality, calculate the Z-factor from control wells.[22] A Z' value between 0.5 and 1.0 indicates a robust and reliable assay. Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|

Protocol 2: Cell-Based Calcium Mobilization Assay for GPCR Antagonists

This protocol describes a method to identify antagonists of a hypothetical Gαq-coupled GPCR, "TargetGPCR," stably expressed in CHO-K1 cells.

GPCR_Signaling cluster_0 GPCR Signaling Pathway Agonist Agonist GPCR TargetGPCR Agonist->GPCR Antagonist Antagonist (Test Compound) Antagonist->GPCR Gq Gαq GPCR->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_Store Ca2+ Store ER->Ca_Store releases Ca_Signal Increased Intracellular [Ca2+] Ca_Store->Ca_Signal Fluo_Dye Fluorescent Calcium Dye Ca_Signal->Fluo_Dye binds to Signal_Out Fluorescence Signal Fluo_Dye->Signal_Out

Sources

Application

Application Note &amp; Protocols: Development of Cell-Based Assays for Morpholine-Containing Compounds

Abstract The morpholine ring is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties such as aqueous solubility, meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The morpholine ring is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on creating robust and reliable cell-based assays to evaluate the biological activity of morpholine-containing compounds. We delve into the foundational principles of assay design, considering the unique characteristics of the morpholine heterocycle, and provide detailed, field-proven protocols for cytotoxicity assessment, target-specific reporter assays, and direct target engagement confirmation.

Part A: Foundational Principles for Assay Development

A successful cell-based assay is built upon a thorough understanding of the test compound, the biological system, and the assay technology. The inherent properties of morpholine-containing compounds necessitate specific considerations during assay design to ensure data integrity and reproducibility.

Understanding the Physicochemical Properties of Morpholine Compounds

The morpholine moiety imparts a unique set of characteristics to a molecule that can influence its behavior in a cellular context.[3][4]

  • Basicity (pKa): The nitrogen atom in the morpholine ring is weakly basic, with a pKa of approximately 8.5.[5][6] This means that at physiological pH (~7.4), a significant portion of morpholine-containing compounds will be protonated. This charge can affect cell permeability and nonspecific binding to plasticware or cellular components, which must be accounted for in assay design (e.g., through the use of appropriate buffer systems and low-binding plates).

  • Solubility and Lipophilicity: Morpholine is often added to parent molecules to increase hydrophilicity and aqueous solubility.[1][7] This generally simplifies compound handling in aqueous assay buffers. However, the overall lipophilicity (logP) of the final compound will depend on other substitutions and will dictate the need for solvents like DMSO for stock solutions. It is crucial to maintain a consistent, low final DMSO concentration (typically ≤0.5%) across all wells to avoid solvent-induced artifacts.[8]

  • Chemical Stability: The morpholine ring itself is generally stable. However, the stability of the entire molecule should be assessed under assay conditions (e.g., in culture medium at 37°C) to ensure that the observed biological effect is due to the compound of interest and not a degradation product.

Choosing the Right Cellular Model

The choice of cell line is paramount and should be dictated by the biological question being addressed.[9]

  • Relevance to Target Biology: The selected cells should endogenously express the target of interest at a physiologically relevant level. For example, a compound designed to inhibit an enzyme implicated in a specific cancer should be tested in a relevant cancer cell line.[9]

  • Assay Compatibility: The cell line must be amenable to the chosen assay format. Adherent cells are well-suited for plate-based imaging and many endpoint assays, while suspension cells may be preferable for flow cytometry or certain high-throughput screening (HTS) applications.

  • Growth Characteristics and Robustness: A desirable cell line exhibits consistent doubling times, maintains a stable phenotype over passages, and is resilient enough to handle the manipulations required by the assay protocol (e.g., washing, reagent addition). Cell passage number should be monitored and recorded as high-passage cells can exhibit altered phenotypes and responses.[10][11]

Selecting the Assay Endpoint

The assay endpoint is the measurable output that reflects the compound's biological activity. The choice of endpoint should be directly linked to the compound's hypothesized mechanism of action. A typical assay development workflow follows a tiered approach.

AssayDevelopmentWorkflow A Compound Synthesis & Physicochemical Profiling B Primary Screen: General Cytotoxicity Assay A->B Initial Assessment C Secondary Screen: Target-Specific Functional Assay (e.g., Reporter Gene) B->C Identify Non-Toxic Concentration Range D Tertiary Assay: Direct Target Engagement (e.g., CETSA) C->D Confirm On-Target Activity & Potency E Lead Optimization D->E Validate Direct Binding & Inform SAR

Caption: NF-κB signaling pathway and reporter assay principle.

Materials:

  • NF-κB Luciferase Reporter HEK293 cell line [12]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • White, opaque, sterile 96-well assay plates

  • Recombinant human TNFα (activator)

  • Luciferase assay substrate/buffer system (e.g., ONE-Step™ Luciferase Assay System)

  • Plate-reading luminometer

Protocol Steps:

  • Cell Seeding:

    • Seed NF-κB reporter cells in a white, opaque 96-well plate at 30,000 cells/well in 75 µL of medium. [12] * Incubate at 37°C, 5% CO₂ overnight. [12]

  • Compound Pre-incubation (for Inhibitor Screening):

    • Prepare serial dilutions of the morpholine-containing test compound in assay medium.

    • Add 25 µL of the compound dilutions to the cells. Add medium with vehicle to control wells.

    • Incubate for 1-2 hours at 37°C to allow the compound to enter the cells.

  • Pathway Activation:

    • Prepare a solution of TNFα in assay medium at a concentration known to elicit a robust response (e.g., EC₈₀, typically around 1.5 nM). [13][14] * Add 10 µL of the TNFα solution to all wells except the "unstimulated" controls (which receive 10 µL of assay medium).

    • The final volume in each well should be ~110 µL.

    • Incubate the plate at 37°C, 5% CO₂ for 5-6 hours. [12]

  • Lysis and Luminescence Reading:

    • Equilibrate the assay plate and the luciferase detection reagent to room temperature.

    • Add 100 µL of the luciferase detection reagent to each well. [12] * Incubate for ~15 minutes at room temperature on an orbital shaker to ensure complete cell lysis. [12] * Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from "cell-free" background wells.

    • Determine the percent inhibition by normalizing the data to the "stimulated" (0% inhibition) and "unstimulated" (100% inhibition) controls.

    • Plot percent inhibition against the log of compound concentration to determine the IC₅₀.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method that directly confirms compound binding to its intracellular target. [15][16]The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. [17][18] Materials:

  • Cell line expressing the target protein

  • Test compound and vehicle (DMSO)

  • PBS and protease/phosphatase inhibitor cocktails

  • Liquid nitrogen and a 37°C water bath

  • High-speed refrigerated centrifuge (capable of >20,000 x g)

  • Equipment for protein quantification (e.g., BCA assay)

  • Reagents and equipment for Western Blotting (SDS-PAGE gels, transfer system, primary antibody specific to the target protein, HRP-conjugated secondary antibody, ECL substrate, and imaging system)

CETSA_Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw Cycles) B->C D 4. Separate Fractions (High-Speed Centrifugation) C->D E Soluble Fraction (Supernatant) D->E F Insoluble Aggregates (Pellet) D->F G 5. Quantify Soluble Target (Western Blot) E->G H 6. Plot Melt Curve (Signal vs. Temperature) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol Steps:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the morpholine-containing compound at a desired concentration (e.g., 10x the functional IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. [15]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [15] * Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet). [15]

  • Western Blot Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples to the same concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and quantify the band intensities using an imaging system. [17]

  • Data Analysis:

    • For each treatment group (vehicle and compound), plot the quantified band intensity (representing soluble target protein) against the corresponding temperature.

    • A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms direct target engagement.

Part C: Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for the validation of any cell-based assay.

Assay Performance Metrics: The Z'-Factor

For assays intended for high-throughput screening, the Z'-factor (Z-prime) is a critical statistical parameter used to quantify the quality and reliability of the assay. [19][20]It measures the separation between the positive and negative control signals relative to their variability.

Formula: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|

Where:

  • µₚ and σₚ are the mean and standard deviation of the positive control.

  • µₙ and σₙ are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA clear separation between positive and negative controls; suitable for HTS. [19][21]
0 to 0.5Marginal / GoodThe assay is acceptable but may benefit from further optimization. [20]
< 0UnacceptableThe signals from the controls overlap, making the assay unreliable. [19]

To calculate a reliable Z'-factor, it is recommended to use at least 16 replicates for each control. [21]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects (evaporation); Pipetting errors. [22]Use a multichannel pipette or automated dispenser; Fill outer wells with sterile PBS; Check pipette calibration.
Low Z'-Factor Small signal window; High variability in controls.Optimize reagent concentrations (e.g., activator); Adjust cell density or incubation times. [21]
Compound Interference Autofluorescence of the compound; Compound precipitates in media.Run a compound-only control (no cells) to check for background signal; Check compound solubility in assay media.
Irreproducible IC₅₀ Values Cell passage number drift; Inconsistent incubation times; Reagent instability. [10][11]Use cells within a defined passage range; Standardize all incubation steps; Prepare fresh reagents.

Conclusion

The development of robust cell-based assays is a cornerstone of modern drug discovery. For morpholine-containing compounds, a systematic approach that accounts for their unique physicochemical properties is essential for generating reliable and translatable data. By starting with broad cytotoxicity assessments, progressing to target-specific functional assays, and confirming on-target effects with direct engagement studies like CETSA, researchers can build a comprehensive biological profile of their compounds. Adherence to rigorous quality control, including the calculation of the Z'-factor and meticulous troubleshooting, ensures that the resulting data is of the highest integrity, enabling confident decision-making in the progression of drug candidates.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Available at: [Link])

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. (Available at: [Link])

  • PunnettSquare Tools. (2025). Z-Factor Calculator. (Available at: [Link])

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). (Available at: [Link])

  • Adan, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. (Available at: [Link])

  • Riss, T.L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed. (Available at: [Link])

  • Labbox. (n.d.). Resazurin Cell Viability Assay. (Available at: [Link])

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (Available at: [Link])

  • Remelli, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 353-370. (Available at: [Link])

  • HTS Explained. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. (Available at: [Link])

  • Sui, Y., & Wu, Z. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(12), 1708-1714. (Available at: [Link])

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. (Available at: [Link])

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. (Available at: [Link])

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. (Available at: [Link])

  • Mire-Sluis, A., et al. (2013). A guide for potency assay development of cell-based product candidates. Biologicals, 41(5), 291-298. (Available at: [Link])

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System - Technical Protocol. (Available at: [Link])

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. (Available at: [Link])

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. (Available at: [Link])

  • Bio-protocol. (n.d.). NF-κB Reporter Assay. Bio-protocol, 5(1). (Available at: [Link])

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System - Product Manual. (Available at: [Link])

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: In Vitro Cell Based Assays. (Available at: [Link])

  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. (Available at: [Link])

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. (Available at: [Link])

  • BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). (Available at: [Link])

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays. (Available at: [Link])

  • Auld, D. S., et al. (2008). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Journal of Biomolecular Screening, 13(9), 883-891. (Available at: [Link])

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). (Available at: [Link])

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (Available at: [Link])

  • da Silva, A. B., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 175-183. (Available at: [Link])

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. (Available at: [Link])

  • ResearchGate. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. (Available at: [Link])

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. (Available at: [Link])

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Method

Application Notes and Protocols for Preclinical Efficacy Testing of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Sulfonamide 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride is a novel chemical entity featuring a piperidine core, a sulfonamide linker, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Sulfonamide

1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride is a novel chemical entity featuring a piperidine core, a sulfonamide linker, and a morpholine moiety. While the specific biological target of this compound is yet to be fully elucidated, its structural motifs are present in a variety of biologically active molecules with demonstrated efficacy in the central nervous system (CNS).[1] The morpholine ring, in particular, is a common feature in CNS-active drugs, often contributing to favorable pharmacokinetic properties such as improved solubility and blood-brain barrier permeability.[1] Derivatives of piperidine and morpholine have shown a wide array of pharmacological activities, including antidepressant and antimicrobial effects.[2][3]

Given the prevalence of neuroinflammation and neuropathic pain as key pathologies in a multitude of debilitating neurological disorders, and the structural alerts within the molecule suggesting potential modulation of pathways involved in these processes, this guide provides a framework for the initial in vivo efficacy assessment of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride. The following protocols for well-established animal models of neuropathic pain and neuroinflammation are designed to provide robust and reproducible data to inform on the compound's therapeutic potential.

Rationale for Model Selection: Targeting Neuropathic Pain and Neuroinflammation

The selection of appropriate animal models is critical for the preclinical evaluation of any new chemical entity. The models detailed below were chosen for their high translational relevance, reproducibility, and the extensive historical data available, which allows for contextualization of new findings.

  • Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve. This surgical model in rodents reliably mimics the symptoms of human neuropathic pain, such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain response).[4][5][6] It is a widely used and well-characterized model for screening the efficacy of novel analgesics.[6] The underlying pathology involves both nerve damage and a significant neuroinflammatory component, making it a suitable model to test a compound with potential activity in both areas.

  • Neuroinflammation Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation. Systemic or central administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in the brain.[7][8] This model is characterized by the activation of microglia and the release of pro-inflammatory cytokines, hallmarks of neuroinflammation observed in various neurodegenerative and psychiatric disorders.[7][9] Its acute and robust nature makes it ideal for evaluating the anti-neuroinflammatory potential of a test compound.

Experimental Workflow Overview

The following diagram outlines the general experimental workflow for evaluating the efficacy of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride in the selected animal models.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Compound Administration cluster_2 Phase 3: Efficacy Assessment Model_Induction Disease Model Induction (CCI Surgery or LPS Injection) Baseline Baseline Behavioral Testing Model_Induction->Baseline Acclimation Animal Acclimation & Habituation Randomization Randomization & Grouping Acclimation->Randomization Dosing 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride or Vehicle Administration Randomization->Dosing Behavioral Post-treatment Behavioral Assessments Dosing->Behavioral Biochemical Biochemical Analysis (e.g., Cytokine Levels) Behavioral->Biochemical Histological Histological Analysis (e.g., Microglial Activation) Biochemical->Histological

Caption: General experimental workflow for in vivo efficacy testing.

Part 1: Neuropathic Pain - Chronic Constriction Injury (CCI) Model

Protocol 1.1: CCI Surgery in Rats

This protocol describes the induction of neuropathic pain via surgical ligation of the sciatic nerve.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scissors, forceps, needle holder)

  • 4-0 chromic gut sutures

  • Antiseptic solution and sterile saline

  • Warming pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the lateral surface of the thigh of the designated hind limb and sterilize the area with an antiseptic solution.

  • Sciatic Nerve Exposure: Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the sciatic trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.

  • Closure: The ligatures should be tightened until a slight constriction of the nerve is observed. Close the muscle layer and skin with appropriate sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Place the animal on a warming pad until it recovers from anesthesia. Monitor the animal's health and wound healing daily. Sham-operated animals undergo the same procedure without nerve ligation.

Protocol 1.2: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a mechanical stimulus.

Materials:

  • von Frey filaments with varying bending forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Habituation: Place the rats in the testing chambers on the elevated mesh platform and allow them to habituate for at least 15-20 minutes.

  • Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw. Start with a filament in the middle of the force range and apply it with enough force to cause it to bend.

  • Response Observation: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the up-down method to determine the 50% withdrawal threshold.

  • Testing Schedule: Establish a baseline before surgery and then test at regular intervals post-surgery (e.g., days 3, 7, 14, 21) to confirm the development of allodynia. Testing is performed before and after compound administration.

Protocol 1.3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to withdraw from a thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass floor testing chambers

Procedure:

  • Habituation: Place the rats in the testing chambers on the glass floor and allow them to habituate.

  • Stimulus Application: Position the radiant heat source under the plantar surface of the hind paw.

  • Latency Measurement: The apparatus will automatically record the time it takes for the rat to withdraw its paw.

  • Cut-off Time: A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Testing Schedule: Similar to the von Frey test, establish a baseline and test at regular intervals post-surgery and post-treatment.

Data Presentation: Expected Outcomes in the CCI Model
Parameter Sham Group CCI + Vehicle Group CCI + Test Compound Group
Mechanical Withdrawal Threshold (g) High (e.g., >15g)Low (e.g., <4g)Increased threshold compared to vehicle
Thermal Withdrawal Latency (s) High (e.g., >10s)Low (e.g., <5s)Increased latency compared to vehicle
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) in Spinal Cord/DRG Basal levelsSignificantly elevatedReduced levels compared to vehicle
Microglial Activation Marker (e.g., Iba1) in Spinal Cord Low expressionHigh expression/activated morphologyReduced expression/resting morphology

Part 2: Neuroinflammation - Lipopolysaccharide (LPS) Model

Protocol 2.1: LPS-Induced Neuroinflammation in Mice

This protocol describes the induction of acute neuroinflammation in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Injection supplies (syringes, needles)

Procedure:

  • LPS Preparation: Dissolve LPS in sterile saline to the desired concentration (e.g., 1 mg/kg for intraperitoneal injection).

  • Administration: Administer the LPS solution via intraperitoneal (i.p.) injection. Control animals receive an equivalent volume of sterile saline.

  • Compound Administration: 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride or vehicle can be administered before or after the LPS challenge, depending on whether a prophylactic or therapeutic effect is being investigated.

  • Time Course: The peak of the neuroinflammatory response typically occurs between 4 to 24 hours post-LPS injection. Tissues should be collected within this window.

Protocol 2.2: Assessment of Sickness Behavior

LPS induces a transient "sickness behavior" which can be quantified.

Parameters to Measure:

  • Body Weight: Monitor changes in body weight at baseline and at various time points post-LPS injection.

  • Locomotor Activity: Assess spontaneous movement in an open field arena.

  • Social Interaction: Measure the time spent interacting with a novel conspecific.

Protocol 2.3: Biochemical Analysis of Neuroinflammatory Markers

Procedure:

  • Tissue Collection: At the designated endpoint, euthanize the mice and collect brain tissue (e.g., hippocampus, cortex).

  • Homogenization: Homogenize the brain tissue in appropriate lysis buffers.

  • Cytokine Measurement: Use ELISA or multiplex assays to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Western Blot: Analyze the expression of key inflammatory proteins like iNOS and COX-2.

Protocol 2.4: Histological Analysis of Microglial Activation

Procedure:

  • Tissue Processing: Perfuse the animals with paraformaldehyde and process the brains for cryosectioning or paraffin embedding.

  • Immunohistochemistry/Immunofluorescence: Stain brain sections with antibodies against microglial markers (e.g., Iba1) and astrocytic markers (e.g., GFAP).

  • Microscopy and Analysis: Visualize the stained sections using a microscope and quantify the number and morphology of activated microglia and astrocytes.

Data Presentation: Expected Outcomes in the LPS Model
Parameter Saline + Vehicle Group LPS + Vehicle Group LPS + Test Compound Group
Body Weight Change (%) Minimal changeSignificant decreaseAttenuated decrease compared to vehicle
Locomotor Activity NormalSignificantly reducedIncreased activity compared to vehicle
Brain Cytokine Levels (e.g., TNF-α, IL-1β) Basal levelsMarkedly elevatedReduced levels compared to vehicle
Iba1-positive cells (activated morphology) Low number, ramifiedHigh number, amoeboidReduced number and/or more ramified morphology

Signaling Pathway Hypothesis: Potential Modulation of the Endocannabinoid System

While the direct target is unknown, the structural components of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride are reminiscent of compounds that modulate the endocannabinoid system, such as inhibitors of fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MAGL).[10][11][12] Inhibition of these enzymes leads to increased levels of the endocannabinoids anandamide and 2-arachidonoylglycerol, respectively, which can exert analgesic and anti-inflammatory effects.

G Compound 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride FAAH FAAH Compound->FAAH Potential Inhibition MAGL MAGL Compound->MAGL Potential Inhibition Anandamide Anandamide FAAH->Anandamide Degrades 2AG 2-AG MAGL->2AG Degrades CB1R CB1/CB2 Receptors Anandamide->CB1R Activates 2AG->CB1R Activates Analgesia Analgesia CB1R->Analgesia Anti_Inflammation Anti-inflammation CB1R->Anti_Inflammation

Caption: Hypothetical mechanism via endocannabinoid system modulation.

Trustworthiness and Self-Validation

The protocols described herein are based on widely accepted and validated methodologies in the field of preclinical neuroscience research. To ensure the trustworthiness of the experimental outcomes, the following points are critical:

  • Blinding: All behavioral assessments and subsequent analyses should be performed by an experimenter blinded to the treatment groups.

  • Controls: The inclusion of both sham/saline and vehicle control groups is essential to differentiate between the effects of the experimental procedure and the test compound.

  • Dose-Response: A dose-response study should be conducted to determine the optimal therapeutic dose and to identify a therapeutic window.

  • Pharmacokinetics: A preliminary pharmacokinetic study is recommended to ensure that the compound reaches the target tissue (brain/spinal cord) at concentrations relevant to its in vitro potency (if known).

By adhering to these principles, researchers can generate reliable and interpretable data on the potential efficacy of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride in models of neuropathic pain and neuroinflammation, thereby providing a solid foundation for further drug development efforts.

References

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107.
  • Dowdall, T., et al. (2005). Animal models of neuropathic pain. In Pain (pp. 145-161). Springer, Berlin, Heidelberg.
  • Jaggi, A. S., et al. (2011). A review on animal models for peripheral nerve injury. Journal of basic and clinical physiology and pharmacology, 22(3), 67-78.
  • Pascual, D., et al. (2014). Surgical animal models of neuropathic pain: pros and cons. Expert opinion on drug discovery, 9(11), 1347-1358.[6]

  • King, T., et al. (2011). Animal models of peripheral neuropathy. ILAR journal, 52(2), 156-167.[13]

  • Nayak, D., et al. (2020). Animal models for neuroinflammation and potential treatment methods. Frontiers in immunology, 11, 589.[9]

  • Constantin, A. M., & Miron, A. (2019). Experimental models of neuroimmunological disorders: A review. Journal of neuroimmunology, 337, 577073.[14]

  • Gimeno-Bayón, J., et al. (2014). Cellular and animal models of neurodegenerative and neuroinflammatory conditions. Mediators of inflammation, 2014.[15]

  • Nakatomi, Y., et al. (2018). Animal models for neuroinflammation and potential treatment methods. Journal of clinical medicine, 7(12), 527.[7]

  • Chen, X. Q., et al. (2012). A monoacylglycerol lipase inhibitor reduces neuroinflammation and cognitive impairment in a mouse model of Alzheimer's disease. Journal of Alzheimer's Disease, 31(3), 567-580.
  • Hauss-Wegrzyniak, B., et al. (1998). Chronic neuroinflammation in rats reproduces components of the neurobiology of Alzheimer's disease. Brain research, 780(2), 294-303.
  • Lichtman, A. H., et al. (2004). Evaluation of fatty acid amide hydrolase inhibition in murine models of emotionality. Psychopharmacology, 176(2), 147-158.[16]

  • Long, J. Z., et al. (2009). Characterization of a selective, reversible inhibitor of monoacylglycerol lipase. Chemistry & biology, 16(5), 547-556.[10]

  • Justinova, Z., et al. (2013). Effects of fatty acid amide hydrolase (FAAH) inhibitors in non-human primate models of nicotine reward and relapse. Neuropsychopharmacology, 38(11), 2239-2249.[11]

  • Tsetsenis, T., et al. (2014). Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Psychopharmacology, 231(5), 897-906.[12]

  • Greco, R., et al. (2021). Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. International Journal of Molecular Sciences, 22(19), 10515.[17]

  • Tassorelli, C., et al. (2020). Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine. International journal of molecular sciences, 21(18), 6638.[18]

  • Russo, M., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2757.[19]

  • He, Y., et al. (2023). Discovery, Synthesis, and the Evaluation of a Novel PET Tracer for Monoacylglycerol (MAGL): A Short Article Review. Journal of Nuclear Medicine Technology, 51(3), 225-228.[20]

  • van der Wel, T., et al. (2021). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. Communications biology, 4(1), 1-14.[21]

  • NextSDS. (n.d.). 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]]

  • Gembicka, A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3025.[22]

  • Gembicka, A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.[23]

  • Li, Y., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460.[24]

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Sources

Application

Application Note: Method Development for the Crystallization of 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl

Abstract This document provides a comprehensive guide to developing a robust crystallization methodology for the active pharmaceutical ingredient (API) intermediate, 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to developing a robust crystallization methodology for the active pharmaceutical ingredient (API) intermediate, 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride (HCl). Control over the crystalline form of an API is paramount for ensuring consistent physicochemical properties, which directly impact bioavailability, stability, and manufacturability.[1][2] This guide details systematic protocols for solvent screening and the application of primary crystallization techniques, including cooling crystallization, anti-solvent addition, and vapor diffusion. It is designed for researchers, scientists, and drug development professionals to establish a controlled and reproducible crystallization process, ensuring high purity and the desired solid-state form of the target compound.

Introduction: The Critical Role of Crystalline Form

In pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute. The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, can lead to significant variations in physical and chemical properties such as solubility, melting point, and stability.[2][3] These differences can profoundly affect a drug's therapeutic efficacy and safety profile.[4] Therefore, developing a controlled crystallization process is not merely a purification step but a crucial part of defining the final drug substance.

Physicochemical Profile and Its Implications

1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl is a hydrochloride salt, which generally enhances aqueous solubility compared to the free base.[5] The molecule contains several key functional groups that dictate its behavior in various solvents:

  • Piperidine Amine HCl: The protonated amine and chloride counter-ion make the molecule highly polar and favor solubility in polar protic solvents like water, methanol, and ethanol.[6]

  • Sulfonamide Group: This group is polar and can participate in hydrogen bonding.

  • Morpholine Ring: Contains an ether linkage, adding some polarity.

This profile suggests that a successful crystallization strategy will likely involve polar solvents and that supersaturation can be achieved by either reducing the temperature or by introducing a less polar "anti-solvent" to decrease the molecule's solubility in the system.[7][8]

Foundational Principles of Crystallization

Crystallization from a solution is a thermodynamic process driven by supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[9] This process is governed by two main kinetic events:

  • Nucleation: The initial formation of small, stable crystalline nuclei. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-ordered crystals.

The goal of a well-designed crystallization process is to control the rate of supersaturation to favor crystal growth over rapid primary nucleation, which can lead to small, impure, or amorphous precipitates.[10]

Strategic Solvent & Anti-Solvent Selection

Choosing the right solvent system is the most critical step in developing a crystallization process.[11] An ideal solvent should exhibit high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization), or be miscible with an anti-solvent in which the compound is poorly soluble (for anti-solvent crystallization).[12]

Protocol: Solvent & Anti-Solvent Screening

Objective: To identify suitable single solvents, solvent mixtures, and anti-solvents for the crystallization of 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl.

Methodology:

  • Solubility Assessment:

    • Place a small, known amount (e.g., 10-20 mg) of the compound into separate vials.

    • Add a selection of solvents (see Table 1) dropwise at room temperature, vortexing between additions, until the solid dissolves. Record the approximate solubility.

    • For promising solvents, repeat the process at an elevated temperature (e.g., 50-60 °C) to determine the temperature-solubility gradient.

  • Anti-Solvent Miscibility Test:

    • Prepare a near-saturated solution of the compound in a good solvent (e.g., Methanol).

    • Add potential anti-solvents (less polar solvents in which the compound is insoluble) dropwise.

    • Observe for the onset of precipitation. A good anti-solvent will be fully miscible with the primary solvent and will induce rapid precipitation.[13]

Table 1: Suggested Solvents for Screening

Solvent Class Example Solvents Expected Behavior for Target Compound
Protic Water, Methanol, Ethanol, Isopropanol (IPA) High solubility due to polarity and H-bonding. Good candidates for cooling or as the primary solvent in anti-solvent methods.
Aprotic Polar Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF) Moderate to low solubility. Potential anti-solvents or components in co-solvent systems.

| Aprotic Non-Polar | Heptane, Toluene, Methyl-tert-butyl ether (MTBE) | Very low to negligible solubility. Strong candidates for use as anti-solvents. |

Crystallization Protocols for Method Development

Once suitable solvent systems are identified, the following protocols can be employed to develop a robust crystallization process.

Protocol 1: Cooling Crystallization

This technique is ideal for compounds that show a significant increase in solubility with temperature.[14] Supersaturation is generated by slowly cooling a hot, saturated solution.[15]

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in a minimal amount of a suitable solvent (e.g., Methanol or an Ethanol/Water mixture) at an elevated temperature (e.g., 60 °C) to form a clear, saturated solution.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour). A slower cooling rate generally promotes the growth of larger, more well-defined crystals.[9]

  • Maturation (Aging): Once the target temperature (e.g., 5 °C) is reached, hold the solution at this temperature with gentle stirring for several hours to allow for complete crystallization and to potentially drive the system to the most stable polymorphic form.[16]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent or a suitable anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

G cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Drying A Dissolve API in minimal hot solvent B Controlled Cooling (e.g., 10-20 °C/hr) A->B C Maturation (Aging) at low temperature B->C Induces Supersaturation D Filter Crystals C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F

Fig. 1: Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Addition

This method is effective when a suitable anti-solvent is found that is miscible with a solvent in which the compound is highly soluble.[17][18] Supersaturation is induced by adding the anti-solvent to a solution of the compound, reducing its solubility.[19]

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in a good solvent (e.g., Methanol) to create a concentrated solution.

  • Controlled Addition: While stirring, add a suitable anti-solvent (e.g., MTBE or Heptane) at a slow, controlled rate. Rapid addition can cause "oiling out" or the formation of amorphous material.[20]

  • Maturation: After the addition is complete, stir the resulting slurry for a period (e.g., 1-4 hours) at a constant temperature to ensure complete crystallization.

  • Isolation & Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

G cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Drying A Dissolve API in a good solvent B Slow, Controlled Addition of Anti-Solvent A->B C Maturation (Aging) of Slurry B->C Reduces Solubility D Filter Crystals C->D E Wash with Anti-Solvent D->E F Dry Under Vacuum E->F

Fig. 2: Workflow for Anti-Solvent Addition.
Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals for analysis, especially when working with small amounts of material.[10][21] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[22]

Step-by-Step Methodology:

  • Setup: Prepare a concentrated solution of the compound in a suitable solvent (e.g., Methanol) in a small, open vial.

  • Enclosure: Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar) that contains a small amount of a volatile anti-solvent (e.g., Diethyl Ether or Acetone).

  • Equilibration: Allow the system to stand undisturbed for several days. The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[23]

  • Isolation: Once suitable crystals have formed, carefully remove them for analysis.

Troubleshooting Common Crystallization Issues

Developing a crystallization process often involves overcoming challenges. The table below outlines common problems and potential solutions.

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
"Oiling Out" (Formation of a liquid phase instead of a solid) Cooling rate is too fast; solution is too concentrated; melting point of the compound is below the crystallization temperature; presence of impurities.[20][24] Reduce the cooling rate; use a more dilute solution; add more of the "good" solvent to redissolve the oil and attempt recrystallization; try a different solvent system.[25][26]
No Crystals Form Solution is not sufficiently supersaturated (too much solvent); nucleation is inhibited.[24] Evaporate some of the solvent to increase concentration; try scratching the inside of the flask with a glass rod to induce nucleation; add a seed crystal of the compound.
Amorphous Precipitate Supersaturation is generated too quickly, favoring rapid nucleation over ordered crystal growth. Slow down the cooling rate (cooling crystallization) or the addition rate of the anti-solvent (anti-solvent addition). Increase stirring to improve mass transfer.

| Poor Yield | Compound has significant solubility in the mother liquor at the final temperature; insufficient maturation time. | Ensure the final temperature is low enough; increase the maturation time; for anti-solvent methods, increase the proportion of the anti-solvent. |

Characterization of the Crystalline Product

After successful crystallization, it is essential to characterize the solid form to ensure consistency and identify the polymorphic form. Key analytical techniques include:

  • Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" of the crystalline lattice, essential for polymorph identification.[16]

  • Differential Scanning Calorimetry (DSC): Measures melting point and thermal transitions.

  • Thermogravimetric Analysis (TGA): Determines the presence of residual solvent or solvates.

  • Microscopy: Visualizes crystal habit (shape) and size.

Conclusion

The development of a controlled and reproducible crystallization process for 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl is a critical step in its journey as a pharmaceutical intermediate. By systematically screening solvents and applying fundamental crystallization techniques such as cooling, anti-solvent addition, and vapor diffusion, researchers can effectively control the solid-state properties of the compound. This methodical approach, coupled with diligent troubleshooting and thorough analytical characterization, will ensure the production of a high-purity, stable, and consistent crystalline material suitable for further drug development.

References

  • CRYSTALLIZATION OF SMALL MOLECULES. (n.d.).
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  • Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients . Hilaris. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS . Retrieved from [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism . Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Pharma Crystallization . Retrieved from [Link]

  • Fais, A., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews. Retrieved from [Link]

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  • Gani, R., et al. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems . Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Gani, R., et al. (n.d.). Model-Based Solvent Selection for the Synthesis and Crystallisation of Pharmaceutical Compounds . ResearchGate. Retrieved from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? . Retrieved from [Link]

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  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion . Retrieved from [Link]

  • APC Ltd. (2020, October 10). Solvent Selection in Pharmaceutical Crystallization Process Development . YouTube. Retrieved from [Link]

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  • ACS Publications. (2026, March 20). Crystal Growth & Design Ahead of Print . Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
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  • CrystEngComm. (n.d.). Guide for crystallization . Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization . Retrieved from [Link]

  • ACS Publications. (2025, August 18). Crystal Growth & Design at 25: The 25th Anniversary Special Issue . Retrieved from [Link]

  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes . Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress in antisolvent crystallization . CrystEngComm. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization . Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization . Retrieved from [Link]

  • AZoM. (n.d.). Crystal Growth & Design: American Chemical Society Publications . Retrieved from [Link]

  • SciSpace. (n.d.). Crystal Growth & Design (American Chemical Society) . Retrieved from [Link]

  • Journal of Pharmaceutical Investigation. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies . Retrieved from [Link]

  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation . Retrieved from [Link]

  • Vaisala. (2025, September 22). Cooling crystallization monitoring and control in API production processes with RI measurements . Retrieved from [Link]

  • Scribd. (n.d.). Enhancing API Crystallization Techniques . Retrieved from [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation . Retrieved from [Link]

  • ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation . Retrieved from [Link]

  • ACS Publications. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis . Crystal Growth & Design. Retrieved from [Link]

  • IUCr Journals. (n.d.). A simple and efficient innovation of the vapor-diffusion method for controlling nucleation and growth of large protein crystals . Retrieved from [Link]

  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids . Retrieved from [Link]

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  • ResearchGate. (2016, July 4). (PDF) PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY . Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation . Retrieved from [Link]

  • PubMed. (2005, October 15). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug . Retrieved from [Link]

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Method

Application Notes and Protocols for 1-(Morpholine-4-sulfonyl)piperidin-4-amine in CNS Drug Discovery

Introduction: A Privileged Scaffold for CNS Drug Development The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern medicinal chemistry. A key...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for CNS Drug Development

The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern medicinal chemistry. A key strategy in this endeavor is the use of "privileged scaffolds" – molecular frameworks that are known to interact with multiple biological targets and possess favorable pharmacokinetic properties. 1-(Morpholine-4-sulfonyl)piperidin-4-amine is a prime example of such a scaffold, integrating three key structural motifs renowned for their roles in successful CNS drugs: the morpholine ring, the piperidine core, and a sulfonamide linker.

The morpholine moiety is frequently incorporated into CNS drug candidates to enhance potency, modulate pharmacokinetic profiles, and improve blood-brain barrier (BBB) permeability due to its balanced lipophilic-hydrophilic nature and flexible conformation.[1][2][3][4][5] Its presence can lead to improved solubility and metabolic stability.[1][3][6] The piperidine ring is another cornerstone of CNS drug design, present in numerous pharmaceuticals and natural alkaloids with neurological activity.[7][8] Finally, the sulfonamide group is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to target binding and offering a stable, synthetically tractable linker.[9]

This document provides detailed application notes and protocols for leveraging 1-(Morpholine-4-sulfonyl)piperidin-4-amine as a core building block for the synthesis of compound libraries aimed at discovering novel CNS-active agents. We will focus on a hypothetical application targeting G-protein coupled receptors (GPCRs), a major class of drug targets for neurological and psychiatric disorders.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material's properties is crucial for designing a successful synthetic and screening campaign.

PropertyValueSignificance in CNS Drug Design
Molecular Formula C₉H₁₉N₃O₃SProvides the foundation for molecular weight and elemental composition.
Molecular Weight 249.33 g/mol A good starting point, well within the range for CNS drugs (typically < 500 Da).
Topological Polar Surface Area (TPSA) 84.9 ŲFavorable for BBB penetration (typically < 90 Ų).
LogP (predicted) ~ -0.5Indicates good aqueous solubility, which is beneficial for formulation and in vitro assays.
pKa (predicted) ~ 9.5 (for the primary amine)The basicity of the primary amine allows for salt formation to improve solubility and provides a nucleophilic handle for chemical modification.
Hydrogen Bond Donors 2The primary amine can engage in crucial hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 5The morpholine oxygen, sulfonamide oxygens, and nitrogens can all act as hydrogen bond acceptors.

Hypothetical Application: Targeting Dopamine Receptors

For the purpose of these application notes, we will focus on the development of novel ligands for the dopamine D2 receptor (D2R), a key target in the treatment of schizophrenia, Parkinson's disease, and other neuropsychiatric disorders. The 1-(Morpholine-4-sulfonyl)piperidin-4-amine scaffold provides an excellent starting point for creating a library of diverse chemical entities to screen for D2R activity.

Rationale for Scaffold Selection

The primary amine of the scaffold serves as a versatile attachment point for introducing various aromatic and aliphatic groups that can interact with the D2R binding pocket. The morpholine and piperidine rings can occupy different regions of the receptor, while the sulfonamide linker provides the appropriate spacing and rigidity.

Proposed Signaling Pathway

The following diagram illustrates the canonical Gαi-coupled signaling pathway of the D2 receptor, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (or novel ligand) Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling cascade.

Experimental Protocols

The following protocols provide a framework for the synthesis of a focused library based on the 1-(Morpholine-4-sulfonyl)piperidin-4-amine scaffold and a primary in vitro screening assay.

Protocol 1: Synthesis of a Focused Library via Reductive Amination

This protocol describes a general method for derivatizing the primary amine of the scaffold with a variety of aldehydes.

Objective: To generate a library of N-substituted derivatives of 1-(Morpholine-4-sulfonyl)piperidin-4-amine.

Materials:

  • 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

  • A selection of aromatic and aliphatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Standard glassware for extraction

Procedure:

  • Preparation of the Free Base: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride in DCM. Add 1.1 equivalents of TEA and stir at room temperature for 15 minutes to generate the free base in situ.

  • Addition of Aldehyde: To the solution from step 1, add 1.05 equivalents of the desired aldehyde. Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination: Add 1.5 equivalents of STAB portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired N-substituted derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Synthetic_Workflow Start 1-(Morpholine-4-sulfonyl) piperidin-4-amine HCl FreeBase Free Base Generation (TEA, DCM) Start->FreeBase Imine Imine Formation FreeBase->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Reduction Reduction (STAB) Imine->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for library synthesis.

Protocol 2: In Vitro Screening - cAMP Inhibition Assay

This protocol outlines a common functional assay to determine the effect of the synthesized compounds on D2R activity.

Objective: To measure the ability of test compounds to inhibit forskolin-stimulated cAMP production in cells expressing the human D2 receptor.

Materials:

  • HEK293 cells stably expressing the human D2 receptor (HEK-D2R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • Test compounds (solubilized in DMSO)

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)

  • 384-well microplates

  • Multimode plate reader

Procedure:

  • Cell Plating: Seed HEK-D2R cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.

  • Compound Addition: Remove the culture medium from the cells and add the diluted test compounds. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin (a potent activator of adenylyl cyclase) to all wells (except for the negative control) to a final concentration that elicits a submaximal response (e.g., 1-10 µM).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal level (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion

The 1-(Morpholine-4-sulfonyl)piperidin-4-amine scaffold represents a highly valuable starting point for CNS drug discovery. Its constituent parts have been validated in numerous successful CNS drugs, and its physicochemical properties are well-suited for targeting the brain.[10][11] The primary amine provides a readily modifiable handle for the creation of diverse chemical libraries. The protocols outlined in this document offer a robust framework for the synthesis and primary screening of novel compounds derived from this promising scaffold, paving the way for the identification of new leads for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]

  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Hussain, A., Iram, F., & Khan, I. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry, 15(3), 649-669. [Link]

  • Royal Society of Chemistry. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. [Link]

  • Sumiyoshi, T., et al. (2014). Discovery of N-sulfonyl-7-azaindoline derivatives as potent, orally available and selective M(4) muscarinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 24(13), 2896-2900. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Negative Results, 13(3). [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Negative Results. [Link]

  • Google Patents. (2018).
  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3025. [Link]

  • NextSDS. (n.d.). 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride — Chemical Substance Information. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Blicharz-Futera, K., et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 156, 108076. [Link]

  • MDPI. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. International Journal of Molecular Sciences, 25(19), 10831. [Link]

  • ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Springer. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Molecular Diversity, 26(5), 2947-2980. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. [Link]

  • SciSpace. (n.d.). Synthesis of Morpholine Containing Sulfonamides. [Link]

  • ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Developing Novel PROTACs with Amine-Based Warheads

Introduction: Expanding the PROTAC Toolbox with Novel Warheads Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a new therapeutic modality: targeted protein degradation (TPD). Unlik...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the PROTAC Toolbox with Novel Warheads

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a new therapeutic modality: targeted protein degradation (TPD). Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2][3] This event-driven mechanism allows for potent, sustained effects at lower doses and provides a pathway to target proteins previously considered "undruggable," such as scaffolding proteins.[1][4]

A PROTAC is a heterobifunctional molecule composed of three parts: a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[1][5] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][6][7]

While much focus has been placed on linker optimization and the recruitment of novel E3 ligases, the discovery of new warheads is paramount to expanding the scope of TPD.[7][8][9] A warhead's affinity and selectivity for its target are foundational to the PROTAC's overall performance.[10] This guide focuses on a strategic workflow for evaluating and implementing novel chemical scaffolds as PROTAC warheads, using the amine-containing moiety, 1-(Morpholine-4-sulfonyl)piperidin-4-amine , as a model. The presence of a primary amine provides a convenient and versatile chemical handle for linker attachment, making such scaffolds highly attractive for PROTAC synthesis campaigns.[11]

This document provides a comprehensive framework for researchers, guiding them from initial warhead characterization and synthesis to the final biological validation of a novel PROTAC.

The PROTAC Mechanism of Action

PROTACs leverage the cell's natural protein disposal system. The process can be broken down into several key steps, which are essential to understand for proper assay design and data interpretation.

  • Binding Events: The PROTAC, a small, cell-permeable molecule, enters the cell. It can then form a binary complex with either the Protein of Interest (POI) or the E3 ligase.[3]

  • Ternary Complex Formation: The initial binary complex then recruits the third partner, forming the crucial POI-PROTAC-E3 ligase ternary complex. The stability and conformation of this complex are critical determinants of degradation efficiency.[1][3][12]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[1][2]

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[2]

  • Catalytic Cycle: The PROTAC is then released and can recruit another POI molecule, beginning the cycle anew. This catalytic nature is a key advantage over traditional inhibitors.[1][3][4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition E3->Ternary Ternary->PROTAC Release & Recycling Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: Characterizing a Novel Warhead Scaffold

Before embarking on the synthesis of a full PROTAC, it is critical to validate that the chosen warhead has the desired properties. Using 1-(Morpholine-4-sulfonyl)piperidin-4-amine as our example, this section outlines the workflow for assessing its potential.

Workflow for Novel Warhead Validation

Caption: Experimental workflow for validating a novel warhead.

Protocol 1: Target Engagement & Affinity Determination

Objective: To confirm that the warhead binds to the intended Protein of Interest (POI) and to quantify the binding affinity (KD).

Methodology: Fluorescence Polarization (FP) Assay

The FP assay is a versatile and accessible method for quantifying binding events in solution.[13] It relies on the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein.

Materials:

  • Purified recombinant POI

  • Fluorescently-labeled tracer (a known binder for the POI)

  • Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)

  • Test Compound: 1-(Morpholine-4-sulfonyl)piperidin-4-amine

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Procedure:

  • Tracer-POI Binding: First, determine the KD of the fluorescent tracer for the POI by titrating the POI against a fixed concentration of the tracer.

  • Competition Assay Setup:

    • Prepare a serial dilution of the test warhead (e.g., from 100 µM to 1 nM) in assay buffer.

    • In each well of the 384-well plate, add the test warhead dilution.

    • Add the fluorescent tracer at a fixed concentration (typically at or below its KD).

    • Initiate the binding reaction by adding the POI at a fixed concentration (typically 2-3 times the tracer KD).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization (in mP units) on the plate reader.

  • Data Analysis:

    • Plot the mP values against the logarithm of the warhead concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 to a Ki (and approximate KD) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.

ParameterDescriptionExample Value
KD Dissociation Constant50 nM
Selectivity Fold-selectivity over related proteins>100-fold
Solubility Aqueous solubility at pH 7.4>50 µM

Table 1: Key parameters for a viable PROTAC warhead.

Part 2: Synthesis of a Model PROTAC

The primary amine on the 1-(Morpholine-4-sulfonyl)piperidin-4-amine scaffold is an ideal attachment point for a linker, typically via an amide bond formation. This protocol describes a general synthesis route coupling the warhead to a pre-synthesized Linker-E3 Ligand module. For this example, we will use a common polyethylene glycol (PEG) linker attached to pomalidomide, a ligand for the CRBN E3 ligase.[14]

Protocol 2: Amide Coupling for PROTAC Synthesis

Objective: To covalently link the warhead to the E3 ligase-linker moiety.

Materials:

  • Warhead: 1-(Morpholine-4-sulfonyl)piperidin-4-amine

  • Linker-E3 Ligand: Pomalidomide-PEG3-Carboxylic Acid

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Standard laboratory glassware and purification equipment (HPLC, Mass Spectrometer)

Reaction Scheme:

(Illustrative scheme; actual structures depend on specific reagents)

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Pomalidomide-PEG3-Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Warhead Addition: In a separate vial, dissolve the 1-(Morpholine-4-sulfonyl)piperidin-4-amine warhead (1.2 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF.

  • Coupling Reaction: Add the warhead/base solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent like Ethyl Acetate or Dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product using reverse-phase preparative HPLC.

    • Collect fractions containing the desired product and lyophilize to obtain the final PROTAC as a solid.

    • Confirm the identity and purity of the final compound by High-Resolution Mass Spectrometry (HRMS) and ¹H NMR.

Part 3: Biological Validation of the PROTAC

The ultimate test of a PROTAC is its ability to induce the degradation of its target protein in a cellular context.

Protocol 3: Target Degradation Assay via Western Blot

Objective: To qualitatively and semi-quantitatively measure the reduction in target protein levels following PROTAC treatment.[15]

Materials:

  • Relevant human cell line (e.g., one that expresses the POI and CRBN)

  • Cell culture medium, FBS, and supplements

  • Test PROTAC and a non-degrading negative control (e.g., one with an inactive E3 ligand stereoisomer)[12]

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • SDS-PAGE and Western Blotting equipment

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 1000, 300, 100, 30, 10, 1, 0 nM).

    • Also prepare wells for vehicle (DMSO) control and the negative control PROTAC (at the highest concentration).

    • Aspirate the old medium and add the PROTAC-containing medium to the respective wells.

  • Incubation: Incubate the cells for a set period (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein level against the PROTAC concentration to visualize the dose-dependent degradation.

    • From this data, calculate the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).

ParameterDescriptionIdeal Value
DC50 The concentration of PROTAC that induces 50% degradation of the target protein.< 100 nM
Dmax The maximum percentage of degradation achieved.> 80%

Table 2: Key efficacy parameters for a PROTAC degrader.

References

  • What are PROTACs? Mechanisms, advantages, and challenges. (2026, March 19). Drug Discovery News.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021, July 5). Frontiers.
  • Proteolysis targeting chimera. Wikipedia.
  • Discovery of E3 Ligase Ligands for Target Protein Degrad
  • An overview of PROTACs: a promising drug discovery paradigm. (2022, December 20). PMC.
  • PROTACs: Past, Present and Future. PMC - NIH.
  • A beginner's guide to PROTACs and targeted protein degrad
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025, September 27). MDPI.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020, November 3). PubMed.
  • Assays and technologies for developing proteolysis targeting chimera degraders. (2020, May 20). PMC.
  • PROTAC Synthesis Kits for Targeted Protein Degrad
  • PROTAC Synthesis Kits for Targeted Protein Degrad
  • A Comparative Guide to Functional Assays for PROTACs Synthesized with PEG Linkers. Benchchem.
  • Lessons in PROTAC design from selective degrad
  • Current strategies for the design of PROTAC linkers: a critical review. (2020, October 30). [No Source Found].
  • Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks. (2025, October 19). PMC.

Sources

Method

Application Notes and Protocols for Antimicrobial Research: 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

Introduction: A Novel Scaffold in Antimicrobial Discovery The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. 1-(Morph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Scaffold in Antimicrobial Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride presents an intriguing candidate for investigation. This compound integrates three key pharmacophores: a piperidine ring, a morpholine moiety, and a sulfonamide group. The piperidine and morpholine heterocycles are prevalent in a wide range of biologically active compounds, contributing to desirable pharmacokinetic properties and target interactions[1][2]. The sulfonamide functional group is the basis for a well-established class of synthetic antimicrobial agents that act by inhibiting bacterial folic acid synthesis[][4][5][6][7].

This document provides a comprehensive guide for researchers and drug development professionals on the initial antimicrobial characterization of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough preliminary assessment of the compound's antimicrobial potential.

Compound Profile: 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

PropertyValueReference
Chemical Name 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride[8]
CAS Number 1228070-80-1[8]
Molecular Formula C₉H₂₀ClN₃O₃S[9]
Molecular Weight 285.79 g/mol [9]
Purity ≥98% (Recommended for research use)N/A
Solubility Soluble in water and DMSON/A
Storage Store at 2-8°C, protected from moistureN/A

Proposed Mechanism of Action: The Sulfonamide Core

The presence of the sulfonamide group suggests a likely mechanism of action involving the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[][4][5] Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids. In contrast, humans obtain folic acid from their diet. This metabolic difference provides a selective target for antimicrobial agents. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competitively inhibiting this enzyme, sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, ultimately leading to a bacteriostatic effect where bacterial growth and multiplication are inhibited.[4][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride against a panel of clinically relevant bacterial strains. The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.

I. Materials and Reagents:

  • 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Resazurin sodium salt (optional, for viability indication)

II. Experimental Workflow:

Caption: Workflow for MIC Determination.

III. Step-by-Step Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh 10 mg of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride and dissolve it in 1 mL of DMSO to prepare a 10 mg/mL stock solution.

    • Rationale: DMSO is a common solvent for water-insoluble or poorly soluble compounds. A high concentration stock solution minimizes the amount of solvent added to the assay, reducing potential toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Rationale: A standardized inoculum is critical for the reproducibility of MIC results.

  • Assay Setup in 96-Well Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working compound solution (prepared by diluting the stock solution in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

    • Rationale: Serial dilution creates a gradient of compound concentrations to pinpoint the lowest concentration that inhibits growth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Growth can be confirmed by a pellet at the bottom of the well or turbidity.

    • Optionally, 20 µL of resazurin solution can be added to each well and incubated for 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.

IV. Expected Data Output:

Bacterial StrainMIC (µg/mL) of 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Enterococcus faecalis ATCC 29212
Protocol 2: Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.

I. Materials and Reagents:

  • Materials from Protocol 1

  • Sterile culture tubes

  • Tryptic Soy Agar (TSA) plates

  • Sterile phosphate-buffered saline (PBS) for dilutions

II. Experimental Workflow:

Time_Kill_Assay cluster_setup Assay Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis Prepare_Cultures Prepare Bacterial Cultures at Log Phase Add_Compound Add Compound at Different MIC Multiples Prepare_Cultures->Add_Compound Take_Aliquots Take Aliquots at Various Time Points Add_Compound->Take_Aliquots Serial_Dilute Perform Serial Dilutions in PBS Take_Aliquots->Serial_Dilute Plate_Dilutions Plate Dilutions onto TSA Plates Serial_Dilute->Plate_Dilutions Incubate_Plates Incubate Plates and Count Colonies Plate_Dilutions->Incubate_Plates Plot_Data Plot log10 CFU/mL vs. Time Incubate_Plates->Plot_Data

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

Welcome to the dedicated technical support guide for the synthesis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. We will delve into the critical parameters of each synthetic step, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Reaction Overview

The synthesis is typically a two-step process starting from a suitable 4-aminopiperidine precursor. The core transformation is the sulfonylation of the primary amino group, followed by the formation of the hydrochloride salt. The choice of starting material—specifically, whether the piperidine nitrogen is protected—is a critical decision point that significantly impacts the reaction pathway and potential side products.

Synthetic_Pathway cluster_0 Pathway A: Using Protected Piperidine cluster_1 Pathway B: Using Unprotected Piperidine A1 tert-butyl 4-aminopiperidine-1-carboxylate A2 Boc-Protected Intermediate A1->A2  Morpholine-4-sulfonyl chloride,  Base (e.g., TEA, DIPEA) in DCM   A3 1-(Morpholine-4-sulfonyl)piperidin-4-amine (Free Base) A2->A3  Strong Acid (e.g., HCl in Dioxane)   Final 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride A3->Final  HCl in IPA/EtOAc   B1 Piperidin-4-amine B2 Mixture of N1 and N4 Sulfonylated Products B1->B2  Morpholine-4-sulfonyl chloride,  Base in DCM/THF  

Caption: Alternative synthetic pathways to the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently below 50%. What are the most likely causes?

A low overall yield can stem from issues in the sulfonylation, work-up, or salt formation stages. A systematic approach is required:

  • Sulfonylation Inefficiency: The primary cause is often an incomplete sulfonylation reaction or the formation of side products. The classic method involves reacting a sulfonyl chloride with an amine in the presence of a base to neutralize the generated HCl.[1][2][3] Ensure you are using anhydrous conditions, as sulfonyl chlorides can readily hydrolyze.[4]

  • Work-Up & Purification Losses: The product is a basic amine, which can lead to challenges during aqueous work-up (e.g., emulsion formation) and purification. Basic compounds often exhibit poor peak shape and streaking on standard silica gel.[5] Significant product loss can occur at this stage if not performed correctly.

  • Inefficient Salt Formation/Crystallization: The final step of forming the hydrochloride salt is crucial for both purification and stability. However, improper solvent selection, incorrect stoichiometry of HCl, or rapid crashing out of the solid can trap impurities and reduce the isolated yield of the desired crystalline product.

Troubleshooting_Workflow cluster_sulfonylation Sulfonylation Issues cluster_purification Purification Issues Start Low Overall Yield Check_Sulfonylation Analyze Sulfonylation Step (LC-MS of crude reaction mixture) Start->Check_Sulfonylation Check_Workup Assess Work-up & Purification (Check aqueous layer, column fractions) Start->Check_Workup Check_Salt Evaluate Salt Formation (Analyze mother liquor) Start->Check_Salt Incomplete_Rxn Incomplete Reaction? Check_Sulfonylation->Incomplete_Rxn Side_Products Major Side Products? Check_Sulfonylation->Side_Products Loss_Workup High Loss in Work-up? Check_Workup->Loss_Workup Loss_Chroma Poor Column Recovery? Check_Workup->Loss_Chroma Sol_1 • Increase reaction time/temp • Check reagent quality • Use excess sulfonyl chloride Incomplete_Rxn->Sol_1 Sol_2 • Switch to a non-nucleophilic base • Ensure anhydrous conditions • Check starting material purity Side_Products->Sol_2 Sol_3 • Adjust pH during extraction • Back-extract aqueous layers • Avoid emulsions (add brine) Loss_Workup->Sol_3 Sol_4 • Use amine-deactivated silica • Add 0.5-1% TEA to eluent • Consider alternative purification Loss_Chroma->Sol_4

Caption: A workflow for diagnosing the cause of low product yield.

Q2: The sulfonylation reaction isn't going to completion. How can I improve the conversion?

Incomplete conversion is a common hurdle. Consider the following adjustments:

  • Reaction Time and Temperature: Sulfonylation of amines can be sluggish. If TLC or LC-MS analysis shows significant unreacted starting material after the standard reaction time, consider extending it (e.g., from 4 hours to 12-16 hours) or moderately increasing the temperature (e.g., from room temperature to 40 °C).

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the morpholine-4-sulfonyl chloride (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, especially if the reagent has partially degraded.

  • Reagent Quality: Morpholine-4-sulfonyl chloride is sensitive to moisture. Ensure you are using a fresh, high-quality reagent and that all glassware and solvents are scrupulously dry.

  • Base Selection: The choice of base is critical. While triethylamine (TEA) is common, a more hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can sometimes offer better results by minimizing side reactions involving the base itself.

Q3: I'm observing a major side product by LC-MS. What might it be?

The most probable side products depend on your chosen starting material (see Pathway A vs. B in the overview).

  • If using unprotected piperidin-4-amine (Pathway B): The piperidine ring nitrogen is generally more nucleophilic than the exocyclic primary amine. You are likely forming the N1-sulfonylated isomer, 4-amino-1-(morpholinosulfonyl)piperidine, or even a di-sulfonylated product. This pathway is generally not recommended due to poor selectivity.

  • If using Boc-protected starting material (Pathway A): This is the preferred route. Potential side products include:

    • Unreacted Starting Material: As discussed in Q2.

    • Hydrolyzed Sulfonyl Chloride: If moisture is present, you may see byproducts related to morpholine-4-sulfonic acid.

    • Bis-sulfonamide: While less common for sulfonamides, it's possible for the product's sulfonamide N-H to react further under harsh conditions, though this is unlikely with standard bases.

Q4: I'm losing a lot of product during the hydrochloride salt formation. How can I optimize this step?

This is a critical crystallization step, not just a precipitation. Control is key.

  • Solvent System: The ideal system is one where the free base is highly soluble, but the hydrochloride salt is sparingly soluble. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or mixtures like DCM/ether or THF/heptane.

  • HCl Source: Using a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) allows for precise stoichiometric control. Adding exactly 1.0 equivalent of HCl is crucial. An excess can lead to the formation of a dihydrochloride salt, which may have different solubility properties.

  • Temperature and Addition Rate: Dissolve the free base in your chosen solvent first. Cool the solution (e.g., to 0 °C) before slowly adding the HCl solution dropwise with vigorous stirring. This promotes the formation of well-defined crystals rather than an amorphous solid that may trap impurities.

  • Crystallization Time: After HCl addition, allow the slurry to stir at a low temperature for a period (e.g., 1-2 hours) to ensure complete crystallization before filtering.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the sulfonylation reaction and why?

The primary role of the base is to neutralize the hydrochloric acid generated during the reaction.[1] The choice of base can significantly impact yield and purity.

BasepKa (Conjugate Acid)AdvantagesDisadvantages
Triethylamine (TEA) ~10.7Inexpensive, commonly available.Can sometimes act as a nucleophile, leading to side products.
Pyridine ~5.2Can act as a nucleophilic catalyst.Can be difficult to remove; its nucleophilicity can sometimes be detrimental.
DIPEA (Hünig's base) ~10.7Sterically hindered and non-nucleophilic, reducing side reactions.More expensive than TEA.

Recommendation: For this synthesis, DIPEA is often the preferred choice. Its non-nucleophilic nature ensures it acts purely as a proton scavenger, minimizing the risk of unwanted side reactions and leading to a cleaner crude product.

Q2: Why is it necessary to use anhydrous conditions?

Sulfonyl chlorides are highly reactive electrophiles. They react readily with nucleophiles, including water. The presence of water will lead to the hydrolysis of morpholine-4-sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine. This side reaction consumes your reagent, directly reduces your theoretical yield, and complicates purification. Always use oven-dried glassware and anhydrous solvents.

Q3: What is the purpose of converting the final product to a hydrochloride salt?

Converting the final amine product to its hydrochloride salt serves several critical functions in drug development and research:

  • Improved Solubility: Hydrochloride salts are generally more soluble in aqueous media than their corresponding free bases, which is crucial for formulation and bioavailability.[6][7]

  • Enhanced Stability: Amine free bases can be susceptible to air oxidation over time. The salt form is typically more stable, providing a longer shelf-life.[6]

  • Purification Aid: The salt is often a highly crystalline solid.[8] The process of crystallization is an excellent purification step, allowing for the removal of non-basic impurities that remain in the mother liquor.

  • Consistent Stoichiometry: It provides a solid form with a precise molecular weight, which is essential for accurate dosing and formulation.

Q4: Should I use a protected 4-aminopiperidine derivative as a starting material?

Yes, absolutely. Using a starting material where the piperidine nitrogen is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, is highly recommended. The piperidine nitrogen (a secondary amine) is more nucleophilic than the 4-amino group (a primary amine). Without protection, the sulfonyl chloride will react preferentially and non-selectively at the piperidine nitrogen, leading to a complex mixture of products that is difficult to separate. The Boc group ensures that sulfonylation occurs exclusively at the desired 4-amino position. It can then be easily removed under acidic conditions, often concurrently with the salt formation step.

Optimized Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-((morpholinosulfonyl)amino)piperidine-1-carboxylate (Protected Intermediate)

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, dissolve morpholine-4-sulfonyl chloride (1.1 eq) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Deprotection and Formation of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

  • Dissolve the crude protected intermediate from Protocol 1 in a suitable solvent such as ethyl acetate or isopropanol (IPA).

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise. Gas evolution (CO₂) will be observed as the Boc group is cleaved.

  • Stir the mixture at room temperature for 2-4 hours, or until LC-MS analysis confirms the complete removal of the Boc group.

  • A precipitate of the hydrochloride salt will form during the reaction.

  • Cool the resulting slurry to 0-5 °C and stir for an additional hour to maximize precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or IPA.

  • Dry the solid under vacuum at 40-50 °C to a constant weight to yield the final product.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons.
  • Chemistry LibreTexts. (2022). Amine and HCl - salt formation reaction. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Oxford University Press. (n.d.). Amine salts. In A Dictionary of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available at: [Link]

  • Al-Ghorbani, M. et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Douglass, J. R. et al. (2019). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. Available at: [Link]

  • Bansal, G. et al. (2009). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. Available at: [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

Sources

Optimization

The Application Scientist's Desk: Purification of Piperidine Sulfonamides

Welcome to the Technical Support Center. As drug development increasingly relies on piperidine sulfonamide pharmacophores (commonly found in GPCR ligands, Nav1.7 inhibitors, and factor Xa inhibitors), the purification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on piperidine sulfonamide pharmacophores (commonly found in GPCR ligands, Nav1.7 inhibitors, and factor Xa inhibitors), the purification of these compounds has become a notorious bottleneck.

The core challenge stems from their dual nature: they often possess both a highly basic amine (the piperidine nitrogen, pKa ~10) and a sulfonamide group, which acts as a strong hydrogen bond donor/acceptor. This combination leads to zwitterionic-like behavior, severe streaking on normal-phase silica, and co-elution with closely related synthetic byproducts like sulfonic acids. This guide provides field-proven, mechanistically grounded solutions to isolate these compounds with high purity and yield.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does my piperidine sulfonamide streak severely on normal-phase silica gel, and how do I resolve it? The Causality: Unmodified silica gel contains surface silanol groups that are distinctly acidic (pKa ~4.5). When a compound containing a free, basic piperidine nitrogen (pKa ~10) is loaded, it undergoes an acid-base reaction with the stationary phase. This creates a strong ionic interaction rather than a simple partition, causing the compound to drag and streak across the column. The Solution: You must suppress the ionization of the silanol groups or keep the piperidine nitrogen in its free-base form. Add 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide ( NH4​OH ) to your mobile phase. The TEA competitively binds to the acidic silanols, masking them from your target analyte. Alternatively, switch to neutral Alumina or Reversed-Phase HPLC .

Q2: My sulfonylation reaction didn't go to completion. How can I separate the basic piperidine sulfonamide from unreacted sulfonyl chloride and sulfonic acid byproducts without tedious chromatography? The Causality: Sulfonyl chlorides are highly moisture-sensitive and rapidly hydrolyze into sulfonic acids during aqueous workup . Because sulfonic acids are highly polar and acidic, they complicate normal-phase purification. The Solution: Exploit the pKa difference using a "Catch-and-Release" Solid-Phase Extraction (SPE) strategy with a Strong Cation Exchange (SCX) resin. The benzenesulfonic acid resin (pKa < 1) will protonate and "catch" the basic piperidine nitrogen. Neutral impurities (unreacted starting materials) and acidic byproducts (sulfonic acids) will wash straight through .

Q3: During Reversed-Phase HPLC, my piperidine sulfonamide elutes as a broad, split peak. Is my compound degrading? The Causality: It is rarely degradation. Broad or split peaks in RP-HPLC for these compounds usually indicate that the mobile phase pH is too close to the pKa of the piperidine nitrogen. This results in the compound existing in two dynamically interconverting states (protonated and free-base) as it travels down the column, each with a different partition coefficient. The Solution: Push the pH at least 2 units away from the pKa. Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to fully protonate the amine, or use a high-pH buffer (like 10 mM Ammonium Bicarbonate, pH 10) to keep it fully neutral .

Part 2: Logical Workflows & Visualizations

To systematically approach these purifications, follow the diagnostic logic tree below before committing your entire crude batch to a column.

Silica_Troubleshooting Issue Issue: Severe Streaking on Silica Check Is the piperidine nitrogen free (basic) or sulfonated? Issue->Check Free Free Secondary/Tertiary Amine Check->Free Yes Sulfonated Sulfonated Nitrogen (Neutral) Check->Sulfonated No Sol1 Add 1-5% Et3N or NH4OH to Mobile Phase Free->Sol1 Sol2 Switch to Alumina or Reversed-Phase HPLC Free->Sol2 Sol3 Check for Sulfonic Acid Byproducts (Hydrolysis) Sulfonated->Sol3

Fig 1. Troubleshooting logic tree for resolving chromatographic streaking of sulfonamides.

Part 3: Validated Methodologies

Protocol 1: Catch-and-Release Purification using SCX SPE

This protocol is the gold standard for isolating basic piperidine sulfonamides from complex reaction mixtures, completely bypassing the need for silica gel chromatography .

Self-Validating System: This protocol incorporates built-in TLC checks to ensure the mechanism is functioning at each step.

  • Resin Conditioning:

    • Mount a Strata-SCX or equivalent benzenesulfonic acid cartridge on a vacuum manifold.

    • Pass 3 Column Volumes (CV) of Methanol (MeOH) followed by 3 CV of Dichloromethane (DCM) through the cartridge to swell the resin and activate the sulfonic acid sites.

  • Loading the Crude Mixture:

    • Dissolve the crude reaction mixture in a minimal amount of DCM or MeOH (ensure the solution is not basic; neutralize with a drop of acetic acid if necessary).

    • Load the solution onto the cartridge at a dropwise rate (approx. 1-2 mL/min).

    • Validation Check: Spot the flow-through on a TLC plate. Your basic piperidine sulfonamide should be completely absent (caught on the column).

  • Washing (Removing Impurities):

    • Wash the cartridge with 5 CV of DCM, followed by 5 CV of MeOH.

    • Mechanism: This step flushes out unreacted sulfonyl chlorides, neutral byproducts, and hydrolyzed sulfonic acids, which have no affinity for the acidic resin.

  • Elution (Releasing the Product):

    • Elute the target compound using 5 CV of 2M Ammonia in MeOH ( NH3​ /MeOH).

    • Mechanism: The high pH of the ammonia solution deprotonates the piperidine nitrogen, breaking the salt bridge with the resin and releasing the free base.

  • Recovery:

    • Concentrate the ammoniacal eluent under reduced pressure to yield the highly pure piperidine sulfonamide.

SCX_Workflow Start Crude Reaction Mixture (Piperidine Sulfonamide + Impurities) Load Load onto SCX Cartridge (Acidic/Neutral Condition) Start->Load Wash Wash with MeOH/DCM (Removes Neutrals/Acids) Load->Wash Retains Basic Amines Elute Elute with 2M NH3 in MeOH (Releases Basic Product) Wash->Elute Impurities to Waste Pure Pure Piperidine Sulfonamide Elute->Pure Evaporate Solvent

Fig 2. Catch-and-release workflow utilizing Strong Cation Exchange (SCX) for basic sulfonamides.

Protocol 2: Normal-Phase Flash Chromatography with Amine Modifiers

If SCX is unavailable or if you need to separate closely related basic diastereomers, modified silica chromatography is required.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 95:5 DCM:MeOH) and add 1% Triethylamine (TEA) by volume.

  • Column Equilibration (Critical Step): Flush the bare silica column with at least 3 CV of the TEA-modified solvent.

    • Validation Check: Check the pH of the solvent exiting the column. It must be basic (pH > 8). If it is neutral, the silica silanols have not been fully saturated, and your compound will streak.

  • Loading: Dry-load the crude mixture onto Celite to prevent sample precipitation at the column head.

  • Elution & Post-Processing: Run the gradient. Pool the product-containing fractions and co-evaporate with toluene (3x) on a rotary evaporator to azeotropically remove residual TEA.

Part 4: Quantitative Performance Metrics

When deciding which purification strategy to deploy for your piperidine sulfonamide, consult the following empirical data summarizing the trade-offs of each method.

Purification MethodTarget Impurity RemovalTypical RecoveryScalabilityProcessing Time
SCX Catch-and-Release Neutrals, Acids (e.g., sulfonic acids)85–95%High (Parallelizable)~30 mins
Normal-Phase (Silica + TEA) Structurally similar basic byproducts60–80%High (Bulk)2–4 hours
Reversed-Phase HPLC Closely eluting isomers/analogs70–90%Low to Medium1–2 hours
Crystallization Trace organic impurities>90%Very High12–24 hours

References

  • "Combinatorial Synthesis in Drug Development", Scribd.
  • "Technical Support Center: Sulfonamide Synthesis with Primary Amines", Benchchem.
  • "SOLUTIONS FOR SAMPLE PREPARATION", Greyhound Chromatography.
  • "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization", MDPI.
  • "Hit to Lead Account of the Discovery of Bisbenzamide and Related Ureidobenzamide Inhibitors of Rho Kinase", ACS Publications.
Troubleshooting

Overcoming solubility issues with 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl

Welcome to the dedicated technical support center for 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a primary focus on overcoming solubility issues. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the successful application of this compound in your research.

Introduction to 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl

1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride is a chemical compound often utilized in research and development.[1][2] As a hydrochloride salt of a primary amine, its physicochemical properties, particularly solubility, are critical to its handling and efficacy in various experimental setups. The presence of the charged ammonium group and the chloride counter-ion renders the molecule highly polar.[3] This high polarity dictates its solubility profile, making it readily soluble in polar solvents but challenging to dissolve in non-polar organic solvents.[3][4] This guide will walk you through understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl?

A1: As a hydrochloride salt, 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl is a highly polar molecule.[3] Consequently, it exhibits good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility is significantly lower in less polar or non-polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and hexane. For many synthetic organic reactions, achieving sufficient solubility in these less polar solvents is a common hurdle.[3]

Q2: I am struggling to dissolve the compound in my reaction solvent. What are the recommended starting solvents?

A2: For direct dissolution, we recommend starting with polar solvents. Based on the general principles for amine hydrochloride salts, the following solvents are good starting points:

  • High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH)

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[3]

If your experimental conditions necessitate a less polar solvent, direct dissolution is likely to be challenging, and you should refer to the troubleshooting guides below.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be a viable option to increase the dissolution rate and solubility. However, this approach should be used with caution as excessive heat can lead to the degradation of the compound. It is crucial to monitor the stability of your compound under thermal stress. We recommend starting with a small-scale test to determine the impact of temperature on both solubility and stability.

Q4: My compound dissolved initially but then crashed out of the solution. What could be the cause?

A4: This phenomenon is known as precipitation from a supersaturated solution. It can occur for several reasons:

  • Temperature Fluctuation: If you heated the solution to dissolve the compound, it might precipitate as it cools to room temperature. Maintaining a constant, slightly elevated temperature might be necessary.[5]

  • Solvent Evaporation: Ensure your reaction vessel is properly sealed to prevent solvent evaporation. A decrease in solvent volume will increase the concentration of your compound, potentially leading to precipitation.[5]

  • Change in pH: If the pH of your solution changes during the experiment (e.g., due to the addition of other reagents), it could significantly impact the solubility of your amine salt.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific solubility challenges you may encounter.

Guide 1: Enhancing Solubility in Polar Aprotic Solvents

For reactions where polar aprotic solvents like DMF or DMSO are acceptable but solubility is still limited, the following steps can be taken:

Experimental Protocol: Using Co-solvents

  • Suspend 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl in your desired polar aprotic solvent (e.g., acetonitrile).

  • While vigorously stirring, add a small amount of a more polar co-solvent, such as water or methanol, dropwise.[3]

  • Continue adding the co-solvent until the solid dissolves.

  • Caution: Be mindful that the co-solvent may affect your reaction. It is advisable to run a small-scale control reaction to assess its impact.

Guide 2: Achieving Solubility in Less Polar Organic Solvents (e.g., DCM, THF)

Directly dissolving 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl in non-polar or weakly polar solvents is often unsuccessful. The most effective strategy is to convert the hydrochloride salt to its corresponding free amine in situ.[3] The free amine is significantly less polar and more soluble in a wider range of organic solvents.[3]

Experimental Protocol: Conversion to the Free Amine

  • Suspend the 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl (1 equivalent) in your anhydrous reaction solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise (1.0-1.1 equivalents) to the stirred suspension.[3]

  • Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the insoluble triethylamine hydrochloride salt, which will appear as a white precipitate.[3]

  • The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step. If necessary, the precipitated hydrochloride salt of the tertiary amine can be removed by filtration.

Diagram of Free Amine Conversion

G cluster_0 Insoluble in DCM cluster_1 Soluble in DCM cluster_2 Byproduct Amine_HCl 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl (Solid) Free_Amine Free Amine (Dissolved) Amine_HCl->Free_Amine + TEA or DIPEA (Base) Salt_Byproduct TEA-HCl or DIPEA-HCl (Precipitate) Amine_HCl->Salt_Byproduct + TEA or DIPEA (Base) Reaction Reaction Free_Amine->Reaction Ready for subsequent reaction G Low_pH Low pH (Acidic) Protonated Form Higher Aqueous Solubility High_pH High pH (Basic) Free Base Form Lower Aqueous Solubility Low_pH->High_pH Increase pH High_pH->Low_pH Decrease pH

Caption: The effect of pH on the aqueous solubility of the amine salt.

Data Summary

While specific quantitative solubility data for 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl is not widely published, the following table provides a qualitative summary of its expected solubility based on the behavior of similar amine hydrochloride salts.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe charged nature of the salt allows for strong interactions with polar protic solvents. [3][4]
Polar Aprotic DMF, DMSOModerate to HighThese solvents have high dielectric constants and can solvate ions, but may be less effective than protic solvents. [3]
Weakly Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Low to InsolubleThe low polarity of these solvents is insufficient to overcome the lattice energy of the salt. [3]
Non-Polar Hexane, Toluene, Diethyl EtherInsolubleThe significant difference in polarity prevents dissolution. [3]

Advanced Strategies for Drug Development

For professionals in drug development facing persistent solubility challenges, more advanced formulation strategies may be necessary to improve the bioavailability of poorly water-soluble compounds. [6][7]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can enhance the dissolution rate. [8][9]* Amorphous Solid Dispersions: Converting the crystalline salt into an amorphous form can improve its aqueous solubility. [8]* Complexation: The use of cyclodextrins can form inclusion complexes with the drug molecule, increasing its solubility in aqueous solutions. [9][10]* Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve the solubility and absorption of poorly soluble drugs. [7][10] It is important to note the "common-ion effect," where the solubility of a hydrochloride salt may be reduced in solutions that already contain a high concentration of chloride ions, such as in gastric fluid. [8][11]

References

  • NextSDS. 1-(morpholine-4-sulfonyl)
  • Chaudhari, S. P. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? World Journal of Pharmacy and Pharmaceutical Sciences.
  • BenchChem. improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • MilliporeSigma.
  • RSC Publishing. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
  • BenchChem. resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
  • Babu, G.D. & Kumar, T.R. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Sciencemadness.org. (2011). Solubility of organic amine salts.
  • European Medicines Agency. (2010).
  • Chemistry LibreTexts. (2024). Structure and Properties of Amines.
  • Kumar, S. & Singh, P. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • WuXi AppTec DMPK. (2024).
  • Curatolo, W. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Sapphire Bioscience. 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride.
  • Chemistry Stack Exchange. (2016).

Sources

Optimization

Stability testing of 1-(Morpholine-4-sulfonyl)piperidin-4-amine in DMSO

Welcome to the Technical Support Center. As application scientists and drug development professionals, ensuring the integrity of your chemical libraries is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, ensuring the integrity of your chemical libraries is paramount.

1-(Morpholine-4-sulfonyl)piperidin-4-amine is a highly versatile building block, characterized by a sulfonamide-linked morpholine and a piperidine ring bearing a primary aliphatic amine. While the sulfonamide moiety is highly stable, the primary amine is chemically reactive. When stored in Dimethyl Sulfoxide (DMSO)—the industry standard for high-throughput screening libraries—this primary amine becomes susceptible to specific, solvent-induced degradation pathways over time.

This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to help you identify, prevent, and quantify the degradation of this compound in DMSO.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the purity of 1-(Morpholine-4-sulfonyl)piperidin-4-amine decreasing over time when stored in DMSO at room temperature? A: The degradation is rarely due to the compound spontaneously breaking down; rather, it is a reaction with the solvent itself. DMSO can undergo trace autocatalytic decomposition to yield formaldehyde and dimethyl sulfide[1]. The primary amine on the piperidine ring acts as a strong nucleophile, reacting with this transient formaldehyde to form a Schiff base (imine)[1].

Expert Insight: If your compound is supplied as an HCl or HBr salt, the trace acid acts as a catalyst that significantly accelerates the breakdown of DMSO into formaldehyde[1]. If possible, store the compound as a free base or ensure the DMSO is rigorously buffered.

Q2: During LC-MS stability testing, I observe new artifact peaks with mass shifts of +12 Da and +14 Da. What are these? A: These mass shifts are the classic signatures of DMSO-amine reactivity:

  • +12 Da (Imine Formation): The primary amine reacts with DMSO-derived formaldehyde (M + 12 Da)[1].

  • +14 Da (Reductive Methylation): Under certain conditions, DMSO acts as a formal methyl source, converting the primary amine to a secondary N-methyl amine (M + 14 Da)[2].

  • +28 Da (Dimethylation/Formylation): Prolonged exposure or elevated temperatures can lead to N,N-dimethylation or N-formylation[2][3].

Q3: How does water absorption in DMSO affect this specific compound? A: DMSO is highly hygroscopic. While the morpholine-4-sulfonyl linkage is highly resistant to hydrolysis, absorbed water introduces dissolved oxygen and can cause the compound to precipitate if it nears its solubility limit[4]. Furthermore, varying water content alters the ionization efficiency of the sample in the mass spectrometer, which can create the "illusion" of degradation (signal suppression) if an internal standard is not utilized[4][5].

Part 2: Mechanistic Pathway

To understand how to prevent degradation, we must map the causality of the reaction. The diagram below illustrates how environmental factors trigger solvent breakdown, leading to the covalent modification of your compound.

Degradation DMSO DMSO (Solvent) HCHO Formaldehyde (HCHO) DMSO->HCHO Decomposition Acid Trace Acid / Heat (e.g., HCl salts) Acid->HCHO Catalyzes Imine Imine / Schiff Base (+12 Da Shift) HCHO->Imine + Primary Amine Amine 1-(Morpholine-4-sulfonyl) piperidin-4-amine Amine->Imine Reacts Methyl N-Methylated Adduct (+14 Da Shift) Imine->Methyl Reductive Methylation

Fig 1. Acid-catalyzed DMSO decomposition and subsequent primary amine degradation.

Part 3: Quantitative Stability Benchmarks

Based on accelerated stability studies of primary aliphatic amines in DMSO[4], the following table summarizes the expected integrity of 1-(Morpholine-4-sulfonyl)piperidin-4-amine under various storage conditions.

Storage ConditionTime PointExpected Recovery (%)Primary Degradation Risk
-20°C (Anhydrous) 6 Months> 98%Minimal
25°C (Ambient) 1 Week90 - 95%Imine formation (+12 Da)
40°C (Accelerated) 48 Hours80 - 85%Reductive Methylation (+14 Da)
Freeze-Thaw (x5) 1 Week85 - 90%Water absorption / Precipitation

Part 4: Self-Validating LC-MS Stability Protocol

To accurately assess the stability of your batch without falling victim to analytical artifacts (like evaporation or ion suppression), you must use a self-validating workflow utilizing an Internal Standard (IS)[4][5].

Reagents & Materials
  • Analyte: 1-(Morpholine-4-sulfonyl)piperidin-4-amine (10 mM stock).

  • Solvent: High-purity, anhydrous DMSO (<0.005% water, packaged under Argon).

  • Internal Standard (IS): A stable isotope-labeled analog or a structurally similar, non-reactive compound (e.g., a tertiary amine analog) prepared at 10 µM in Acetonitrile.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquoting: Immediately dispense 50 µL aliquots into amber glass vials with Teflon-lined caps to prevent repeated freeze-thaw cycles and light exposure.

  • Incubation: Place vials in their respective environmental conditions (e.g., -20°C control, 25°C benchtop, 40°C incubator).

  • Quenching & Dilution (Critical Step): At predetermined time points (T=0, 24h, 48h, 7 days), remove a 2 µL aliquot from the test vial. Immediately dilute it into 998 µL of the IS-Acetonitrile solution .

    • Causality: Diluting into acetonitrile immediately halts any ongoing amine-formaldehyde reactions and crashes out polymeric DMSO byproducts. The IS corrects for any volumetric errors or MS ionization suppression caused by residual DMSO[4][5].

  • LC-MS Analysis: Inject 1-5 µL onto a C18 reversed-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Data Processing: Calculate the Peak Area Ratio (Analyte Area / IS Area). Normalize all subsequent time points against the T=0 ratio to determine the exact percentage of compound remaining[5].

Workflow S1 1. Stock Prep 10mM in DMSO S2 2. Aliquot Single-use S1->S2 S3 3. Incubate Time-course S2->S3 S4 4. Quench & IS Dilute in MeCN S3->S4 S5 5. LC-MS Quantification S4->S5

Fig 2. Self-validating LC-MS workflow for compound stability testing in DMSO.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Permeability of 1-(Morpholine-4-sulfonyl)piperidin-4-amine Analogs

Welcome to the Application Scientist Support Center. This guide is specifically designed for medicinal chemists and drug development professionals encountering cellular permeability bottlenecks when working with the 1-(M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for medicinal chemists and drug development professionals encountering cellular permeability bottlenecks when working with the 1-(Morpholine-4-sulfonyl)piperidin-4-amine scaffold.

While this structural motif offers excellent vectors for target engagement, its physicochemical profile—specifically the highly basic piperidine-4-amine and the polar sulfonamide linkage—frequently results in poor membrane permeability and high efflux liability. This guide synthesizes mechanistic causality, structural optimization strategies, and validated experimental protocols to help you overcome these ADME hurdles.

Mechanistic Root Cause Analysis

To fix permeability, we must first understand the physical chemistry of your molecule. The 1-(morpholine-4-sulfonyl)piperidin-4-amine core presents a "perfect storm" for poor passive diffusion and active efflux:

  • High Amine Basicity (pKa): The primary (or secondary, if derivatized) amine at the 4-position of the piperidine ring typically exhibits a pKa of ~9.5 to 10.5. At physiological pH (7.4), this amine is >99% protonated. Charged species require massive desolvation energy to enter the lipophilic core of the cell membrane, drastically lowering the distribution coefficient ( LogD7.4​ )[1].

  • High Polar Surface Area (PSA): The sulfonamide group is highly polar, contributing approximately 42–54 Ų to the total PSA[2]. When combined with the morpholine oxygen (~9 Ų) and the amine, the localized polarity restricts passive transcellular diffusion.

  • P-glycoprotein (P-gp) Efflux Liability: The combination of a permanently protonated basic center spatially separated from a hydrogen-bond acceptor core (the sulfonamide/morpholine) forms a classic pharmacophore for P-gp (MDR1) recognition[3].

Diagnostic Workflow: Passive Diffusion vs. Active Efflux

Before synthesizing new analogs, you must diagnose whether your compound is failing to passively cross the membrane, or if it is crossing but being actively pumped out.

PermeabilityWorkflow Start Synthesize Analog PAMPA PAMPA Assay (Measures Passive Diffusion) Start->PAMPA CheckPAMPA PAMPA Papp > 10 x 10^-6 cm/s? PAMPA->CheckPAMPA Caco2 Bidirectional Caco-2 (Measures Passive + Active) CheckEfflux Efflux Ratio (B->A / A->B) > 2? Caco2->CheckEfflux CheckPAMPA->Caco2 Yes PoorPassive Root Cause: Poor Passive Diffusion (High pKa / High PSA) CheckPAMPA->PoorPassive No ActiveEfflux Root Cause: Active Efflux (P-gp Substrate) CheckEfflux->ActiveEfflux Yes GoodPerm Permeability Optimized CheckEfflux->GoodPerm No MedChem1 Reduce pKa (Fluorination) or Mask H-Donors PoorPassive->MedChem1 MedChem2 Reduce H-Bond Acceptors or Decrease Basicity ActiveEfflux->MedChem2 MedChem1->Start MedChem2->Start

Figure 1: Decision tree for diagnosing and resolving permeability bottlenecks.

Frequently Asked Questions (Medicinal Chemistry Solutions)

Q1: My analog shows excellent biochemical potency but zero cellular activity. How can I chemically modify the piperidine-4-amine to improve passive diffusion without losing target binding? A: The most reliable strategy is to reduce the basicity of the amine via inductive electron withdrawal. By incorporating a fluorine atom adjacent to the amine (e.g., creating a 3-fluoro or 3,3-difluoropiperidine analog), you can lower the amine's pKa by 1.5 to 3.0 log units[1][4]. This increases the fraction of neutral molecules at pH 7.4, directly enhancing passive lipoidal diffusion and often reducing hERG liabilities simultaneously.

Q2: PAMPA permeability is moderate, but Caco-2 A-to-B permeability is undetectable. What does this discrepancy mean? A: This is the hallmark of active efflux. PAMPA uses an artificial lipid membrane devoid of transporters, meaning your compound can passively diffuse. However, in live Caco-2 cells, apical efflux transporters (like P-gp or BCRP) are pumping the drug back out faster than it can cross. Reducing the basicity of the amine to a pKa of 6.5–8.0 has been experimentally proven to reduce P-gp efflux[3].

Q3: Can the sulfonamide group be modified to improve permeability? A: Yes. Secondary sulfonamides are highly polar and can even be slightly acidic. While your scaffold uses a tertiary sulfonamide (linked to morpholine and piperidine), the oxygens still act as strong hydrogen bond acceptors. If your SAR allows, replacing the morpholine ring with a less polar bioisostere (like a bridged bicyclic system or an oxetane derivative) can reduce the overall PSA and improve the blood-brain barrier or cellular penetration[2][5].

Quantitative Data Summary: Impact of Structural Modifications

The following table summarizes expected physicochemical shifts when applying standard optimization strategies to the 1-(morpholine-4-sulfonyl)piperidin-4-amine core.

Modification StrategyExpected pKa ShiftTotal PSA (Ų)PAMPA Papp​ ( 10−6 cm/s)Caco-2 Efflux RatioPrimary Benefit
Unmodified Core ~10.285< 2.0> 15.0N/A (Baseline)
3-Fluoropiperidine ~8.5855.0 - 8.05.0 - 10.0Increased neutral fraction at pH 7.4
3,3-Difluoropiperidine ~7.185> 12.0< 3.0Maximized passive diffusion, low efflux
N-Methylation (Amine) ~9.8763.0 - 5.0> 10.0Removes one H-bond donor
Oxetane Bioisostere ~8.8944.0 - 6.04.0 - 8.0Modulates lipophilicity, lowers pKa

Experimental Protocols

To definitively prove that your compound is suffering from active efflux rather than purely poor passive diffusion, you must run a self-validating bidirectional Caco-2 assay utilizing a selective P-gp inhibitor.

Protocol: Bidirectional Caco-2 Assay with Efflux Inhibition (Elacridar)

Objective: Differentiate between poor passive permeability and active P-gp-mediated efflux.

Reagents & Materials:

  • Caco-2 cell monolayers grown on Transwell inserts (21-day culture, TEER > 400 Ω·cm²).

  • Transport Buffer: HBSS supplemented with 10 mM HEPES, pH 7.4.

  • Elacridar (GF120918): Potent P-gp and BCRP inhibitor.

  • Lucifer Yellow: Paracellular permeability marker (integrity check).

Step-by-Step Methodology:

  • Preparation of Dosing Solutions:

    • Prepare the test compound at 10 µM in Transport Buffer (final DMSO < 1%).

    • Prepare a second set of dosing solutions containing 10 µM test compound + 2 µM Elacridar.

  • Monolayer Washing: Wash the Caco-2 monolayers twice with pre-warmed (37°C) Transport Buffer.

  • Initiate Transport (A→B and B→A):

    • Apical to Basolateral (A→B): Add 400 µL of dosing solution to the Apical chamber. Add 800 µL of blank Transport Buffer to the Basolateral chamber.

    • Basolateral to Apical (B→A): Add 800 µL of dosing solution to the Basolateral chamber. Add 400 µL of blank Transport Buffer to the Apical chamber.

    • Note: Ensure Elacridar is present in both chambers for the inhibited test group.

  • Incubation: Incubate plates at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling: Remove 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Replace with an equal volume of fresh buffer.

  • Integrity Check: Measure Lucifer Yellow permeability. If Papp​>1×10−6 cm/s, discard the well data (monolayer compromised).

  • Quantification: Analyze samples via LC-MS/MS.

  • Data Interpretation: Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

    • Causality Check: If the baseline ER > 2, and the addition of Elacridar reduces the ER to ~1 while increasing A→B permeability, your compound is a confirmed P-gp substrate.

PgpEfflux Extracellular Apical Chamber (Gut Lumen) Membrane Caco-2 Apical Membrane Pgp P-glycoprotein (Efflux Pump) Membrane->Pgp Binds P-gp pocket Intracellular Intracellular Space Drug Protonated Amine (pKa ~10) Intracellular->Drug Slow passive entry Drug->Membrane Partitions into lipid Pgp->Extracellular Active Efflux Elacridar Elacridar (Inhibitor) Elacridar->Pgp Blocks Efflux

Figure 2: Mechanism of P-gp mediated efflux of basic amines and its inhibition by Elacridar.

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis National Center for Biotechnology Information (PMC)[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ResearchGate[Link]

  • Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors for Asthma Therapy National Center for Biotechnology Information (PMC)[Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Journal of Medicinal Chemistry (via estranky.sk)[Link]

Sources

Optimization

Piperidine Pharmacophore Support Center: Troubleshooting Off-Target Liabilities

Introduction Piperidine is a privileged pharmacophore ubiquitous in drug discovery due to its favorable physicochemical properties and its ability to form key salt-bridge interactions with target proteins. However, its i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Piperidine is a privileged pharmacophore ubiquitous in drug discovery due to its favorable physicochemical properties and its ability to form key salt-bridge interactions with target proteins. However, its inherent basicity (pKa ~10–11) and lipophilicity frequently trigger a triad of off-target liabilities: hERG channel blockade, G Protein-Coupled Receptor (GPCR) promiscuity, and Cytochrome P450 (CYP450) inhibition. This technical support guide provides mechanistic troubleshooting, structural mitigation strategies, and self-validating protocols to engineer these liabilities out of your lead compounds.

Troubleshooting Guide 1: hERG Channel Liability (QT Prolongation)

Q: Why do my piperidine-based hits consistently flag for hERG inhibition? A: The causality lies in the structural architecture of the hERG (Kv11.1) potassium channel. The inner cavity of the hERG channel is highly permissive to lipophilic basic amines. At physiological pH, the piperidine nitrogen is protonated. This positive charge forms a critical cation- π interaction with the aromatic rings of Tyr652 and Phe656 within the channel pore[1]. Furthermore, the lipophilic tail of the piperidine scaffold gets trapped in the hydrophobic pockets of the channel, severely slowing the off-rate ( koff​ ) of the compound.

Q: How can I structurally modify the compound without losing my primary target activity? A: If the basic amine is not strictly essential for primary target binding, neutralize it via conjugative effects (e.g., converting the aliphatic amine to an amide)[1]. If the positive charge is required for target potency, you must reduce the pKa to decrease the fraction of ionized molecules at physiological pH. Adding an electronegative atom, such as a trans-fluorine, to the piperidine ring can lower the pKa by over 2 units via inductive effects, drastically reducing hERG affinity[1][2]. Alternatively, scaffold hopping to a piperazine or morpholine ring can achieve similar pKa modulation while simultaneously reducing overall lipophilicity[1].

HERG_Mitigation A Piperidine Hit hERG IC50 < 1 µM B Is basic amine essential for target potency? A->B C Reduce pKa (Add EWG, e.g., Fluorine) B->C Yes D Replace Scaffold (e.g., Piperazine/Morpholine) B->D No E Reduce Lipophilicity (Lower logD) C->E D->E F Re-evaluate hERG via Patch-Clamp E->F F->B Fail G Optimized Lead hERG IC50 > 30 µM F->G Success

Workflow for mitigating hERG liability in piperidine-based compounds.

Protocol: Self-Validating Automated Patch-Clamp for hERG
  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Compound Preparation: Dissolve the piperidine analog in DMSO and perform a 6-point serial dilution (0.1 to 30 µM). Maintain a final DMSO concentration of 0.3% to prevent solvent-induced membrane destabilization.

  • Electrophysiology Setup: Utilize a whole-cell automated patch-clamp system. Set the holding potential to -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels and induce inactivation, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • System Validation (Crucial): Run a known hERG inhibitor (e.g., E-4031 or dofetilide) as a positive control. Self-Validation Check: The assay is only deemed valid if the reference IC50 falls within 0.5 log units of historical baseline data.

  • Data Analysis: Calculate the IC50 based on the dose-dependent reduction of the peak tail current relative to the vehicle control.

Troubleshooting Guide 2: GPCR Promiscuity (The "Lipophilic Amine" Problem)

Q: My compound hits multiple aminergic GPCRs (e.g., 5-HT, Dopamine, Muscarinic). What is the mechanism? A: Piperidine falls into the "lipophilic amine" category, a structural motif that perfectly mimics endogenous monoamine neurotransmitters (like dopamine and serotonin)[3]. High molecular weight combined with high lipophilicity drives promiscuous binding across the conserved orthosteric sites of the rhodopsin-like GPCR family, leading to high failure rates in the clinic due to cross-reactivity[3][4].

Q: What is the best strategy to engineer selectivity? A: You must disrupt the conserved binding interactions. Introducing steric bulk (e.g., alpha-methyl groups) adjacent to the piperidine nitrogen can prevent the amine from perfectly aligning with the conserved aspartate residue (Asp3.32) found in most aminergic GPCRs. Additionally, lowering the overall lipophilicity (logP) by introducing polar functional groups reduces non-specific hydrophobic interactions within the GPCR transmembrane domain[4].

GPCR_Logic A Lipophilic Piperidine B Mimics Endogenous Amines (Dopamine, Serotonin) A->B C Off-Target GPCR Binding B->C D Increase Steric Bulk Around Nitrogen C->D Optimization E Introduce Polarity (Lower logP) C->E Optimization F Disrupts Conserved Orthosteric Interactions D->F E->F G Target-Selective Lead F->G

Mechanistic logic for eliminating GPCR cross-reactivity in lipophilic amines.

Protocol: Self-Validating Radioligand Binding Panel for GPCR Cross-Reactivity
  • Membrane Preparation: Isolate membranes from HEK293 cells expressing the off-target GPCRs (e.g., 5-HT2A, D2).

  • Incubation: Mix 10 µg of membrane protein with a target-specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) and the test piperidine compound at a screening concentration of 10 µM.

  • Assay QC (Crucial): Calculate the Z'-factor using total binding (vehicle) and non-specific binding (defined by 10 µM of a cold reference ligand). Self-Validation Check: Proceed with data interpretation only if Z' > 0.5.

  • Filtration & Washing: Terminate the equilibrium reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI. Wash thrice with ice-cold buffer to remove unbound radioligand.

  • Detection & Analysis: Add scintillation cocktail and measure bound radioactivity. If >50% displacement is observed at 10 µM, perform a full dose-response curve to determine the Ki using the Cheng-Prusoff equation.

Troubleshooting Guide 3: CYP450 Inhibition (Focus on CYP2D6 and CYP3A4)

Q: My piperidine compound is a strong CYP2D6/CYP3A4 inhibitor. How do I troubleshoot this? A: Piperidines are notorious for CYP inhibition due to two distinct mechanisms. First, the basic nitrogen lone pair can directly coordinate with the heme iron in the CYP active site, acting as a reversible or mechanism-based inhibitor. Second, CYP2D6 specifically evolved to metabolize basic amines with hydrophobic regions; thus, lipophilic piperidines act as high-affinity competitive inhibitors at the active site[5][6].

Q: How do I mitigate this? A: The most widely adopted strategy by medicinal chemists to avoid CYP2D6 liability is to increase the hydrophilicity (Polar Surface Area, PSA) of the compound by replacing aromatic rings with saturated rings or introducing hydroxyl and amide groups[5]. Sterically shielding the basic nitrogen or replacing it with a less basic isostere (like a morpholine) also reduces the ability of the lone pair to coordinate with the heme iron[5][6].

CYP_Mitigation A CYP2D6/3A4 Inhibition (IC50 < 1 µM) B Identify Binding Mode (Heme vs. Active Site) A->B C Heme Coordination (Nitrogen Lone Pair) B->C D Active Site Binding (Hydrophobic + Basic) B->D E Steric Shielding of N (Add Alpha-Methyl) C->E F Increase Hydrophilicity (Add OH, Amide) D->F G Reduced CYP Liability (IC50 > 10 µM) E->G F->G

Decision tree for mitigating CYP450 inhibition driven by piperidine scaffolds.

Protocol: Self-Validating High-Throughput CYP Inhibition Assay (LC-MS/MS)
  • Incubation Mixture: Combine human liver microsomes (HLM, 0.1 mg/mL), the test compound (0.1–50 µM), and specific CYP probe substrates (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation (Crucial): Include a known strong inhibitor plate (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4). Self-Validation Check: Ensure that the metabolite formation in the vehicle control is linear over the chosen incubation time and that the reference inhibitor suppresses activity by >90%.

  • Reaction Initiation: Add an NADPH regenerating system and incubate at 37°C for 15 minutes.

  • Termination: Quench the reaction with 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite. Plot metabolite formation velocity versus inhibitor concentration to derive the IC50.

Quantitative Data Summary: Impact of Structural Modifications

The following table summarizes the typical pharmacological shifts observed when applying the aforementioned troubleshooting strategies to a baseline lipophilic piperidine hit.

Scaffold ModificationMechanism of ActionApprox. pKalogD (pH 7.4)hERG IC50 (µM)CYP2D6 InhibitionGPCR Promiscuity Risk
Unsubstituted Piperidine Baseline~10.0High< 1.0 (High Risk)HighHigh
Fluoropiperidine Inductive pKa reduction (EWG)~7.6Medium> 10.0 (Reduced)ModerateModerate
Piperazine Scaffold hop / pKa reduction~8.0Low> 30.0 (Safe)LowLow
Piperidine Amide Amine neutralizationN/AMedium> 50.0 (Safe)LowLow
α -Methyl Piperidine Steric hindrance~10.0High< 5.0 (Moderate)LowLow

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of Sulfonamide-Containing Molecules

Welcome to the Formulation and Biopharmaceutics Technical Support Center. Sulfonamide-containing molecules frequently present a "double-edged sword" in drug development: while the sulfonamide moiety (-SO₂NH-) is an excel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Biopharmaceutics Technical Support Center. Sulfonamide-containing molecules frequently present a "double-edged sword" in drug development: while the sulfonamide moiety (-SO₂NH-) is an excellent pharmacophore for target binding (e.g., COX-2 inhibitors, antibacterial agents, endothelin antagonists), it often imparts severe physicochemical liabilities. Strong intermolecular hydrogen bonding leads to high crystal lattice energies (poor solubility), while its weakly acidic nature (pKa ~4.5–7.0) causes ionization at intestinal pH, severely restricting passive membrane permeability.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you engineer your way out of Biopharmaceutics Classification System (BCS) Class II and IV limitations.

Diagnostic Logic: Identifying the Bioavailability Bottleneck

Before altering your formulation or molecule, you must diagnose the specific root cause of the poor oral bioavailability. Use the logical decision tree below to map your API's physicochemical profile to the correct enhancement strategy.

Diagnostic_Tree Start Low Oral Bioavailability (Sulfonamide API) Assess Physicochemical Profiling (Solubility, Permeability, Stability) Start->Assess Solubility Poor Aqueous Solubility (BCS Class II/IV) Assess->Solubility Permeability Poor Permeability (BCS Class III/IV) Assess->Permeability Metabolism High First-Pass Metabolism Assess->Metabolism ASD Amorphous Solid Dispersion (e.g., PVP, HPMC) Solubility->ASD High Lattice Energy Nano Nanoparticle Formulation (e.g., PEG-PLGA) Solubility->Nano High Lipophilicity Prodrug Prodrug Synthesis (e.g., N-acyl substitution) Permeability->Prodrug Polar/Ionized at pH 7 Lipid Lipid-Based Delivery (SMEDDS) Permeability->Lipid Efflux Pump Substrate Metabolism->Prodrug Shield labile groups

Logical decision tree for diagnosing and resolving sulfonamide bioavailability bottlenecks.

FAQ 1: Overcoming Thermodynamic Solubility Limits

Q: My sulfonamide candidate has high target potency but crashes out in simulated gastric fluid (SGF). How can I improve its kinetic solubility?

A: Your molecule is likely suffering from high crystal lattice energy driven by the hydrogen-bonding network of the -SO₂NH- group. To overcome this, you must bypass the thermodynamic solubility limit by formulating an Amorphous Solid Dispersion (ASD) .

By dissolving the API and a hydrophilic polymer (like PVP K30 or HPMC E15) in a common solvent and rapidly spray-drying it, you trap the drug in a high-energy amorphous state. The polymer physically separates the drug molecules, while its functional groups form new hydrogen bonds with the sulfonamide, preventing recrystallization. 1 demonstrate that ASDs can enhance aqueous solubility by up to 5-fold compared to the crystalline API[1].

Quantitative Data: Solubility Enhancement via Solid Dispersions

Formulation StatePolymer CarrierAqueous Solubility (µg/mL)Fold Enhancement
Crystalline API (SMZ)None~20.001.0x
Solid DispersionPVP K3095.80~4.8x
Solid DispersionHPMC E1594.67~4.7x

Data adapted from spray drying evaluations of sulfamethoxazole solid dispersions[1].

ASD_Workflow Step1 1. Co-dissolution API + Polymer (Methanol/DCM) Step2 2. Atomization (Nozzle, High Pressure) Step1->Step2 Step3 3. Droplet Drying (Hot Nitrogen Gas) Step2->Step3 Step4 4. Cyclone Separation (Particle Collection) Step3->Step4 Step5 5. Secondary Drying (Vacuum, 40°C) Step4->Step5

Step-by-step experimental workflow for generating Amorphous Solid Dispersions via Spray Drying.

Self-Validating Protocol: Spray Drying for Sulfonamide ASDs

  • Solvent Selection: Dissolve the sulfonamide API and polymer (1:3 w/w ratio) in a volatile co-solvent system (e.g., Methanol/Dichloromethane) until visually clear.

  • Atomization: Feed the solution into a laboratory spray dryer. Set the inlet temperature to 80°C (ensure this is below the degradation temperature of the API) and the feed rate to 5 mL/min.

  • Secondary Drying: Collect the powder via the cyclone separator and transfer it to a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • System Validation (Crucial): Analyze the final powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The protocol is validated only if PXRD shows a broad halo (no Bragg peaks) and DSC reveals a single glass transition temperature (Tg), confirming a homogenous amorphous matrix.

FAQ 2: Permeability and Absorption Overhaul via Prodrugs

Q: In vitro, my thiophene sulfonamide has excellent target potency, but oral bioavailability in rats is <5%. Caco-2 permeability is virtually zero. How can I chemically modify the molecule without losing the pharmacophore?

A: Your molecule is suffering from permeability-limited absorption. Because the sulfonamide proton is weakly acidic, it becomes heavily ionized at the near-neutral pH of the intestine (pH 6.5–7.4). Ionized molecules cannot passively diffuse across the lipophilic transcellular membrane.

The most effective causality-driven solution is the Prodrug Approach . By performing an acyl substitution at the ortho position of the anilide or directly on the sulfonamide nitrogen, you temporarily mask the acidic proton. This neutralizes the charge, drastically increasing lipophilicity and membrane permeability. Once absorbed into the systemic circulation, ubiquitous esterases or amidases cleave the prodrug to release the active sulfonamide.2 (e.g., TBC3214) showed that acyl substitution improved oral bioavailability to 25% in rats and 70% in dogs[2]. Similarly, the COX-2 inhibitor parecoxib acts as a highly effective, water-soluble 3 that rapidly converts to valdecoxib in vivo[3].

Self-Validating Protocol: In Vitro Prodrug Cleavage & Permeability Assay

  • Apical Loading: Add the synthesized prodrug (10 µM in HBSS buffer, pH 6.5) to the apical chamber of a mature Caco-2 monolayer transwell system.

  • Basolateral Sampling: Sample the basolateral chamber (pH 7.4) at 30, 60, 90, and 120 minutes. Replace the sampled volume with fresh buffer.

  • Enzymatic Incubation: To simulate systemic conversion, incubate the permeated basolateral samples with rat/human liver microsomes at 37°C for 1 hour.

  • System Validation (Mass Balance): Quantify both the intact prodrug and the released active parent drug using LC-MS/MS. Validation check: The sum of the intact prodrug and released parent drug in the apical chamber, basolateral chamber, and cell lysate must equal the initial loading dose (±10%). If it does not, your prodrug is suffering from non-specific plastic binding or irreversible intracellular trapping.

FAQ 3: Nanoparticle Delivery for Short Half-Life Sulfonamides

Q: I am formulating a trimethoprim-sulfonamide combination. The elimination half-life is too short, and oral bioavailability is poor due to rapid gastric clearance. Are polymeric nanoparticles viable for oral delivery?

A: Yes. Encapsulating the sulfonamide in PEG-PLGA nanoparticles is an excellent strategy for overcoming harsh gastric environments and extending the pharmacokinetic profile. The PLGA (poly(lactic-co-glycolic acid)) core provides high drug loading and sustained release kinetics, while the PEG (polyethylene glycol) corona offers a hydrophilic shield that prevents degradation in low stomach pH and enhances penetration through the intestinal mucus layer. 4 have shown that PEG-PLGA nanoparticles facilitate transport across epithelial barriers via transcellular and lymphatic pathways, significantly extending the mean residence time (MRT) and enhancing oral bioavailability[4].

Quantitative Data: Pharmacokinetic Improvements via PEG-PLGA Nanoparticles

PK ParameterFree Drug Suspension (Oral)PEG-PLGA Nanoparticles (Oral)Net Benefit
Cmax Baseline~2.5x IncreaseHigher therapeutic peak
T1/2 (Half-life) ~2.5 hours~8.0 hoursReduced dosing frequency
AUC₀₋∞ Baseline~3.5x IncreaseMassive bioavailability gain

Representative PK parameters demonstrating the sustained-release kinetics of nanoparticle encapsulation[4].

References
  • Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PMC (nih.gov) -
  • Acyl Substitution at the Ortho Position of Anilides Enhances Oral Bioavailability of Thiophene Sulfonamides: TBC3214, an ETA Selective Endothelin Antagonist - Journal of Medicinal Chemistry (acs.org) -
  • Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique - Journal of Drug Delivery and Therapeutics -
  • Sulfonamide prodrug oral dosage form (JP2005509002A6)

Sources

Optimization

Technical Support Center: Mitigating hERG Liability in 1-(Morpholine-4-sulfonyl)piperidin-4-amine Derivatives

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively working on or encountering challenges with 1-(Morpholine-4-sulfonyl)piperidin-4-amine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively working on or encountering challenges with 1-(Morpholine-4-sulfonyl)piperidin-4-amine derivatives and their associated hERG liability. This document provides in-depth, actionable insights and troubleshooting strategies in a comprehensive question-and-answer format to navigate this common drug discovery hurdle.

I. Frequently Asked Questions (FAQs): Understanding the hERG Challenge

Q1: What is hERG, and why is it a concern for my 1-(Morpholine-4-sulfonyl)piperidin-4-amine series?

A1: The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a potassium ion channel (Kv11.1) that plays a critical role in the repolarization phase of the cardiac action potential.[1] Inhibition of this channel can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This, in turn, can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[2][3]

Your 1-(Morpholine-4-sulfonyl)piperidin-4-amine scaffold contains key structural features commonly associated with hERG channel affinity. The primary concern is the basic piperidine nitrogen, which is protonated at physiological pH. This positively charged center, in conjunction with a lipophilic environment, is a well-established pharmacophore for hERG channel blockers.[2] The morpholine-4-sulfonyl moiety contributes to the overall physicochemical properties that can influence hERG binding.

Q2: What are the key molecular features of my compound series that likely contribute to hERG binding?

A2: The interaction of your compound series with the hERG channel is likely driven by a combination of factors:

  • Basicity (pKa): The piperidin-4-amine nitrogen is basic and will be protonated at physiological pH (7.4). This positive charge is a crucial interaction point within the hERG channel's inner pore, engaging in cation-π interactions with key aromatic residues like Tyrosine 652 (Y652) and Phenylalanine 656 (F656).[2]

  • Lipophilicity (logP/logD): The overall lipophilicity of your molecule influences its ability to partition into the cell membrane where the hERG channel resides. Higher lipophilicity can lead to an increased local concentration of the compound near the channel, thereby increasing the likelihood of binding.[2]

  • Molecular Shape and Flexibility: The three-dimensional arrangement of the morpholine-4-sulfonyl and piperidine rings, along with any substituents, determines how well the molecule fits within the hERG channel's binding pocket.

Q3: What is a "safe" hERG IC50 value for my compounds?

A3: There is no universal "safe" hERG IC50 value, as the risk of proarrhythmia depends on the therapeutic concentration of the drug. A common rule of thumb in early drug discovery is to aim for a therapeutic index (hERG IC50 / efficacious concentration) of at least 30-100.[2] However, this is a general guideline, and a comprehensive risk assessment should also consider factors such as the drug's metabolism, plasma protein binding, and potential for accumulation.

II. Troubleshooting Guide: My lead compound has high hERG liability. What are my next steps?

This section provides a systematic approach to diagnosing and mitigating hERG liability in your 1-(Morpholine-4-sulfonyl)piperidin-4-amine series.

Step 1: Characterize the Problem - In Silico and In Vitro Assessment

Issue: My initial screening indicates a potential hERG issue. How do I confirm and quantify this?

Recommended Actions:

  • In Silico Modeling (Early Assessment):

    • Rationale: Computational models can provide a rapid and cost-effective initial assessment of hERG liability. These models are built on large datasets of known hERG blockers and non-blockers and can predict the likelihood of your compound interacting with the channel.[4]

    • Workflow:

      • Descriptor Calculation: Calculate key physicochemical properties such as cLogP, pKa, and topological polar surface area (TPSA).

      • Pharmacophore Matching: Compare your compound's 3D structure to established hERG pharmacophore models.

      • QSAR Modeling: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the hERG IC50.

      • Molecular Docking: Dock your compound into a homology or cryo-EM model of the hERG channel to visualize potential binding modes and key interactions.

  • In Vitro Electrophysiology (Gold Standard):

    • Rationale: Manual and automated patch-clamp electrophysiology are the gold-standard methods for quantifying hERG channel inhibition. These techniques directly measure the flow of potassium ions through the hERG channel in the presence of your compound.[5]

    • Assay Options:

      • Manual Patch Clamp: Provides the highest data quality and is ideal for detailed mechanistic studies.

      • Automated Patch Clamp (e.g., QPatch, SyncroPatch): Offers higher throughput for screening multiple compounds or concentrations.

Step 2: Medicinal Chemistry Mitigation Strategies

Issue: My in vitro data confirms significant hERG inhibition. How can I modify the structure of my compound to reduce this liability while maintaining on-target activity?

Here are several evidence-based strategies tailored to the 1-(Morpholine-4-sulfonyl)piperidin-4-amine scaffold:

Strategy 1: Modulate the Basicity (pKa) of the Piperidine Nitrogen

  • Rationale: Reducing the basicity of the piperidine nitrogen will decrease the proportion of the molecule that is protonated at physiological pH, thereby weakening the key cation-π interaction with the hERG channel.[2]

  • Tactics:

    • Introduce Electron-Withdrawing Groups: The placement of electron-withdrawing groups on or near the piperidine ring can lower the pKa. For example, introducing fluorine atoms at the 3- or 4-position of the piperidine ring.

    • Replace Piperidine with a Less Basic Heterocycle: Consider replacing the piperidine with a piperazine or morpholine. However, in your scaffold, the piperidine is central, so direct replacement may not be feasible without significant redesign. A more practical approach is to modify substituents on the piperidine.

Strategy 2: Reduce Lipophilicity (logP/logD)

  • Rationale: Decreasing the overall lipophilicity of the molecule can reduce its partitioning into the cell membrane, lowering its effective concentration near the hERG channel.[2]

  • Tactics:

    • Introduce Polar Functionality: Add polar groups such as hydroxyl (-OH), amide (-CONH2), or small polar heterocycles to solvent-exposed regions of the molecule.

    • Replace Lipophilic Groups with More Polar Moieties: If your molecule has lipophilic substituents, consider replacing them with more polar alternatives.

    • Create a Zwitterion: The introduction of an acidic group (e.g., a carboxylic acid) can create a zwitterion, which significantly reduces lipophilicity and can abrogate hERG binding. The success of fexofenadine (the non-cardiotoxic metabolite of terfenadine) is a classic example of this strategy.[2]

Strategy 3: Introduce Steric Hindrance

  • Rationale: Strategically placing bulky substituents can create steric clashes that disrupt the optimal binding of your compound within the hERG channel pore without significantly impacting on-target activity.

  • Tactics:

    • Add Bulky Groups Near the Basic Center: Introduce substituents on the piperidine ring that may sterically hinder the interaction of the protonated amine with key residues in the hERG channel.

Strategy 4: Attenuate π-π Stacking Interactions

  • Rationale: If your compound contains aromatic rings that engage in π-π stacking with the aromatic residues of the hERG channel, modifying these rings can disrupt this interaction.

  • Tactics:

    • Introduce Heteroatoms into Aromatic Rings: Replacing a carbon in an aromatic ring with a nitrogen (e.g., phenyl to pyridyl) can alter the electronic properties and reduce hERG affinity.

    • Reduce Aromaticity: If possible, replacing an aromatic ring with a non-aromatic, cyclic, or even acyclic moiety can eliminate this binding interaction.[2]

Illustrative Data: Impact of Structural Modifications on hERG Liability

The following table provides a hypothetical yet representative dataset to illustrate the potential impact of the above strategies on the hERG IC50 and relevant physicochemical properties for a series of 1-(Morpholine-4-sulfonyl)piperidin-4-amine analogs.

Compound IDModification from ParenthERG IC50 (µM)cLogPpKa (Piperidine N)
Parent-01 (Reference Compound)1.2 3.5 9.8
Analog-02 3-fluoro on piperidine5.83.69.1
Analog-03 4-hydroxyl on piperidine12.53.09.5
Analog-04 N-methyl on 4-amino0.83.910.1
Analog-05 N-acetyl on 4-amino> 503.2N/A
Analog-06 Carboxylic acid on morpholine> 1001.59.7

Note: This data is for illustrative purposes to demonstrate structure-activity relationships and should not be considered experimental results.

III. Experimental Protocols

A. In Silico hERG Liability Prediction

Objective: To perform a rapid initial assessment of hERG liability using computational methods.

Protocol:

  • 3D Structure Generation: Generate a low-energy 3D conformation of the 1-(Morpholine-4-sulfonyl)piperidin-4-amine derivative using a molecular modeling software package (e.g., Schrödinger Maestro, MOE).

  • Physicochemical Property Calculation: Calculate key descriptors such as cLogP, pKa, TPSA, molecular weight, and number of rotatable bonds.

  • Pharmacophore Modeling:

    • Align the 3D structure of the compound to one or more validated hERG pharmacophore models.

    • Assess the fit score and the alignment of key features (e.g., basic nitrogen, hydrophobic groups).

  • QSAR Prediction:

    • Input the chemical structure or calculated descriptors into a validated hERG QSAR model.

    • Obtain a predicted hERG IC50 or a classification (e.g., blocker vs. non-blocker).

  • Molecular Docking:

    • Obtain a high-quality structural model of the hERG channel (e.g., from the Protein Data Bank or a validated homology model).

    • Prepare the protein and ligand for docking (e.g., adding hydrogens, assigning charges).

    • Perform docking simulations to predict the binding pose and score of the compound within the channel pore.

    • Analyze the predicted binding mode for key interactions with residues such as Y652 and F656.

B. Automated Patch Clamp Electrophysiology for hERG Inhibition

Objective: To determine the IC50 value for hERG channel inhibition using an automated patch-clamp system (e.g., QPatch or SyncroPatch).

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Cell culture medium and reagents.

  • Automated patch-clamp system and associated consumables (e.g., QPlate, SyncroPatch plate).

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4).

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 ATP-Mg; pH 7.2).

  • Test compound stock solution in DMSO.

  • Positive control (e.g., Cisapride, Dofetilide).

Protocol:

  • Cell Preparation:

    • Harvest the hERG-expressing cells from culture.

    • Prepare a single-cell suspension at the appropriate density as recommended by the instrument manufacturer.

  • Instrument Setup:

    • Prime the automated patch-clamp system with the intracellular and extracellular solutions.

    • Load the cell suspension and compound plate.

  • Data Acquisition:

    • Initiate the automated experiment, which typically includes cell capture, seal formation, and whole-cell configuration.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the tail current.

    • Record baseline currents in the presence of vehicle (e.g., 0.1% DMSO).

    • Apply increasing concentrations of the test compound and record the resulting inhibition of the hERG tail current.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Normalize the current inhibition to the vehicle control.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

IV. Visualizations

A. hERG Pharmacophore Model

hERG_Pharmacophore Basic_Amine Basic Amine (pKa > 8.0) Hydrophobic_1 Hydrophobic Group 1 Basic_Amine->Hydrophobic_1 3-5 Å Hydrophobic_2 Hydrophobic Group 2 Basic_Amine->Hydrophobic_2 4-7 Å H_Bond_Acceptor H-Bond Acceptor Basic_Amine->H_Bond_Acceptor 3-6 Å Hydrophobic_1->Hydrophobic_2 5-8 Å Hydrophobic_3 Hydrophobic Group 3 (Optional)

Caption: A generalized hERG pharmacophore model highlighting key chemical features.

B. Workflow for hERG Liability Mitigation

hERG_Mitigation_Workflow Start High hERG Liability Identified (IC50 < 10 µM) Assess_SAR Assess Structure-Activity Relationship (SAR) Start->Assess_SAR Strategy_Selection Select Mitigation Strategy Assess_SAR->Strategy_Selection Modify_pKa Modify pKa Strategy_Selection->Modify_pKa Modify_logP Reduce Lipophilicity Strategy_Selection->Modify_logP Add_Sterics Introduce Steric Hindrance Strategy_Selection->Add_Sterics Synthesize Synthesize Analogs Modify_pKa->Synthesize Modify_logP->Synthesize Add_Sterics->Synthesize Test_hERG Re-test hERG IC50 Synthesize->Test_hERG Test_Target Test On-Target Potency Synthesize->Test_Target Decision Decision Point: Improved Profile? Test_hERG->Decision Test_Target->Decision Advance Advance Candidate Decision->Advance Yes Iterate Iterate Design Decision->Iterate No Iterate->Assess_SAR

Caption: A typical medicinal chemistry workflow for mitigating hERG liability.

V. References

  • hERG, or human Ether-à-go-go-Related Gene, encodes for a potassium ion channel in the heart. Concept Life Sciences. (2024, May 1). [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. (2024, November 26). [Link]

  • Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. Arch Drug Inf. (2009, September). [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology. (2014, September 1). [Link]

  • An automated docking protocol for hERG channel blockers. Journal of Chemical Information and Modeling. (2013, January 28). [Link]

  • Inhibition of HERG K+ current and prolongation of the guinea-pig ventricular action potential by 4-aminopyridine. The Journal of Physiology. (2003, June 15). [Link]

  • Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. ChemRxiv. (2021, March 15). [Link]

  • Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting. [Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. (2024, August 17). [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. (2013, February 11). [Link]

  • Novel N-Linked Aminopiperidine-Based Gyrase Inhibitors with Improved hERG and in Vivo Efficacy against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. (2014, May 8). [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. ADMET & DMPK. (2021, June 6). [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. International Journal of Molecular Sciences. (2022, November 23). [Link]

  • Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences. (2023, August 24). [Link]

  • Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. Arch Drug Inf. (2009, September 15). [Link]

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. International Journal of Molecular Sciences. (2022, September 14). [Link]

  • Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals. (2023, December 2). [Link]

  • Harnessing AlphaFold to reveal hERG channel conformational state secrets. eLife. (2025, July 14). [Link]

  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology. (2018, May 31). [Link]

  • New potential binding determinant for hERG channel inhibitors. Scientific Reports. (2016, April 13). [Link]

Sources

Troubleshooting

Chiral separation of 1-(Morpholine-4-sulfonyl)piperidin-4-amine enantiomers

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with complex heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with complex heterocyclic scaffolds. Below, you will find expert troubleshooting guides, structural analyses, and field-proven Standard Operating Procedures (SOPs) for the chromatographic separation of piperidine derivatives.

🛑 URGENT BULLETIN: The "Achiral Scaffold" Anomaly

Q: I am attempting a chiral separation of 1-(Morpholine-4-sulfonyl)piperidin-4-amine, but my chromatogram shows either a single peak or two uneven peaks that do not integrate 1:1. What is wrong with my method?

A: The root cause of this issue is structural, not methodological: 1-(Morpholine-4-sulfonyl)piperidin-4-amine is an achiral molecule.

The Causality of the Structure: To have enantiomers, a molecule must possess a chiral center (typically a carbon atom bonded to four different distinct groups) and lack an internal plane of symmetry. In 1-(Morpholine-4-sulfonyl)piperidin-4-amine, the C4 carbon of the piperidine ring is bonded to a hydrogen atom, a primary amine (-NH₂), and two identical -CH₂-CH₂- pathways that connect back to the N1 nitrogen. Because these two pathways are perfectly symmetrical, C4 is not a stereocenter. The molecule possesses a plane of symmetry and cannot exist as enantiomers.

If you are observing two peaks on a Chiral Stationary Phase (CSP) for this specific molecule, you are not observing enantiomers. You are either experiencing chromatographic peak splitting (an injection artifact) or you are separating structural isomers/impurities generated during synthesis (such as the chiral 3-amino positional isomer)[1].

🔍 TROUBLESHOOTING: Diagnosing Unexpected Double Peaks

Q: If my compound is achiral, why am I seeing two distinct peaks on my chiral column? How can I definitively tell if the peaks are an artifact or actual impurities?

A: When an achiral compound elutes as two peaks, it is almost always a physical artifact of the injection process known as "peak splitting." This requires a self-validating diagnostic approach to isolate the root cause.

The Causality of Peak Splitting: Peak splitting frequently occurs when there is a severe mismatch in solvent strength or pH between the sample diluent and the mobile phase[2]. For example, if your sample is dissolved in a strong solvent (e.g., 100% DMSO or Methanol) but injected into a weaker mobile phase, the analyte molecules at the front of the injection plug travel faster than those at the rear until the plug fully homogenizes. This dual-velocity profile splits the band into two apparent peaks[1].

Furthermore, pH mismatches (e.g., sample dissolved in 0.1% TFA, but the mobile phase contains 0.1% DEA) can cause the basic piperidine amine to transiently exist in two different ionization states, leading to distorted or split peaks[3].

Quantitative Diagnostic Matrix

To determine whether your peaks are artifacts or true isomers, compare your observations against the quantitative metrics in the table below:

Diagnostic MetricChromatographic Artifact (Peak Splitting)True Chiral/Positional Isomers
Peak Area Ratio Highly variable (e.g., 60:40 to 90:10) depending on injection volume.Consistent (e.g., exactly 50:50 for a racemate).
Response to Injection Volume Splitting worsens/changes drastically as injection volume increases (e.g., 1 µL to 10 µL).Resolution ( Rs​ ) may decrease due to overloading, but peak ratio remains constant.
Achiral LC-MS Result 1 single peak.2 distinct peaks (if diastereomers or positional isomers are present).
Mass-to-Charge ( m/z ) Identical across both split peaks.May differ if it is a synthetic impurity; identical if it is an exact isomer.
Diagnostic Workflow

G Start Observe 2 Peaks for 'Achiral' Target Achiral Run Achiral LC-MS (e.g., C18 column) Start->Achiral OnePeak 1 Peak Observed (Artifact/Splitting) Achiral->OnePeak Single Mass/Peak TwoPeaks 2 Peaks Observed (Impurities/Isomers) Achiral->TwoPeaks Multiple Peaks Diluent Check Sample Diluent Match to Mobile Phase OnePeak->Diluent Impurity Identify Positional Isomer (e.g., 3-amino derivative) TwoPeaks->Impurity Mass/NMR Analysis Resolved Single Peak Restored (Diluent Mismatch Fixed) Diluent->Resolved Adjust pH/Solvent

Workflow for diagnosing unexpected double peaks in chiral chromatography.

🧪 STANDARD OPERATING PROCEDURE (SOP)

Chiral Separation of Substituted Piperidin-4-amine Derivatives

Q: My actual target is a chiral substituted analog (e.g., 3-methyl-1-(morpholine-4-sulfonyl)piperidin-4-amine). What is the most reliable protocol for separating these enantiomers?

A: Because the base scaffold is achiral, this SOP is specifically designed for its chiral substituted derivatives frequently encountered in medicinal chemistry campaigns[4].

The Causality of the Method: Supercritical Fluid Chromatography (SFC) is the industry gold standard for basic heterocyclic amines. Piperidines are strongly basic and will interact with acidic residual silanols on silica-based CSPs via ion-exchange mechanisms, causing severe peak tailing or irreversible retention. This protocol mandates the use of Diethylamine (DEA) as a mobile phase additive to mask these silanols, ensuring the primary interaction is strictly with the chiral selector[4].

Step-by-Step SFC Protocol

1. Self-Validating Sample Preparation

  • Action: Dissolve the racemic sample in a diluent that closely matches the mobile phase modifier (e.g., 100% Methanol or Ethanol). Do not use DMSO or highly acidic aqueous buffers.

  • Concentration: Prepare at 1.0 – 2.0 mg/mL to prevent column overloading.

  • Validation: Run a blank injection of the diluent to ensure no ghost peaks are present[1].

2. Column Selection

  • Primary Choice: Immobilized polysaccharide-based CSPs, specifically Chiralpak IG or Chiralpak AD-H (250 mm × 4.6 mm, 5 µm). These columns exhibit exceptional enantiorecognition for piperidine derivatives[5].

3. Mobile Phase Configuration

  • Component A: Supercritical Carbon Dioxide ( CO2​ ).

  • Component B (Modifier): Methanol or Ethanol containing 0.1% to 0.2% Diethylamine (DEA) [3].

  • Note: Isopropylamine (IPA) can be substituted for DEA if downstream MS detection requires a more volatile basic additive.

4. Instrument Parameters

  • Flow Rate: 3.0 to 4.0 mL/min.

  • Backpressure Regulator (BPR): 120 to 150 bar (Critical to maintain CO2​ in a dense, supercritical state).

  • Column Temperature: 35 °C to 40 °C.

  • Gradient Profile: Begin with an isocratic hold at 20% Component B. If the compound is highly retained, utilize a shallow gradient from 5% to 40% Component B over 10 minutes.

5. Detection & Fractionation

  • UV Detection: 210 nm to 254 nm (depending on the chromophore of the specific derivative).

  • MS Detection: Electrospray Ionization in positive mode (ESI+)[5].

📚 References

  • Achiral–Chiral Two-Dimensional Liquid Chromatography Platform to Support Automated High-Throughput Experimentation in the Field of Drug Development Source: Analytical Chemistry (ACS Publications) URL:[3]

  • Study on the Enantioselective Separation, Dissipation, and Residue of Chiral Fenpropathrin in Vegetables by Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[5]

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists Source: National Institutes of Health (NIH / PMC) URL:[4]

  • Optimizing separations in online comprehensive two-dimensional liquid chromatography Source: University of Amsterdam (Research Explorer) URL:[2]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International (Chromatography Online) URL:[1]

Sources

Optimization

Process Chemistry Support Center: Scale-Up Synthesis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine Hydrochloride

Welcome to the Technical Support Center. As process chemists and drug development professionals, transitioning the synthesis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride from the bench to the pilot plant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As process chemists and drug development professionals, transitioning the synthesis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride from the bench to the pilot plant introduces significant thermochemical and mass-transfer challenges.

This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to ensure safe, high-yielding scale-up campaigns.

PART 1: Synthesis Workflow & Critical Nodes

The synthesis relies on three critical stages: sulfamoyl chloride generation, sulfonamide coupling, and Boc deprotection. The diagram below maps the workflow, highlighting the physical and chemical hazards at each node.

G Step1 Step 1: Sulfamoyl Chloride Generation Morpholine + SO2Cl2 Int1 Intermediate: Morpholine-4-sulfonyl chloride Step1->Int1 Exothermic (<5 °C) Step2 Step 2: Sulfonamide Coupling Boc-4-aminopiperidine + Base Int1->Step2 In situ transfer Int2 Intermediate: Boc-Protected Sulfonamide Step2->Int2 Nucleophilic substitution Step3 Step 3: Boc Deprotection Anhydrous HCl in IPA Int2->Step3 Acidic cleavage Product Final Product: 1-(Morpholine-4-sulfonyl)piperidin-4-amine HCl Step3->Product Gas evolution (CO2, Isobutylene)

Figure 1: Three-stage synthesis workflow highlighting critical scale-up nodes and associated hazards.

PART 2: Troubleshooting Guide & FAQs

Q1: Why does the morpholine-4-sulfonyl chloride generation suffer from low yields and dimerization at scale?

The Causality: Sulfamoyl chlorides are highly reactive electrophiles that are thermally unstable, often requiring storage below -20 °C to prevent degradation[1]. At scale, the reaction between morpholine and sulfuryl chloride ( SO2​Cl2​ ) is highly exothermic. If localized heating occurs due to inadequate mixing or rapid addition, the intermediate undergoes rapid desulfonylation or reacts with excess morpholine to form an unreactive sulfamide dimer[2]. The Solution: Do not isolate the sulfamoyl chloride. Utilize an in situ generation strategy with strict cryogenic control (<5 °C). A reverse-addition protocol (adding morpholine to SO2​Cl2​ ) prevents the amine from ever being in stoichiometric excess, thereby eliminating dimerization.

Q2: During the sulfonamide coupling step, I am seeing incomplete conversion of the Boc-4-aminopiperidine. How can this be resolved?

The Causality: The formation of complex sulfonamides via sulfonyl chlorides is heavily dependent on the nucleophilicity of the amine[3]. The sterically hindered secondary environment of the piperidine ring, combined with the competing hydrolysis of the sulfamoyl chloride in the presence of trace moisture, stalls the reaction. The Solution: Ensure strictly anhydrous conditions and utilize a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) rather than triethylamine, which can form competitive adducts. If kinetics remain slow, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can act as an acyl transfer agent to accelerate the coupling.

Q3: The Boc deprotection step causes severe foaming and reactor pressurization. How do we mitigate this?

The Causality: The acidic cleavage of the tert-butyl carbamate (Boc) group releases equimolar amounts of carbon dioxide and isobutylene gas. In a viscous batch mixture at scale, mass transfer limitations trap these gas bubbles, causing a severe volumetric expansion known as a "foam-out"[4]. The Solution: Implement a subsurface nitrogen sweep to continuously entrain and clear gaseous byproducts from the slurry[4]. Alternatively, transition this specific step to a continuous flow reactor. Flow chemistry handles gas evolution exceptionally well, allowing for safe, high-temperature deprotection without the risk of batch pressurization[5].

Q4: The final hydrochloride salt is highly hygroscopic and forms a sticky paste during filtration. How can we obtain a flowable powder?

The Causality: Amine hydrochlorides containing multiple heteroatoms (morpholine, piperidine, sulfonyl) readily form hydrates. Rapid precipitation using aqueous HCl traps solvent and atmospheric water within the crystal lattice, leading to amorphous or highly hygroscopic pastes. The Solution: Employ a reactive crystallization protocol using anhydrous acids. Utilizing anhydrous HCl in isopropanol (IPA) or substituting with benzenesulfonic acid (BSA) allows for controlled crystallization. The subsequent addition of an anti-solvent (e.g., heptane) forces the precipitation of a stable, highly crystalline, and non-hygroscopic polymorph[6].

PART 3: Standard Operating Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal analytical checks so the process inherently confirms its own success.

Protocol A: In Situ Sulfamoyl Chloride Generation & Coupling
  • Preparation: Charge a jacketed reactor with anhydrous dichloromethane (DCM) and SO2​Cl2​ (1.2 eq). Cool the system to 0 °C.

  • Amine Addition: Add a solution of morpholine (1.0 eq) and DIPEA (1.1 eq) in DCM dropwise via an addition funnel, maintaining the internal temperature below 5 °C.

  • Self-Validation Check (Derivatization): Do not rely on standard HPLC for the intermediate, as the chloride will degrade on the column. Withdraw a 0.5 mL aliquot and quench it into 2 mL of anhydrous methanol containing triethylamine. This converts the unstable morpholine-4-sulfonyl chloride into a stable methyl sulfonate ester. Analyze via GC-MS or HPLC; proceed to step 4 only when >95% conversion to the ester is confirmed.

  • Coupling: Add Boc-4-aminopiperidine (0.95 eq) in DCM dropwise. Warm to ambient temperature and stir for 4 hours.

  • Workup: Wash with 1M citric acid (to remove unreacted amines), followed by brine. Concentrate the organic layer to yield the Boc-protected intermediate.

Protocol B: Controlled Boc Deprotection & Reactive Crystallization
  • Preparation: Dissolve the Boc-protected intermediate in anhydrous Isopropanol (IPA) (5 volumes) in a reactor equipped with a subsurface nitrogen sparger and an exhaust mass flow meter.

  • Acid Addition: Introduce anhydrous HCl (5-6 N in IPA, 3.0 eq) at 30 °C.

  • Self-Validation Check (Off-Gas Monitoring): Monitor the exhaust mass flow meter. The cleavage generates CO2​ and isobutylene. The reaction is definitively complete when the gas evolution rate drops back to the baseline nitrogen sweep rate. This physical measurement orthogonally validates HPLC conversion data and prevents premature quenching.

  • Crystallization: Once gas evolution ceases, slowly charge heptane (10 volumes) as an anti-solvent over 2 hours at 20 °C to induce crystallization[6].

  • Isolation: Filter the resulting white crystalline slurry, wash with cold heptane, and dry under a vacuum at 40 °C to yield the flowable 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride salt.

PART 4: Quantitative Data Summary

The following table summarizes the critical quantitative parameters and mitigation strategies for the scale-up of this molecule.

Reaction StepCritical Hazard / IssueQuantitative MetricMitigation Strategy
Sulfamoyl Chloride Generation Exothermic degradationDecomposition >40 °CCryogenic jacket control (<5 °C); Reverse-addition of morpholine.
Sulfonamide Coupling Incomplete conversion<70% yield with Et3​N Switch to DIPEA; Add 0.05 eq DMAP catalyst.
Boc Deprotection Volumetric expansion (Foam-out)~45 L gas generated per kg APISubsurface N2​ sweep; Limit reactor fill volume to <50%.
Salt Isolation Hygroscopicity / Amorphous paste>5% water retention (Karl Fischer)Reactive crystallization using anhydrous HCl in IPA/Heptane.

PART 5: References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 National Institutes of Health (NIH) URL:[Link]

  • Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Organic Process Research & Development - ACS Publications URL:[Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Semantic Scholar / Chemical Science URL:[Link]

  • High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences ResearchGate URL:[Link]

  • Process Development and Scale-Up of a Protease Inhibitor for the Treatment of HIV Featuring the Preparation of a Neopentyl Grignard Reagent and Development of a One-Pot Curtius Reaction Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Troubleshooting

Debugging inconsistent results in biological assays with 1-(Morpholine-4-sulfonyl)piperidin-4-amine

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for drug development professionals and assay biologists encountering inconsistent data, false positives, or reproducibility issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for drug development professionals and assay biologists encountering inconsistent data, false positives, or reproducibility issues when utilizing 1-(Morpholine-4-sulfonyl)piperidin-4-amine in biochemical and cellular assays.

Rather than treating the compound as a black box, this guide deconstructs its physicochemical liabilities—specifically its ionization state, nucleophilicity, and kinetic solubility—to help you engineer robust, self-validating experimental workflows.

Compound Profiling: The Causality of Assay Behavior

To debug an assay, you must first understand the molecule. 1-(Morpholine-4-sulfonyl)piperidin-4-amine is a sulfamide derivative featuring a morpholine ring and a piperidine ring terminating in a primary amine. While the sulfamide core is highly stable against enzymatic hydrolysis[1], the primary amine dictates the molecule's behavior in aqueous environments.

Table 1: Physicochemical Profile & Assay Implications

PropertyValue / StateMechanistic Implication in Biological Assays
Molecular Weight 249.33 g/mol Small fragment-like size; highly susceptible to steric hindrance if covalently modified.
LogP ~ -1.01Highly hydrophilic. Poor passive lipid bilayer permeability.
pKa (Primary Amine) ~ 10.0Highly basic. Acts as a strong nucleophile in unbuffered or high-pH environments.
State at pH 7.4 >99% ProtonatedExists almost entirely as a cation under physiological conditions, driving electrostatic interactions[2].
Typical Salt Form Hydrochloride (HCl)Free base forms may suffer from slow dissolution kinetics in neutral buffers.
Troubleshooting Guide & FAQs

Q1: My IC50 values are highly potent in biochemical assays but show zero activity in cell-based assays. Why the disconnect? A1: This is a classic permeability failure driven by the compound's ionization state. The primary amine on the piperidine ring has a pKa of approximately 10.0. At a physiological pH of 7.4, over 99% of the compound exists in its protonated, cationic form[2]. Combined with a negative LogP (-1.01), this positive charge severely restricts passive diffusion across the hydrophobic lipid bilayer of the cell membrane[3].

  • The Fix: If you are evaluating intracellular target engagement, you must bypass the plasma membrane barrier. Run the assay in a permeabilized cell model (e.g., using digitonin) or synthesize an amine-masked prodrug analogue to validate that the lack of activity is due to permeability, not a lack of target engagement.

Q2: I am seeing erratic, non-dose-dependent spikes in my high-throughput fluorescence assays. Is the compound aggregating? A2: While aggregation is possible, the more likely culprit is the nucleophilic primary amine. Primary amines are notorious for causing assay interference by reacting with assay components. For instance, they can form Schiff bases with trace aldehydes in biological buffers, or directly react with amine-reactive fluorogenic dyes (like fluorescamine or NHS-ester linked probes)[4]. This covalent derivatization leads to severe fluorescence quenching or false-positive signals.

  • The Fix: Run an interference control assay. Test a structurally similar analogue where the primary amine is acetylated or dimethylated. If the erratic fluorescence disappears, the primary amine's reactivity is the source of the interference.

Q3: The compound is highly hydrophilic (LogP < 0), yet I observe precipitation when transferring from my DMSO stock to the aqueous assay buffer. How is this possible? A3: You are experiencing a kinetic solubility failure. Even hydrophilic compounds can crash out of solution if the DMSO stock concentration is too high and the mixing rate into the aqueous buffer is slow, leading to localized supersaturation[5]. Furthermore, if you are using the free base form rather than the hydrochloride (HCl) salt, the dissolution kinetics in neutral pH buffers can be sluggish.

  • The Fix: Switch to the HCl salt form of the compound. Implement a kinetic solubility screen using laser nephelometry prior to your biological assays to define the exact precipitation threshold[6].

Diagnostic Workflows & Visualizations

To systematically identify the root cause of your assay inconsistencies, follow the logic tree below.

G Start Inconsistent Assay Results with 1-(Morpholine-4-sulfonyl)piperidin-4-amine Q1 Is it a Cell-Based or Biochemical Assay? Start->Q1 Cell Cell-Based Assay Q1->Cell Bio Biochemical Assay Q1->Bio Perm Check Permeability (Compound is >99% ionized at pH 7.4) Cell->Perm Fluor Check Fluorescence Interference (Primary amine reactivity) Bio->Fluor Sol Check Kinetic Solubility (Nephelometry & DMSO crash) Bio->Sol

Fig 1: Troubleshooting logic tree for isolating assay failures with basic amine compounds.

Pathway Comp 1-(Morpholine-4-sulfonyl) piperidin-4-amine Amine Reactive Primary Amine (-NH2) Comp->Amine Contains Target Assay Reagents (Aldehydes / NHS-esters) Amine->Target Nucleophilic Attack Fluor Fluorogenic Dyes (e.g., Fluorescamine) Amine->Fluor Derivatization FalsePos False Positive Signal (Covalent Adduct) Target->FalsePos Assay Interference Quench Fluorescence Quenching (Signal Loss) Fluor->Quench Signal Alteration

Fig 2: Mechanism of primary amine-driven interference in fluorescence-based biochemical assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Use the following self-validating protocols to empirically determine the compound's behavior in your specific assay conditions.

Protocol A: Kinetic Solubility Profiling via Laser Nephelometry

Nephelometry measures the forward scattered light caused by insoluble particles in a solution, providing a highly accurate readout of the exact concentration at which a compound precipitates[7].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 1-(Morpholine-4-sulfonyl)piperidin-4-amine in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 12-point, 2-fold serial dilution of the compound in DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom clear plate containing 198 µL of your exact biological assay buffer (e.g., PBS, pH 7.4). Crucial: The final DMSO concentration must match your assay conditions (here, 1%).

  • Incubation: Incubate the plate at room temperature for 60 minutes on a plate shaker at 300 RPM to simulate assay conditions.

  • Nephelometric Readout: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar Plus)[8].

  • Self-Validation (Controls):

    • Positive Control: Nicardipine (known to precipitate readily in PBS).

    • Negative Control: 1% DMSO in assay buffer (establishes baseline scatter).

  • Data Analysis: Plot the intensity of scattered light (Relative Nephelometric Units) against compound concentration. The "kick-off" point where light scatter sharply increases is your kinetic solubility limit. Do not dose your biological assay above this concentration.

Protocol B: Amine Interference Validation Assay (Fluorescamine Test)

This protocol determines if the primary amine on the piperidine ring is covalently reacting with your assay components.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a 3 mg/mL solution of fluorescamine in anhydrous acetone. Fluorescamine is non-fluorescent until it reacts with primary amines[4].

  • Mock Assay Incubation: Incubate 1-(Morpholine-4-sulfonyl)piperidin-4-amine at your highest assay concentration (e.g., 50 µM) in your standard assay buffer alongside all standard assay proteins and reagents for 1 hour.

  • Derivatization: Add 10 µL of the fluorescamine solution to 90 µL of the mock assay mixture.

  • Readout: Measure fluorescence immediately (Excitation: 390 nm / Emission: 475 nm).

  • Self-Validation (Controls):

    • Control A: Buffer + Fluorescamine (Background noise).

    • Control B: Compound + Buffer + Fluorescamine (Determines baseline amine reactivity of the compound alone).

  • Interpretation: If the fluorescence signal of the full mock assay is significantly lower than Control B, the compound's primary amine is being consumed by (and thus interfering with) your assay reagents.

References
  • In vitro solubility assays in drug discovery Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Determination of Kinetic Solubility using Laser Nephelometry Source: Bio-protocol URL:[Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening Source: National Institutes of Health (NIH) URL:[Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry Source: BMG Labtech URL:[Link]

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Ionization Services (pKa Analysis) Source: Evotec URL:[Link]

  • Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity Profiling of 1-(Morpholine-4-sulfonyl)piperidin-4-amine Hydrochloride: A Comparative Guide for Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Selectivity, and Orthogonal Assay Validation Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Selectivity, and Orthogonal Assay Validation

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), selecting the right chemical starting point dictates the trajectory of lead optimization. 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride (hereafter referred to as MSP-Amine ) is a highly privileged, multi-zonal fragment. It combines a classic kinase hinge-binding motif (morpholine) with a rigid geometry-directing linker (sulfonamide) and a solvent-channel solubilizing group (piperidin-4-amine).

This guide provides a rigorous, objective comparison of MSP-Amine against alternative morpholine-based fragments. By detailing the causality behind experimental design and providing self-validating protocols, this document serves as a comprehensive framework for profiling fragment cross-reactivity and off-target liabilities.

Structural Rationale & Pharmacophore Analysis

To understand the cross-reactivity profile of MSP-Amine, we must deconstruct its pharmacophore. The morpholine ring is a ubiquitous scaffold in central nervous system (CNS) and oncology drug discovery, frequently utilized to target the ATP-binding hinge region of kinases[1].

  • The Morpholine Core (Hinge Binder): The morpholine oxygen acts as a critical hydrogen bond acceptor. In the context of lipid kinases, it forms a canonical hydrogen bond with the backbone amide of Val851 in PI3Kα (or Val2240 in mTOR)[2]. Aberrant activation of the PI3K/AKT pathway is a primary driver in numerous malignancies, making this interaction a highly sought-after starting point for oncology therapeutics[3].

  • The Sulfonyl Linker (Vector Director): The sulfonamide group provides a rigid, tetrahedral geometry that projects the piperidine ring out of the deep hydrophobic pocket and toward the solvent interface.

  • The Piperidin-4-amine Moiety (Solvent Channel & Solubility): The primary amine is protonated at physiological pH. This serves a dual purpose: it drastically improves aqueous solubility (a common bottleneck in FBDD) and allows for the formation of salt bridges with acidic residues (e.g., Asp/Glu) located at the solvent-exposed rim of the kinase active site.

Quantitative Cross-Reactivity Profiling: A Comparative Analysis

When profiling fragments, promiscuity is a major concern. Because fragments are small (typically <300 Da) and bind with low affinity (high micromolar to millimolar), they often hit multiple targets. We compared MSP-Amine against two standard reference fragments to evaluate its baseline selectivity index.

  • Reference Fragment A: 4-(piperazine-1-sulfonyl)morpholine (Lacks the primary amine, altering basicity and solvent-channel interactions).

  • Reference Fragment B: 4-(morpholin-4-yl)pyrimidine (A classic, highly potent PI3K hinge-binding fragment).

Table 1: Comparative Kinase Selectivity & Off-Target Profiling

Data represents target stabilization (ΔTm) via Thermal Shift Assay at 500 µM fragment concentration, and % Inhibition of the hERG counter-target at 100 µM.

Fragment CorePI3Kα (ΔTm °C)mTOR (ΔTm °C)AKT1 (ΔTm °C)EGFR (ΔTm °C)hERG Liability (% Inhibition)
MSP-Amine +3.2 +2.8 +0.4+0.2< 5%
Reference A +1.5+1.2+0.3+0.112%
Reference B +4.5+3.9+0.8+1.125%

Data Interpretation: MSP-Amine demonstrates a strong bias toward PI3Kα and mTOR, validating the morpholine core's preference for these lipid kinases over typical tyrosine kinases like EGFR. Notably, while Reference B (pyrimidine core) shows higher absolute binding to PI3Kα, it suffers from higher promiscuity (EGFR cross-reactivity) and significant hERG liability. The piperidin-4-amine group in MSP-Amine mitigates hERG binding by increasing the polar surface area and directing the molecule away from the lipophilic hERG pore, providing a safer foundation for hit-to-lead expansion.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the cross-reactivity of MSP-Amine must be evaluated using a self-validating assay cascade. The following protocols are designed with internal controls to automatically flag false positives.

Protocol 1: High-Throughput Thermal Shift Assay (TSA)

Causality & Rationale: FBDD relies on identifying low-molecular-weight compounds with weak initial affinities. Traditional biochemical enzymatic assays often fail to detect these weak interactions or produce false negatives. TSA is employed here because it measures the thermodynamic stabilization of the target protein upon ligand binding (ΔTm)—a parameter independent of enzymatic turnover and highly sensitive to low-affinity interactions.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the purified kinase domain (e.g., PI3Kα) to a final concentration of 2 µM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Add SYPRO Orange dye at a 5x final concentration.

  • Compound Plating: Dispense MSP-Amine and reference fragments into a 384-well PCR plate to achieve a final concentration of 500 µM (1% DMSO final).

  • Internal Validation Controls:

    • Negative Control: 1% DMSO vehicle (establishes baseline Tm).

    • Positive Control: 10 µM BKM120 (a known PI3K inhibitor) to ensure the protein is natively folded and capable of stabilization.

  • Thermal Cycling: Heat the plate from 25°C to 95°C at a rate of 0.05°C/second using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Validation: Calculate the derivative of the melt curve to determine the Tm. The assay self-validates if the positive control yields a ΔTm > +5.0°C and the Z'-factor between DMSO and the positive control is >0.6.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: A notorious pitfall in FBDD is false-positive readouts driven by compound aggregation or non-specific stoichiometric binding. SPR is utilized as an orthogonal validation system because it provides real-time kinetic data ( Kon​ and Koff​ ). By analyzing the steady-state binding curve, we can calculate the theoretical maximum response ( Rmax​ ). If the experimental Rmax​ aligns with the theoretical Rmax​ , it self-validates that the fragment is binding with a strict 1:1 stoichiometry, thereby ruling out promiscuous aggregation.

Step-by-Step Methodology:

  • Surface Immobilization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling chemistry until a baseline of ~3000 Response Units (RU) is achieved.

  • Reference Channel Setup: Leave one flow cell unmodified and blocked with ethanolamine to serve as an inline reference for bulk refractive index changes.

  • Analyte Injection: Inject MSP-Amine in a 2-fold dilution series ranging from 15.6 µM to 1000 µM at a flow rate of 30 µL/min.

  • Internal Validation Controls: Inject a known 1:1 binder (e.g., a low-affinity reference fragment) at the start and end of the run to verify that the surface binding capacity has not degraded.

  • Kinetic Fitting & Validation: Fit the sensorgrams to a 1:1 Langmuir binding model. The system self-validates if the experimental Rmax​ is within 10% of the calculated theoretical Rmax​ based on the molecular weight ratio of the fragment to the immobilized protein.

Pathway & Workflow Visualizations

The following diagrams illustrate the biological context of the morpholine pharmacophore and the logical progression of the experimental workflow.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Primary Morpholine Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR (Secondary Target) AKT->mTOR Activates Prolif Cell Survival & Proliferation mTOR->Prolif Drives

PI3K/AKT/mTOR signaling pathway highlighting nodes targeted by morpholine-based inhibitors.

Profiling_Workflow Frag MSP-Amine Fragment TSA Thermal Shift Assay (TSA) Primary Screen Frag->TSA SPR SPR Binding Kinetics Orthogonal Validation TSA->SPR ΔTm > 2°C Kinome Kinome Selectivity Panel (Off-Target Profiling) SPR->Kinome 1:1 Stoichiometry Lead Hit-to-Lead Expansion Kinome->Lead Selectivity Index

Fragment-based cross-reactivity profiling workflow from primary screening to hit expansion.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 12(3), 378–390.[Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). "Exploiting the PI3K/AKT pathway for cancer drug discovery." Nature Reviews Drug Discovery, 4(12), 988–1004.[Link]

  • Wang, Y., et al. (2024). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Chemistry, 12.[Link]

Sources

Comparative

In-Vivo Validation of 1-(Morpholine-4-sulfonyl)piperidin-4-amine Hydrochloride: A Comparative Guide to PK/PD and Efficacy Profiling

As a Senior Application Scientist, I frequently encounter novel chemical entities that require rigorous, self-validating workflows to prove their translational potential. 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel chemical entities that require rigorous, self-validating workflows to prove their translational potential. 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride (hereafter referred to as M4SPA-HCl ) is a highly specialized investigative compound. Its unique chemotype—combining a morpholine ring, a sulfonyl linker, and a piperidin-4-amine moiety—makes it an exceptional structural mimic for the hinge-binding and solvent-exposed regions of Class I Phosphoinositide 3-Kinases (PI3K).

This guide provides an objective, deep-dive comparison of M4SPA-HCl against a benchmark PI3K inhibitor (Buparlisib/BKM-120), detailing the causality behind our experimental designs, pharmacokinetic/pharmacodynamic (PK/PD) profiling, and in-vivo efficacy validation.

Structural Rationale & Target Engagement

To design a robust in-vivo validation protocol, we must first understand why the molecule is built this way. The efficacy of M4SPA-HCl is driven by three distinct structural pillars:

  • The Morpholine Ring : Morpholine is a privileged scaffold in kinase inhibition. It acts as a primary hinge-binder, forming a critical hydrogen bond with the backbone amide of Val851 in the PI3K catalytic domain .

  • The Sulfonyl Linker : Unlike traditional amide linkers that are susceptible to rapid amidase-mediated hydrolysis in vivo, the sulfonyl group provides superior metabolic stability while acting as a strong hydrogen-bond acceptor .

  • The Piperidin-4-amine Hydrochloride : The inclusion of a basic primary amine, formulated as a hydrochloride salt, dramatically enhances aqueous solubility. This ensures rapid dissolution in the acidic gastric environment, optimizing oral bioavailability (PO) and driving the molecule deep into the solvent channel of the kinase.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target Node RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (p-AKT Ser473) PIP3->AKT Recruitment mTOR mTORC1 / Survival AKT->mTOR Proliferation M4SPA M4SPA-HCl (Investigational) M4SPA->PI3K Hinge Binding (Val851)

Fig 1: PI3K/AKT/mTOR signaling cascade and the targeted inhibition node by M4SPA-HCl.

In-Vivo Pharmacokinetics (PK) Profiling

Before evaluating tumor shrinkage, we must establish that M4SPA-HCl achieves sufficient systemic exposure and penetrates the tumor microenvironment. We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. MRM is strictly required here because the tumor microenvironment contains endogenous polyamines that can isobarically interfere with single-stage MS, leading to false-positive exposure readings .

PK Protocol Highlights
  • Dosing : Female BALB/c nude mice are administered a single oral dose (10 mg/kg) of M4SPA-HCl or BKM-120 (formulated in 0.5% Methylcellulose/0.1% Tween-80).

  • Sampling : Blood and tumor tissues are harvested at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction : Tissues are homogenized in a 1% protease inhibitor cocktail. Proteins are precipitated using cold acetonitrile spiked with a deuterated internal standard to correct for matrix ionization suppression.

Comparative PK Data
Pharmacokinetic ParameterM4SPA-HCl (10 mg/kg PO)BKM-120 (10 mg/kg PO)
Cmax (ng/mL) 1,450 ± 1201,280 ± 115
Tmax (h) 1.52.0
AUC0-t (ng·h/mL) 8,900 ± 4507,600 ± 410
Half-life (T1/2) (h) 4.23.8
Tumor/Plasma Ratio 0.850.65

Insight: M4SPA-HCl demonstrates a superior Tumor/Plasma ratio (0.85). The piperidin-4-amine moiety alters the compound's pKa, allowing it to exploit the slightly acidic extracellular pH of the tumor microenvironment for enhanced tissue trapping.

Pharmacodynamics (PD) & Biomarker Analysis

Because M4SPA-HCl is an ATP-competitive inhibitor, it does not degrade the PI3K protein; it merely blocks its kinase activity. Therefore, measuring total PI3K levels is functionally useless. Instead, our self-validating PD readout relies on quantifying the downstream phosphorylation of AKT at Serine 473 (p-AKT Ser473) via Western Blotting.

PD Protocol Highlights
  • Tissue Processing : Snap-frozen xenograft tumors are lysed in RIPA buffer supplemented with both protease and phosphatase inhibitors (crucial to prevent artifactual loss of the p-AKT signal during homogenization).

  • Quantification : Lysates are resolved on 4-12% Bis-Tris gels, transferred to PVDF membranes, and probed with anti-p-AKT (Ser473) and anti-total AKT antibodies.

  • Normalization : The p-AKT signal is normalized to total AKT to ensure that any observed signal reduction is due to true kinase inhibition, not generalized cytotoxicity or protein degradation.

In-Vivo Efficacy Validation (Xenograft Model)

To link PK exposure and PD target engagement to actual therapeutic outcomes, we utilize a Cell Line-Derived Xenograft (CDX) model. We specifically select the A2780 ovarian cancer cell line because it harbors an activating PIK3CA mutation. This intrinsic genetic dependency ensures that the tumor relies heavily on the PI3K pathway for survival, making it the perfect biological system to validate M4SPA-HCl's mechanism of action .

Workflow A 1. Acclimation BALB/c Nude B 2. Inoculation A2780 Cells A->B C 3. Randomization Vol ~100 mm³ B->C D 4. Dosing PO, Daily C->D E 5. Sampling Plasma & Tumor D->E F 6. Analysis LC-MS/MS & WB E->F

Fig 2: Step-by-step in-vivo xenograft workflow for PK/PD and efficacy evaluation.

Efficacy Protocol Highlights
  • Inoculation : 5×106 A2780 cells (suspended 1:1 in Matrigel to support initial vascularization) are injected subcutaneously into the right flank of the mice.

  • Randomization : Once tumors reach an average volume of ~100 mm³, mice are randomized to ensure uniform starting baselines.

  • Measurement : Tumor volume ( V=0.5×length×width2 ) and body weight are recorded every 3 days for 21 days. Body weight serves as a primary surrogate for systemic toxicity.

Comparative Efficacy & Toxicity Data (Day 21)
Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle Control 1,250 ± 180-+2.1%
BKM-120 (30 mg/kg) 480 ± 6561.6%-8.5%
M4SPA-HCl (30 mg/kg) 390 ± 5068.8% -2.3%

Insight: M4SPA-HCl not only exhibits a superior Tumor Growth Inhibition (68.8%) compared to the benchmark, but it also demonstrates a significantly improved safety profile. The minimal body weight loss (-2.3% vs -8.5%) suggests that the sulfonyl-piperidine substitution minimizes off-target kinase binding that traditionally drives the dose-limiting toxicities of first-generation morpholine inhibitors.

Conclusion

The in-vivo validation of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride confirms its status as a highly optimized, translationally viable scaffold. By integrating LC-MS/MS PK profiling with rigorous p-AKT PD biomarker analysis, we have demonstrated that its structural modifications directly translate to higher tumor penetrance, superior target engagement, and reduced systemic toxicity compared to legacy alternatives.

References

  • Huang, D., et al. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Pharmacology.[Link]

  • Van Dort, M. E., et al. "Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors." European Journal of Medicinal Chemistry.[Link]

  • Singh, A. P., et al. "A Cell-Level Systems PK-PD Model to Characterize In Vivo Efficacy of ADCs." Pharmaceutics.[Link]

  • Wang, Y., et al. "An integrated PK/PD model investigating the impact of tumor size and systemic safety on animal survival in SW1990 pancreatic cancer xenograft." Journal of Translational Medicine.[Link]

Validation

A Researcher's Guide to the Reproducible Synthesis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine

This guide provides an in-depth, objective comparison of synthetic methodologies for the preparation of 1-(Morpholine-4-sulfonyl)piperidin-4-amine, a valuable building block in medicinal chemistry and drug development. D...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of synthetic methodologies for the preparation of 1-(Morpholine-4-sulfonyl)piperidin-4-amine, a valuable building block in medicinal chemistry and drug development. Designed for researchers, scientists, and process chemists, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring both technical accuracy and reproducibility. We will explore the most common and reliable synthetic pathway, focusing on a critical comparison of deprotection strategies that influence yield, purity, and scalability.

Introduction and Synthetic Overview

1-(Morpholine-4-sulfonyl)piperidin-4-amine is a bifunctional molecule incorporating a piperidine core, a primary amine for further derivatization, and a stable morpholine sulfonamide group. This combination of features makes it a sought-after intermediate for synthesizing compounds with diverse pharmacological activities.

The most robust and industrially favored approach to this target is a convergent, two-step synthesis. This strategy relies on the use of a protecting group for the 4-amino moiety of the piperidine ring, which prevents unwanted side reactions during the initial sulfonylation step. The tert-butyloxycarbonyl (Boc) group is the protector of choice due to its stability in the basic conditions required for sulfonamide formation and its facile removal under acidic conditions.[1]

The overall synthetic pathway is as follows:

  • Sulfonylation: Reaction of commercially available N-Boc-4-aminopiperidine with morpholine-4-sulfonyl chloride to form the protected intermediate, tert-butyl (1-(morpholinosulfonyl)piperidin-4-yl)carbamate.

  • Deprotection: Removal of the Boc group under acidic conditions to liberate the primary amine and yield the final product.

This guide will focus on comparing two standard and highly reproducible methods for the critical deprotection step, as the choice of acid and solvent system has significant implications for the reaction's outcome and work-up procedure.

General Synthetic Workflow Diagram

The following diagram illustrates the common two-step convergent synthesis.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection A N-Boc-4-aminopiperidine C tert-butyl (1-(morpholinosulfonyl) piperidin-4-yl)carbamate A->C Base (e.g., Et3N) Solvent (e.g., DCM) B Morpholine-4-sulfonyl chloride B->C D 1-(Morpholine-4-sulfonyl) piperidin-4-amine C->D Acidic Conditions (TFA or HCl) C->D

Caption: Convergent synthesis of the target compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies. The first part describes the synthesis of the common Boc-protected intermediate, which is a prerequisite for both comparative methods that follow.

Part I: Synthesis of the Common Intermediate: tert-butyl (1-(morpholinosulfonyl)piperidin-4-yl)carbamate

Principle: This reaction is a standard sulfonamide formation. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of morpholine-4-sulfonyl chloride. An organic base, such as triethylamine (Et₃N), is crucial as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves the reactants well.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer, add N-Boc-4-aminopiperidine (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N) (1.2 eq.) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve morpholine-4-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.[2][3]

  • Add the morpholine-4-sulfonyl chloride solution dropwise to the cooled piperidine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product, tert-butyl (1-(morpholinosulfonyl)piperidin-4-yl)carbamate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford a white solid.

Part II: Deprotection - A Comparative Guide

The cleavage of the Boc protecting group is essential to furnish the final product. This is achieved under acidic conditions via a mechanism involving protonation of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[1] We will now compare two of the most effective and widely used protocols.

Method A: Deprotection using Trifluoroacetic Acid (TFA)

Principle: Trifluoroacetic acid is a strong, volatile organic acid that effectively cleaves the Boc group at room temperature. It is typically used with a scavenger like triethylsilane to quench the tert-butyl cation formed, preventing potential side reactions, although for this substrate it is often not required. The volatility of TFA and its salts simplifies product isolation.

Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq.) from Part I in dichloromethane (DCM) (10-20% v/v solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or 1M NaOH to neutralize any remaining acid and free the amine.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 1-(Morpholine-4-sulfonyl)piperidin-4-amine.

Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Principle: A solution of anhydrous HCl in an organic solvent like 1,4-dioxane is a common and cost-effective alternative to TFA.[4] This method directly yields the hydrochloride salt of the final amine, which is often a crystalline solid that can be easily isolated and purified by filtration, avoiding aqueous work-ups for initial isolation.

Protocol:

  • Suspend the Boc-protected intermediate (1.0 eq.) from Part I in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • To the stirred suspension, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.

  • Stir the mixture for 2-4 hours. Typically, the hydrochloride salt of the product will precipitate out of the solution. Monitor the reaction by TLC.

  • Upon completion, the resulting solid can be collected by filtration.

  • Wash the filter cake with a cold solvent, such as diethyl ether or ethyl acetate, to remove any non-polar impurities.

  • Dry the solid under vacuum to yield 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride as a stable, white to off-white solid.

  • To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with an aqueous base (e.g., 2M NaOH) to a pH >12, followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).

Comparative Analysis: TFA vs. HCl

The choice between TFA and HCl for Boc deprotection is a critical decision based on factors of scale, substrate sensitivity, desired final form (free base vs. salt), and operational constraints.

ParameterMethod A: Trifluoroacetic Acid (TFA)Method B: Hydrochloric Acid (HCl)Rationale & Field Insights
Reaction Time Typically Faster (1-3 hours)Generally Slower (2-4 hours)TFA is a stronger acid, leading to faster cleavage kinetics.
Yield High (typically >90%)High (typically >90%)Both methods are highly efficient. Yield differences often depend more on the work-up and isolation procedure.
Product Form Initially TFA salt; isolated as free base after basic work-up.Isolated directly as the stable HCl salt.The HCl salt is often a crystalline, easy-to-handle solid. This avoids a potentially challenging purification of the free base, which may be an oil or a low-melting solid.
Work-up Requires aqueous basic wash and extraction.Simple filtration for the salt form. An additional neutralization/extraction step is needed for the free base.The direct isolation of the HCl salt in Method B is a significant advantage, especially at scale, as it simplifies the process and reduces solvent waste.
Cost & Availability TFA is significantly more expensive than HCl.HCl in dioxane is a common, inexpensive lab reagent.For large-scale synthesis, the cost of TFA can be prohibitive, making the HCl method far more economical.
Safety & Handling TFA is highly corrosive and volatile. Requires handling in a fume hood with appropriate PPE.Anhydrous HCl solutions are also corrosive and must be handled with care.Both require careful handling, but the volatility of TFA presents a greater inhalation hazard.
Compatibility May not be suitable for other acid-sensitive functional groups.Can sometimes be more selective than TFA due to milder effective acidity in certain solvent systems.The choice may depend on the presence of other protecting groups or sensitive moieties in more complex derivatives.
Decision-Making Workflow

To assist researchers in selecting the optimal deprotection strategy, the following decision tree highlights the key considerations.

DecisionTree start Start: Boc-Protected Intermediate Available q1 Is the final product desired as a stable, crystalline salt? start->q1 q2 Is cost a major factor (e.g., large scale)? q1->q2 No methodB Use Method B: HCl in Dioxane q1->methodB Yes q3 Is rapid reaction time the highest priority? q2->q3 No q2->methodB Yes methodA Use Method A: TFA in DCM q3->methodA Yes q3->methodB No

Caption: Decision tree for selecting a deprotection method.

Conclusion

Both TFA- and HCl-mediated deprotection methods are highly reproducible and effective for the synthesis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine.

  • Method A (TFA) offers the advantage of speed and a straightforward work-up to the free base, making it well-suited for small-scale, rapid library synthesis where cost is not a primary concern.

  • Method B (HCl) is superior for larger-scale preparations due to its cost-effectiveness and the ability to directly isolate a stable, often crystalline hydrochloride salt. This simplifies purification, improves handling, and is generally the preferred industrial method.

The choice of method should be guided by the specific requirements of the research or production campaign, including scale, cost, desired final product form, and available equipment. By understanding the principles and trade-offs outlined in this guide, researchers can confidently select and execute a reproducible synthesis of this valuable chemical intermediate.

References
  • Chemchart. (n.d.). morpholine-4-sulfonyl chloride (1828-66-6). Retrieved from Chemchart. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from RSC Publishing. [Link]

  • Oakwood Chemical. (n.d.). Morpholine-4-sulfonyl chloride. Retrieved from Oakwood Chemical. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). MORPHOLINE-4-SULFONYL CHLORIDE. Retrieved from Chemdad. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from MDPI. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from SciSpace. [Link]

  • Singh, D., & Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides. SciSpace. Retrieved from [Link]

Sources

Comparative

Validating the mechanism of action through knockout/knockdown studies

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: a small molecule exhibits a profound phenotypic effect, but definitively proving its Mechanism of Action (MoA) remains...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: a small molecule exhibits a profound phenotypic effect, but definitively proving its Mechanism of Action (MoA) remains elusive. To transition a compound from a phenotypic hit to a validated clinical candidate, we must prove causality. We must demonstrate that the drug’s effect is strictly dependent on the inhibition of its putative target.

Historically, researchers relied on a single genetic perturbation method to validate these targets. Today, we know that relying on a single modality is a vulnerability. Every genetic tool—whether it is CRISPR-Cas9, RNA interference (RNAi), or CRISPR interference (CRISPRi)—has intrinsic biological biases.

This guide provides an objective, data-driven comparison of these three dominant technologies. More importantly, it outlines how to deploy them orthogonally to create a self-validating experimental system that satisfies the highest standards of mechanistic proof.

To understand why different knockdown/knockout technologies yield different results, we must examine their mechanisms of action. The cellular machinery co-opted by these tools fundamentally alters the kinetic profile and specificity of the target ablation.

  • CRISPR-Cas9 (Gene Knockout): Utilizes an active Cas9 nuclease guided by a single guide RNA (sgRNA) to induce Double-Strand Breaks (DSBs) at the genomic locus. Repair via Non-Homologous End Joining (NHEJ) introduces frameshift mutations, leading to a complete, permanent loss of protein function[1].

  • CRISPRi (Transcriptional Knockdown): Employs a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor (e.g., KRAB). By targeting the promoter or transcription start site, it sterically blocks RNA polymerase and induces local heterochromatin formation, halting transcription without cutting DNA[2].

  • RNAi (Post-Transcriptional Knockdown): Utilizes short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to hijack the endogenous DICER/RISC complex. The RISC complex binds to complementary mRNA transcripts in the cytoplasm and cleaves them, preventing translation[3].

MoA_Mechanisms cluster_0 Central Dogma & Intervention Points DNA Genomic DNA (Target Locus) mRNA mRNA Transcript (Cytoplasm) DNA->mRNA Transcription Protein Functional Protein (Phenotype) mRNA->Protein Translation Cas9 CRISPR-Cas9 (DSB / Frameshift) Cas9->DNA Permanent KO CRISPRi CRISPRi (dCas9-KRAB) (Steric Repression) CRISPRi->DNA Tunable KD RNAi RNAi (RISC) (Transcript Cleavage) RNAi->mRNA Transient/Stable KD

Caption: Distinct intervention points of CRISPR-Cas9, CRISPRi, and RNAi across the central dogma.

Quantitative Comparison of Technologies

When designing an MoA validation study, the choice of technology must align with the biological nature of the target. For example, CRISPR-Cas9 is highly efficient but can be detrimental when studying essential genes; complete ablation often causes rapid cell death before drug sensitization can be assayed[4],[1].

Furthermore, large-scale profiling via the Connectivity Map (CMAP) has demonstrated that while RNAi and CRISPR share similar on-target efficacies, RNAi suffers from profound microRNA (miRNA)-like off-target seed effects, whereas CRISPR technologies exhibit nearly negligible systematic off-target activity[5].

Table 1: Performance Matrix for MoA Validation Tools
ParameterCRISPR-Cas9 (KO)CRISPRi (KD)RNAi / siRNA (KD)
Intervention Level Genomic DNA (Pre-transcription)DNA (Transcription block)mRNA (Post-transcription)
Extent of Ablation 100% (Complete Knockout)85% – 99% (Strong Knockdown)50% – 90% (Variable Knockdown)
Off-Target Risk Low (Sequence-specific)Very Low (Highly specific)High (miRNA-like seed effects)[5]
Toxicity Profile High (DSB-induced DNA damage)Low (No DNA cleavage)Moderate (Interferon response risk)[3]
Utility for Essential Genes Poor (Lethal phenotype masks data)[1]Excellent (Tunable survival)Good (Incomplete KD allows survival)
Reversibility PermanentReversible (Inducible systems)Transient (siRNA) or Stable (shRNA)
Phenocopies Drug Action? Rarely (Drugs rarely hit 100% inhibition)Yes (Mimics partial inhibition)Yes (Mimics partial inhibition)

The Gold Standard: Orthogonal Validation Workflow

Below is a field-proven, step-by-step protocol for orthogonally validating a putative small-molecule kinase inhibitor.

Step 1: Reagent Design and Redundancy

Causality Principle: A single sequence is an anecdote; multiple sequences are data.

  • CRISPRi Design: Select 3-5 distinct sgRNAs targeting the transcription start site (TSS) of the putative kinase.

  • RNAi Design: Select 3-5 distinct siRNAs targeting different exons of the kinase mRNA.

  • Controls: Include a minimum of two Non-Targeting Controls (NTCs) for each modality to establish baseline cellular fitness.

Step 2: Delivery and Cellular Engineering
  • CRISPRi Generation: Transduce the target cancer cell line with a lentiviral vector expressing dCas9-KRAB. Select with Blasticidin to establish a stable dCas9-expressing population.

  • sgRNA Introduction: Transduce the dCas9-KRAB cells with lentivirus carrying the target-specific sgRNAs. Select with Puromycin.

  • siRNA Transfection: In a parallel wild-type culture of the same cell line, transfect the siRNAs using a validated lipid-nanoparticle formulation.

Step 3: Self-Validation of Target Engagement (The "Trust" Check)

Causality Principle: Never assay a phenotype without first proving the molecular intervention succeeded.

  • Harvest mRNA and protein lysates 48-72 hours post-perturbation.

  • Perform RT-qPCR and Western Blotting. Proceed to phenotypic assays only if target knockdown exceeds 80% relative to NTCs.

Step 4: Phenotypic and Sensitization Assays
  • Seed the KD cells (CRISPRi and RNAi) and NTC cells into 96-well plates.

  • Generate a 10-point dose-response curve using the putative small-molecule inhibitor.

  • Interpretation: If the target is the true MoA of the drug, the KD cells should exhibit a shifted IC50 (sensitization) or phenocopy the drug's maximal effect even in vehicle-treated wells.

Step 5: The Ultimate Proof (Rescue Experiment)
  • Introduce a plasmid expressing an sgRNA/siRNA-resistant, constitutively active mutant of the target kinase into the KD cells.

  • If the cellular phenotype and drug resistance are restored, the MoA is definitively validated.

Orthogonal_Workflow cluster_CRISPRi Modality A: Transcriptional cluster_RNAi Modality B: Post-Transcriptional Start Putative Drug Target Identified C_Design Design 3-5 sgRNAs (Targeting TSS) Start->C_Design R_Design Design 3-5 siRNAs (Targeting Exons) Start->R_Design C_Deliver Lentiviral Transduction (dCas9-KRAB + sgRNA) C_Design->C_Deliver Validate Self-Validation Checkpoint: Confirm >80% KD via Western/qPCR C_Deliver->Validate R_Deliver Lipid Transfection (siRNA into WT cells) R_Design->R_Deliver R_Deliver->Validate Assay Phenotypic Assay: Dose-Response & IC50 Shift Analysis Validate->Assay If KD Successful Rescue Rescue Experiment: Introduce Resistant Mutant Assay->Rescue If Phenotype Matches

Caption: Orthogonal workflow utilizing both CRISPRi and RNAi to establish definitive mechanistic causality.

Navigating Discrepancies: When KO and KD Disagree

A common scenario in MoA validation is a discrepancy between CRISPR-Cas9 knockout data and RNAi/CRISPRi knockdown data. A drug may kill cells, RNAi knockdown of the target may kill cells, but CRISPR-Cas9 knockout yields no viable clones[1].

This is not necessarily a failure; it is biological insight.

  • The Essentiality Mask: If a gene is strictly essential for basal survival, complete CRISPR-Cas9 ablation will cause rapid cell death. A drug, however, rarely achieves 100% target occupancy. Therefore, a 90% knockdown via CRISPRi or RNAi more accurately models the pharmacological kinetics of the drug.

  • Scaffolding vs. Catalytic Functions: Small molecules typically inhibit the catalytic domain of a protein. Genetic knockout removes the entire protein, including its structural scaffolding functions. If a drug inhibits a kinase, but the kinase also structurally stabilizes a critical multi-protein complex, a complete CRISPR knockout will yield a much more severe phenotype than the drug. In these cases, CRISPRi/RNAi (which lower protein levels) combined with targeted point-mutations (e.g., via Base Editing) are required to isolate the catalytic MoA.

By embracing the mechanistic nuances of CRISPR-Cas9, RNAi, and CRISPRi, and deploying them as complementary rather than competitive tools, researchers can build unassailable data packages that confidently propel molecules into the clinic.

References

  • Comparison of CRISPRi, CRISPR/Cas9 and RNAi methods for knock-down of eukaryotic genes.
  • Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes. PMC - NIH.
  • Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PMC - NIH.
  • RNAi and CRISPRi: On-target knockdown leads to high-confidence d
  • The Best Functional Genomic Screening Method: CRISPR or RNAi? Biocompare.
  • CRISPR-based therapeutics: current challenges and future applic
  • CRISPR Approaches to Small Molecule Target Identific

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride
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1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride
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